2-Ethylhexyl dihydrogen phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62313. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl dihydrogen phosphate | |
|---|---|---|
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InChI |
InChI=1S/C8H19O4P/c1-3-5-6-8(4-2)7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |
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InChI Key |
LJKDOMVGKKPJBH-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C8H19O4P | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035184 | |
| Record name | 2-Ethylhexyl dihydrogen phosphate | |
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Molecular Weight |
210.21 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; Liquid, Other Solid | |
| Record name | Phosphoric acid, mono(2-ethylhexyl) ester | |
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| Record name | Phosphoric acid, 2-ethylhexyl ester | |
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Vapor Pressure |
0.0000004 [mmHg] | |
| Record name | 2-Ethylhexyl dihydrogen phosphate | |
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CAS No. |
1070-03-7, 12645-31-7 | |
| Record name | Mono(2-ethylhexyl)phosphate | |
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| Record name | 2-Ethylhexyl dihydrogen phosphate | |
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| Record name | 2-Ethylhexyl phosphate | |
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| Record name | 2-Ethylhexyl phosphate | |
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| Record name | Phosphoric acid, mono(2-ethylhexyl) ester | |
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| Record name | Phosphoric acid, 2-ethylhexyl ester | |
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| Record name | 2-Ethylhexyl dihydrogen phosphate | |
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| Record name | Phosphoric acid, 2-ethylhexyl ester | |
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| Record name | 2-ethylhexyl dihydrogen phosphate | |
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| Record name | 2-ETHYLHEXYL DIHYDROGEN PHOSPHATE | |
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| Record name | 2-ETHYLHEXYL DIHYDROGEN PHOSPHATE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Ethylhexyl Dihydrogen Phosphate
Abstract: 2-Ethylhexyl dihydrogen phosphate (M2EHPA) is a monoester of phosphoric acid that holds significant industrial importance as a surfactant, corrosion inhibitor, and acidic extractant. Its amphiphilic nature, stemming from a polar phosphate head group and a branched, nonpolar alkyl tail, dictates its unique chemical behavior and wide-ranging applications. This technical guide provides a comprehensive overview of the core chemical properties of M2EHPA, intended for researchers, chemists, and professionals in drug development and materials science. We will delve into its physicochemical characteristics, synthesis, reactivity—with a particular focus on its aggregation behavior in solution—and its functional role in key applications such as solvent extraction. This document synthesizes technical data with practical insights to provide a holistic understanding of this versatile organophosphate compound.
Compound Identification and Molecular Structure
This compound is systematically identified by its IUPAC name and CAS registry number to ensure unambiguous reference in research and industrial applications.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1070-03-7[1] |
| Synonyms | Mono(2-ethylhexyl)phosphate, Ethylhexyl acid phosphate, M2EHPA[1][2] |
| Molecular Formula | C₈H₁₉O₄P[1][3] |
| Molecular Weight | 210.21 g/mol [1] |
The molecule's structure is fundamental to its function. The chiral center at the ethyl-branching point and the acidic protons of the phosphate group are key features governing its stereochemistry and reactivity.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The physical and chemical properties of M2EHPA are summarized below. These values are critical for predicting its behavior in various systems, from reaction kinetics to environmental fate.
| Property | Value | Source(s) |
| Appearance | Colorless or slightly yellow liquid | [4] |
| Density | 1.127 g/cm³ (Predicted) | [5][6] |
| pKa | ~1.93 (Predicted) | [5][6] |
| Boiling Point | 321.8 °C at 760 mmHg (Predicted) | [5][6] |
| Flash Point | 130 - 148.4 °C | [5][6] |
| Vapor Pressure | 6.01 x 10⁻⁵ mmHg at 25°C | [5] |
| Water Solubility | 225 ppmV at 20 °C | [7] |
| Solubility (Organic) | Soluble in various organic solvents like hexane, toluene, and ether.[4] | |
| LogP (Octanol/Water) | 1.78 - 2.65 | [7][8] |
The low pKa indicates that M2EHPA is a relatively strong acid, readily donating its first proton in aqueous solutions. Its limited water solubility and high solubility in nonpolar organic solvents are characteristic of its amphiphilic nature and are central to its application as an extractant and surfactant.[4]
Synthesis and Chemical Reactivity
3.1. Synthesis Industrially, organophosphate esters are often prepared via the reaction of an alcohol with a phosphorus source. The synthesis of M2EHPA typically involves reacting 2-ethylhexanol with phosphorus pentoxide.[9] This reaction pathway often yields a mixture of the monoester (M2EHPA), the diester (di(2-ethylhexyl)phosphoric acid, DEHPA), and sometimes the triester.[9] Isolation of pure M2EHPA requires subsequent separation steps, often based on solubility differences of their salts.[9] Alternative routes include the hydrolysis of the corresponding phosphate diester chloride.[10][11]
3.2. Acidity and Metal Chelation As a phosphoric acid ester, the primary mode of reactivity for M2EHPA is its acidity. It readily reacts with bases to form salts. This acidity is the cornerstone of its use in hydrometallurgy, where it functions as a cation-exchange extractant. The deprotonated phosphate group acts as a powerful chelating agent for a wide array of metal ions, including rare-earth elements, uranium, nickel, and cobalt.[9][12] The extraction equilibrium can be generalized as:
Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A₂H)ₙ(org) + nH⁺(aq)
Where Mⁿ⁺ is the metal ion in the aqueous phase, and (HA)₂ represents the dimeric form of the extractant in the organic phase.
3.3. Aggregation in Solution A critical, yet often overlooked, aspect of the chemistry of alkyl phosphoric acids is their tendency to self-associate in nonpolar solvents. While the diester, DEHPA, is well-known to form stable hydrogen-bonded dimers, the monoester M2EHPA can form larger and more complex aggregates.[9][13] The presence of two -OH groups on the phosphate head allows for the formation of extended hydrogen-bonding networks, leading to aggregates with numbers as high as 12.[13] This aggregation behavior is highly dependent on the solvent and concentration and significantly impacts the molecule's extractive efficiency and interfacial properties.
References
- 1. This compound | C8H19O4P | CID 14050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-ETHYLHEXYL) PHOSPHATE | 1070-03-7 [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. lookchem.com [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. chemos.de [chemos.de]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]
- 10. Bis(2-ethylhexyl) phosphate synthesis - chemicalbook [chemicalbook.com]
- 11. Bis(2-ethylhexyl) phosphate | 298-07-7 [chemicalbook.com]
- 12. Di-2-ethylhexyl phosphoric acid introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 13. osti.gov [osti.gov]
An In-Depth Technical Guide to the Mechanism of Action of D2EHPA in Metal Extraction
Abstract: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is a cornerstone of modern hydrometallurgy, prized for its efficiency and selectivity in solvent extraction processes. Understanding its mechanism of action is critical for optimizing metal separation, recovery, and purification. This guide provides a comprehensive examination of the core principles governing D2EHPA's function, from its fundamental physicochemical properties to the intricate equilibria of metal complexation. We will explore the pivotal role of dimerization, the pH-dependent nature of cation exchange, and the methodologies used to elucidate the stoichiometry of extracted metal complexes. This document is intended for researchers and scientists in chemistry, metallurgy, and related fields seeking a deep, field-proven understanding of this vital industrial extractant.
Chapter 1: Foundational Physicochemical Properties of D2EHPA
The efficacy of D2EHPA as a metal extractant is rooted in its unique molecular structure and behavior in solution. As an organophosphorus acid, it possesses a distinct combination of acidic properties and high solubility in non-polar organic solvents, which are essential for its role in liquid-liquid extraction.[1][2]
Chemical Structure and Acidity
D2EHPA, with the chemical formula (C₈H₁₇O)₂PO₂H, features a central phosphate group bonded to two bulky, branched 2-ethylhexyl chains. These long alkyl chains render the molecule highly soluble in common organic diluents like kerosene, while the acidic proton on the phosphonic acid group is the active site for metal interaction.[3][4] The acidity of this proton (pKa ≈ 1.4-3.5, depending on the medium) is a critical parameter, as it dictates the pH range over which metal extraction can occur.[5]
Dimerization in Apolar Solvents
A defining characteristic of D2EHPA in non-polar organic diluents is its strong tendency to form hydrogen-bonded dimers.[3] This self-association significantly influences its extractive behavior. The two D2EHPA molecules arrange in a stable, eight-membered cyclic structure, effectively creating a larger, bidentate chelating agent. The dimerization equilibrium can be represented as:
2(HA)org ⇌ (HA)₂org
Where HA represents the D2EHPA monomer. In typical industrial solvents like kerosene, the equilibrium lies heavily towards the dimer, (HA)₂.[3] Consequently, for mechanistic considerations, the reacting species in the organic phase is almost always the dimer, not the monomer.[5]
Caption: Dimerization of D2EHPA via intermolecular hydrogen bonds in apolar media.
Chapter 2: The Cation Exchange Extraction Mechanism
The primary mechanism by which D2EHPA extracts metals is through cation exchange.[1][2][6] In this process, the metal cation (Mⁿ⁺) in the aqueous phase is exchanged for the acidic protons of the D2EHPA dimer in the organic phase. This reaction is highly dependent on the pH of the aqueous phase.[7][8][9]
The General Equilibrium Reaction
For a generic divalent metal ion, M²⁺, the extraction process can be described by the following equilibrium:
M²⁺(aq) + n(HA)₂(org) ⇌ MA₂(HA)₂ₙ₋₂(org) + 2H⁺(aq)
The stoichiometry, represented by 'n', often varies depending on the metal, its concentration, and the loading capacity of the organic phase.[10] For many divalent metals like zinc (Zn²⁺), the predominant extracted species at low loading is ZnA₂(HA)₂, where n=2.[10]
This equilibrium highlights the critical role of pH. As protons (H⁺) are released into the aqueous phase during extraction, Le Châtelier's principle dictates that lower pH (higher H⁺ concentration) will shift the equilibrium to the left, hindering extraction. Conversely, increasing the aqueous pH will drive the reaction to the right, favoring the transfer of the metal into the organic phase.[7][8] This pH dependency is the key to selective separation, as different metals are extracted efficiently at different pH values.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]
- 4. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C [pubs.rsc.org]
- 10. v2.pjsir.org [v2.pjsir.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Mono(2-ethylhexyl) Phosphate (MEHP)
Abstract
Mono(2-ethylhexyl) phosphate (MEHP), also known by its IUPAC name 2-ethylhexyl dihydrogen phosphate, is an organophosphorus compound with significant industrial applications. While its structural analog, mono(2-ethylhexyl) phthalate, is a well-studied metabolite of the plasticizer DEHP with known biological effects, the toxicological and pharmacological profiles of the phosphate ester are substantially less characterized. This guide provides a comprehensive overview of MEHP's chemical and physical properties, established synthesis methodologies, and its primary industrial applications, particularly in hydrometallurgy. Furthermore, it delves into the current, albeit limited, understanding of its toxicological properties and outlines established analytical methods for its detection and quantification. This document aims to serve as a foundational resource for professionals requiring a detailed understanding of this specific organophosphate ester.
Chemical Identity and Physicochemical Properties
Mono(2-ethylhexyl) phosphate is the monoester of phosphoric acid and 2-ethylhexanol. It is often found commercially as a mixture with its diester counterpart, di(2-ethylhexyl) phosphate (DEHP).[1]
Structural Formula
The chemical structure of mono(2-ethylhexyl) phosphate is characterized by a central phosphorus atom bonded to two hydroxyl groups, one double-bonded oxygen atom, and an ester linkage to a 2-ethylhexyl group.
Caption: 2D Structural Representation of Mono(2-ethylhexyl) phosphate.
Physicochemical Data
A summary of key physicochemical properties for mono(2-ethylhexyl) phosphate is presented in the table below. These properties are crucial for understanding its behavior in both industrial and environmental contexts.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 1070-03-7 | [3][4] |
| Molecular Formula | C8H19O4P | [2][3] |
| Molecular Weight | 210.21 g/mol | [3] |
| Appearance | Liquid | [5] |
| Boiling Point | 321.8 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.127 g/cm³ (Predicted) | [5] |
| Flash Point | 130 °C | [5] |
| SMILES | CCCCC(CC)COP(=O)(O)O | [3] |
| InChIKey | LJKDOMVGKKPJBH-UHFFFAOYSA-N | [3] |
Synthesis and Manufacturing
The industrial production of mono(2-ethylhexyl) phosphate typically results in a mixture of mono- and di-esters. The primary synthesis routes involve the reaction of 2-ethylhexanol with a phosphorus-containing reagent.
Synthesis from Phosphorus Pentoxide (P₂O₅)
A common manufacturing process involves the exothermic reaction of 2-ethylhexanol with phosphorus pentoxide.[1] To control the reaction and drive it to completion, an excess of 2-ethylhexanol is often used. The unreacted alcohol is subsequently removed via distillation.[1]
Caption: Synthesis of MEHP/DEHP mixture from P₂O₅ and 2-ethylhexanol.
Synthesis via Phosphorus Oxychloride (POCl₃)
An alternative route involves the reaction of phosphorus oxychloride with 2-ethylhexanol. This method can be tailored to influence the ratio of mono- to di-ester products. A multi-step pathway can also be employed, starting with the reaction of phosphorus trichloride (PCl₃) and 2-ethylhexanol to form di-(2-ethylhexyl) phosphite, which is then chlorinated and hydrolyzed to yield the final product.[6]
Industrial Applications
The primary utility of mono(2-ethylhexyl) phosphate lies in its chemical properties as a surfactant and a chelating agent.
Solvent Extraction in Hydrometallurgy
Mono(2-ethylhexyl) phosphate, often in combination with its di-ester, is widely used as an acidic extractant in solvent extraction processes.[2] Its ability to form stable complexes with metal ions through an ion exchange mechanism makes it particularly effective for the separation of rare earth elements, actinides, and lanthanides from aqueous solutions.[1][6][7] The branched 2-ethylhexyl group provides steric hindrance, which can influence its selectivity for different metal ions.[6]
Caption: Mechanism of metal ion extraction using MEHP.
Surfactant and Additive Applications
Due to its amphiphilic nature, MEHP and its mixtures are utilized in various formulations as:
-
Emulsifiers [1]
-
Corrosion Inhibitors and Anti-wear Agents: [1]
-
Plasticizers and Flame Retardants [1]
These applications are found in industries ranging from lubricants and greases to coatings, inks, and cleaning products.[1]
Toxicology and Biological Effects
In stark contrast to mono(2-ethylhexyl) phthalate, there is a significant lack of comprehensive toxicological data for mono(2-ethylhexyl) phosphate in the public domain. The majority of available information is derived from safety data sheets (SDS) and regulatory summaries, which primarily focus on acute hazards.
Human Health Hazard Profile
Mono(2-ethylhexyl) phosphate is classified as a corrosive substance.[9][10]
-
Skin Corrosion/Irritation: Causes severe skin burns upon contact.[9][10] Prolonged or repeated exposure can lead to severe irritation.[9]
-
Serious Eye Damage/Irritation: Poses a risk of serious, potentially permanent eye damage.[9][10][11]
-
Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.[9]
-
Ingestion: Harmful if swallowed, potentially causing irritation to the digestive tract.[9][11]
There is currently no data available regarding its germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[10] For researchers and drug development professionals, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection in a well-ventilated area.[9][10]
Ecotoxicological Profile
Limited data is available on the environmental fate and ecotoxicity of mono(2-ethylhexyl) phosphate. It is suggested to have low toxicity but may cause harm if released into waterways.[1] There is a lack of data on its persistence, degradability, and bioaccumulative potential.[10] However, related organophosphate compounds, such as 2-ethylhexyl diphenyl phosphate, are known to be very toxic to aquatic life with long-lasting effects.[12]
Analytical Methodologies
The quantification of mono(2-ethylhexyl) phosphate is essential for monitoring its presence in industrial processes and environmental samples. Chromatographic techniques are the primary methods for its analysis.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method has been described for the analysis of this compound. This method utilizes an acetonitrile and water mobile phase with a phosphoric acid modifier. For applications requiring mass spectrometry (MS) detection, formic acid can be substituted for phosphoric acid.[13]
Advanced Analytical Protocol: SPE-LC-MS/MS
For the determination of trace levels in complex matrices like municipal wastewater, a more sophisticated method has been developed. This protocol provides high sensitivity and selectivity.[14][15]
Protocol: Determination of MEHP in Wastewater [14]
-
Sample Preparation: Acidify the aqueous sample to pH 2.
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Chromatography:
-
Technique: Ion-Pair Liquid Chromatography.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water containing tri-n-butylamine as an ion-pairing agent.
-
-
Detection:
-
Technique: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in negative ion mode.
-
Monitoring: Utilize Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for quantification and confirmation.
-
This method allows for quantification limits in the low nanogram-per-liter range.[14]
Conclusion for the Research Professional
Mono(2-ethylhexyl) phosphate is an industrially significant organophosphorus compound with well-defined applications in hydrometallurgy and as a specialty surfactant. Its synthesis is straightforward, and robust analytical methods exist for its quantification in various matrices.
However, for the researcher, scientist, or drug development professional, the most critical takeaway is the profound gap in the scientific literature regarding its biological activity and toxicological profile. Unlike its phthalate analog, MEHP (phosphate) has not been subject to extensive study for effects such as endocrine disruption, specific cellular toxicity mechanisms, or its metabolic fate in biological systems. It is currently characterized primarily by its acute corrosive hazards. This lack of data presents both a challenge and an opportunity for future research to elucidate the potential biological impact of this compound, which is used in a variety of industrial and consumer-facing applications.
References
- 1. biofargo.com [biofargo.com]
- 2. This compound | C8H19O4P | CID 14050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosphoric acid,mono(2-ethylhexyl) ester | CAS#:1070-03-7 | Chemsrc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Di-2-ethylhexyl phosphoric acid introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. 2spi.com [2spi.com]
- 10. echemi.com [echemi.com]
- 11. aksci.com [aksci.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of phosphoric acid mono- and diesters in municipal wastewater by solid-phase extraction and ion-pair liquid chromatography-tandem mass spectrometry [openagrar.de]
An In-depth Technical Guide to the Physical Properties of 2-Ethylhexyl Acid Phosphate
This guide provides a comprehensive overview of the core physical properties of 2-ethylhexyl acid phosphate, a compound of significant interest in various fields, including solvent extraction, specialty chemical manufacturing, and as a component in industrial formulations. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this chemical entity.
Introduction: Understanding the Complexity of "2-Ethylhexyl Acid Phosphate"
Commercially, "2-ethylhexyl acid phosphate" often refers to a mixture of mono- and di-esters of phosphoric acid with 2-ethylhexanol.[1][2][3] The ratio of these esters can vary, significantly influencing the material's physical and chemical behavior.[3] However, the most extensively studied and characterized component is di(2-ethylhexyl) phosphoric acid (D2EHPA or HDEHP), which is a diester of phosphoric acid and 2-ethylhexanol.[4] This guide will primarily focus on the properties of D2EHPA while also providing available data for the mono-ester and common commercial mixtures.
The synthesis of 2-ethylhexyl acid phosphate typically involves the reaction of phosphorus pentoxide with 2-ethylhexanol.[4] This process inherently produces a mixture of mono-, di-, and tri-substituted phosphates, from which the desired components are isolated.[4] The prevalence of D2EHPA in scientific literature and industrial applications makes its characterization crucial.
Core Physical and Chemical Properties
A thorough understanding of the fundamental physical properties of 2-ethylhexyl acid phosphate is paramount for its effective application. These properties dictate its behavior in various systems, from solubility in different media to its performance as an extractant.
Chemical Structure and Molecular Formula
The chemical identity of the primary components of 2-ethylhexyl acid phosphate is defined by their molecular structure.
-
Di(2-ethylhexyl) phosphoric acid (D2EHPA): This molecule consists of a central phosphate group bonded to two 2-ethylhexyl chains via ester linkages, with one remaining acidic proton.[4]
-
Mono(2-ethylhexyl) phosphoric acid (M2EHPA): This molecule has a central phosphate group bonded to a single 2-ethylhexyl chain, leaving two acidic protons.
References
Thermal stability of di(2-ethylhexyl)phosphoric acid
An In-Depth Technical Guide to the Thermal Stability of Di(2-ethylhexyl)phosphoric Acid (D2EHPA)
Abstract
Di(2-ethylhexyl)phosphoric acid (D2EHPA) is a cornerstone of modern hydrometallurgy, prized for its efficacy as a solvent extractant for a wide range of metals, including rare earth elements and uranium.[1][2] Its operational robustness is intrinsically linked to its chemical stability, particularly its resistance to thermal degradation. Elevated temperatures, whether encountered during process excursions, in heated feed streams, or during solvent recovery, can compromise the integrity of D2EHPA, leading to reduced extraction efficiency, the formation of problematic degradation products, and significant safety hazards. This technical guide provides a comprehensive analysis of the thermal stability of D2EHPA, intended for researchers, chemical engineers, and drug development professionals who utilize or study this critical compound. It synthesizes field-proven insights with established analytical data to cover the mechanisms of decomposition, standardized methodologies for assessment, a detailed experimental protocol, and key factors that influence its stability in practical applications.
The Critical Role of Thermal Stability in D2EHPA Applications
D2EHPA's utility in solvent extraction and other chemical processes is predicated on its ability to maintain its chemical structure and function under process conditions.[3] Thermal stability is not merely an academic parameter; it is a critical determinant of process viability, safety, and economic efficiency.
-
Process Efficiency and Selectivity: The degradation of D2EHPA alters the chemical equilibrium of the extraction circuit. The formation of impurities like mono-2-ethylhexyl phosphoric acid (M2EHPA) or phosphoric acid can change the extractant's selectivity and loading capacity, leading to incomplete metal recovery or contamination of the final product.[4][5]
-
Operational Safety: The thermal decomposition of D2EHPA is an exothermic process that can release flammable and corrosive vapors, including oxides of phosphorus (POx), carbon monoxide (CO), and carbon dioxide (CO2).[6][7] In a confined industrial setting, uncontrolled degradation poses a significant fire and exposure risk.[8][9]
-
Solvent Integrity and Reuse: In industrial circuits, organic solvents are continuously recycled. Thermal degradation represents a net loss of expensive extractant and necessitates more intensive and costly solvent purification and makeup, impacting the overall process economics.
Understanding the thermal limits of D2EHPA is therefore paramount for designing safe, efficient, and sustainable chemical processes.
Fundamentals of D2EHPA Thermal Decomposition
The breakdown of D2EHPA under thermal stress is a complex process involving the cleavage of its ester bonds. The general behavior and the products formed are characteristic of organophosphorus compounds.
General Decomposition Profile
Thermogravimetric Analysis (TGA) is the primary technique for elucidating the overall decomposition profile of D2EHPA. TGA data reveals that significant weight loss for pure D2EHPA typically begins in the range of 200°C to 250°C and continues up to 650°C.[10] The compound is known to decompose at its atmospheric boiling point, underscoring its limitation at very high temperatures.[11] The process is characterized by a multi-stage degradation, reflecting the sequential breakdown of the molecule.
Proposed Decomposition Mechanism
The thermal degradation of organophosphorus esters like D2EHPA is understood to proceed via the elimination of a phosphorus acid.[12][13][14] The level of oxygenation at the phosphorus center heavily influences the facility of this process.[12][15] For alkyl phosphates such as D2EHPA, this elimination occurs at relatively low temperatures compared to other organophosphorus structures.[14] The proposed pathway involves:
-
Initial Ester Cleavage: The P-O-C ester bond is thermally cleaved, leading to the elimination of an alkene (2-ethylhexene) and the formation of a more acidic phosphorus-containing intermediate.
-
Secondary Degradation: As the temperature increases, further decomposition of the hydrocarbon chains and the phosphorus-containing intermediates occurs, ultimately leading to the formation of polyphosphoric acids and char in the solid phase and volatile organic fragments in the gas phase.
Hazardous Decomposition Products
The combustion and thermal decomposition of D2EHPA can generate a range of hazardous substances. It is critical for safety protocols to account for the release of these materials.[6]
-
Oxides of Phosphorus (POx): These are released as irritating and toxic fumes.[7][11]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO2): Products of incomplete and complete combustion of the ethylhexyl side chains.[6]
-
Irritating Vapors: Volatile organic compounds are released, which can be irritating to the respiratory system.[8]
Standardized Methodologies for Thermal Stability Assessment
To ensure data is reliable and comparable, the assessment of thermal stability should be conducted using standardized analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal methods employed.[16] Adherence to standards from organizations like ASTM International and ISO provides a framework for robust and self-validating protocols.[17][18][19]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For D2EHPA, it provides critical quantitative data, including:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate (T_peak): The temperature at which the rate of mass loss is highest, identified by the peak of the derivative TGA (DTG) curve.
-
Residual Mass: The amount of non-volatile material (e.g., char, polyphosphoric acid) remaining at the end of the experiment.
Relevant standards include ISO 11358 and ASTM E1131, which outline general principles for the thermogravimetry of polymers and compositional analysis, respectively.[17][20]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events and complements TGA by identifying:
-
Endothermic Events: Such as melting or boiling, which absorb energy.
-
Exothermic Events: Such as decomposition or oxidation, which release energy. An uncontrolled exotherm can indicate a thermal runaway hazard.
Applicable standards like ASTM D3418 and ISO 11357 provide guidance on determining thermal transitions.[20]
Experimental Protocol: TGA for D2EHPA Thermal Stability
This section provides a detailed, self-validating protocol for assessing the thermal stability of a D2EHPA sample using TGA.
Objective: To determine the onset decomposition temperature and the thermal decomposition profile of D2EHPA under an inert nitrogen atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a high-precision balance.
-
TGA sample pans (platinum or ceramic).
-
Microbalance for accurate sample weighing.
-
High-purity nitrogen gas supply.
Protocol Steps:
-
Instrument Calibration and Verification:
-
1.1. Perform temperature calibration using certified reference materials (e.g., Indium, Tin, Zinc) according to ASTM E914 guidelines.
-
1.2. Verify mass balance accuracy using calibration weights. The instrument must demonstrate accuracy within ±0.1% of the expected value.
-
1.3. Run a baseline experiment with an empty sample pan through the entire temperature program to ensure a flat, stable baseline.
-
-
Sample Preparation:
-
2.1. Ensure the D2EHPA sample is homogeneous. If solids are present, gently warm and mix the sample until clear.
-
2.2. Place an empty, clean TGA pan on the microbalance and tare.
-
2.3. Using a micropipette, accurately dispense 5–10 mg of the D2EHPA sample into the center of the pan. Record the exact mass. Causality: This sample size is large enough to be representative but small enough to minimize thermal gradients within the sample.
-
-
TGA Method Execution:
-
3.1. Place the sample pan into the TGA furnace.
-
3.2. Purge the furnace with high-purity nitrogen at a flow rate of 50–100 mL/min for at least 30 minutes. Causality: This ensures an inert atmosphere, preventing oxidative degradation and isolating the thermal decomposition mechanism.
-
3.3. Program the instrument with the following temperature profile:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 700°C at a heating rate of 10°C/min. Causality: A 10°C/min heating rate is a common standard (per ASTM E1131) that provides good resolution of thermal events without excessively long run times.
-
-
3.4. Start the experiment and record mass, time, and temperature data.
-
-
Data Analysis and Validation:
-
4.1. Plot the TGA curve (mass % vs. temperature) and the derivative DTG curve (d(mass)/dt vs. temperature).
-
4.2. Determine the Onset Temperature (T_onset) using the tangent method at the initial point of major mass loss.
-
4.3. Identify the peak temperature(s) from the DTG curve, representing the point(s) of maximum decomposition rate.
-
4.4. Record the final residual mass at 700°C.
-
4.5. Self-Validation Check: Re-run the experiment on a second aliquot of the same sample. The T_onset and T_peak values should be reproducible within ±2°C to ensure the validity of the results.
-
Below is a diagram illustrating the experimental workflow for this TGA protocol.
Caption: TGA experimental workflow for D2EHPA thermal stability analysis.
Quantitative Data Summary
The following table summarizes key thermal stability data for D2EHPA gathered from safety data sheets and technical literature. It is important to note that values can vary slightly depending on the purity of the sample and the specific experimental conditions (e.g., heating rate, atmosphere).
| Parameter | Value | Method | Reference(s) |
| Onset of Major Decomposition | ~200 °C | TGA (in N2) | [10] |
| Autoignition Temperature | 255 °C / 491 °F | Standard Test | [6] |
| Flash Point | 191 °C / 375.8 °F | Pensky-Martens Closed Cup | [7][21] |
| Boiling Point | Decomposes at 1 atm | Standard Observation | [11] |
| Hazardous Combustion Products | CO, CO2, Oxides of Phosphorus | EGA / Safety Analysis | [6][7][11] |
Factors Influencing Thermal Stability
The inherent thermal stability of D2EHPA can be significantly influenced by extrinsic factors encountered in industrial and laboratory settings.
Effect of Impurities
Commercial grades of D2EHPA are not perfectly pure and often contain byproducts from its synthesis, such as M2EHPA and unreacted 2-ethylhexanol.[3][4][22] These impurities, particularly the more acidic M2EHPA, can act as catalysts for decomposition, lowering the overall thermal stability of the bulk solvent. Therefore, high-purity D2EHPA will generally exhibit superior thermal performance.
Influence of Atmosphere
-
Inert Atmosphere (e.g., Nitrogen, Argon): In the absence of oxygen, the degradation mechanism is purely thermal decomposition as described in Section 2.2.
-
Oxidative Atmosphere (e.g., Air): The presence of oxygen introduces oxidative degradation pathways that occur concurrently with thermal decomposition. These pathways are often more aggressive and can initiate at lower temperatures, leading to a lower observed T_onset and a more complex set of decomposition products.
Interaction with Other Process Chemicals
In a solvent extraction circuit, D2EHPA is in constant contact with aqueous acidic solutions, metal ions, and organic diluents.
-
Acids: Strong acids can catalyze the hydrolysis of the ester bonds, a process that is accelerated at higher temperatures.[23]
-
Metals: Certain metal ions, particularly those with strong Lewis acidity, can form complexes with D2EHPA that may have different thermal stabilities than the free extractant.[24]
-
Diluents & Modifiers: While typically stable, the choice of diluent (e.g., kerosene) and modifiers (e.g., TBP) can influence the overall thermal behavior of the organic phase.[5]
The logical relationship between these influencing factors and the decomposition process is visualized below.
Caption: Factors influencing the thermal decomposition of D2EHPA.
Conclusion & Recommendations
The thermal stability of di(2-ethylhexyl)phosphoric acid is a multi-faceted issue of paramount importance for its safe and effective use. The evidence clearly indicates that D2EHPA undergoes significant thermal decomposition beginning at temperatures around 200°C, a process that can be accelerated by the presence of impurities and an oxidative atmosphere. The decomposition yields hazardous byproducts, necessitating stringent safety controls.
Key Recommendations for Professionals:
-
Establish Operating Limits: Define a maximum allowable operating temperature for any process involving D2EHPA, incorporating a significant safety margin below its measured onset of decomposition (~200°C).
-
Prioritize Purity: Whenever possible, utilize high-purity grades of D2EHPA for applications involving elevated temperatures to minimize impurity-catalyzed degradation.
-
Control Atmosphere: In processes where D2EHPA may be heated, such as solvent recovery via distillation, conducting the operation under vacuum or an inert nitrogen blanket is strongly advised to prevent oxidative decomposition.[21]
-
Implement Routine Analysis: For industrial solvent extraction circuits, periodically sample and analyze the organic phase using techniques like TGA or gas chromatography to monitor for the buildup of degradation products, which can serve as an early warning of thermal stress in the system.
-
Ensure Adequate Ventilation and Safety: All work with D2EHPA at or near its thermal limits must be conducted in well-ventilated areas, such as a chemical fume hood, with appropriate personal protective equipment to prevent exposure to corrosive and toxic decomposition fumes.[6][8]
By adhering to these principles, researchers and engineers can mitigate the risks associated with the thermal degradation of D2EHPA, ensuring process safety, stability, and efficiency.
References
- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]
- 2. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 3. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. metalleaching.com [metalleaching.com]
- 8. nj.gov [nj.gov]
- 9. Di(2-ethylhexyl) phosphate(298-07-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. linseis.com [linseis.com]
- 18. infinitalab.com [infinitalab.com]
- 19. hitachi-hightech.com [hitachi-hightech.com]
- 20. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 21. researchgate.net [researchgate.net]
- 22. RU2421460C2 - Method of producing di-(2-ethylhexyl) phosphoric acid and neodymium salt thereof - Google Patents [patents.google.com]
- 23. researchgate.net [researchgate.net]
- 24. akjournals.com [akjournals.com]
2-Ethylhexyl dihydrogen phosphate molecular weight and formula
An In-depth Technical Guide to 2-Ethylhexyl Dihydrogen Phosphate: Molecular Weight, Formula, and Characterization
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound, a significant organophosphate compound utilized across various industrial and research applications. The primary focus of this document is the precise determination and contextualization of its molecular formula and weight, which are foundational parameters for any quantitative scientific endeavor. We will delve into its chemical structure, physicochemical properties, and standard methodologies for empirical validation. This guide is intended for researchers, chemists, and drug development professionals who require accurate and actionable data for experimental design, chemical synthesis, and material characterization.
Introduction to this compound
This compound, also known as mono(2-ethylhexyl) phosphate, is an organic ester of phosphoric acid.[1][2] Its amphiphilic nature, derived from the polar phosphate head and the nonpolar 2-ethylhexyl tail, makes it an effective surface-active agent.[1][3] This property underpins its use as a hydrotrope, penetrant, wetting agent, and even as a disinfectant and fungicide in various formulations.[1][3] In the field of hydrometallurgy, it plays a crucial role as an extractant, particularly in the solvent-extraction procedures for recovering metals from aqueous solutions.[1]
A precise understanding of its molecular weight and formula is a non-negotiable prerequisite for any laboratory or industrial application. It governs stoichiometric calculations for synthesis, dictates the molar concentrations for analytical standards, and serves as the basis for interpretation of mass spectrometry data. This guide provides this core data, grounded in authoritative sources, and explains the methodologies for its verification.
Core Molecular Identifiers
The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. These values are derived from the elemental composition and isotopic abundances.
Chemical Formula: C₈H₁₉O₄P
The empirical and molecular formula for this compound is C₈H₁₉O₄P.[1][2][3][4][5][6] This formula specifies that a single molecule of the compound is composed of:
-
8 Carbon (C) atoms
-
19 Hydrogen (H) atoms
-
4 Oxygen (O) atoms
-
1 Phosphorus (P) atom
This composition is consistent across numerous chemical databases and serves as the definitive elemental makeup of the molecule.
Molecular Weight: 210.21 g/mol
The molecular weight (or molar mass) is the mass of one mole of a substance. Based on its chemical formula, the molecular weight of this compound is calculated to be 210.21 g/mol .[1][2][5] This value is computed using the standard atomic weights of its constituent elements and is the cornerstone for all gravimetric and molar calculations in experimental work.
Tabulated Molecular Data
For ease of reference, the core identifiers and key physicochemical properties are summarized in the table below.
| Parameter | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Chemical Formula | C₈H₁₉O₄P | [1][2][4][6] |
| Molecular Weight | 210.21 g/mol | [1][2][4] |
| Exact Mass | 210.10209608 Da | [1][2] |
| CAS Number | 1070-03-7 | [1][2][3][4] |
| Physical Form | Liquid | [1] |
| Density | ~1.127 g/cm³ | [2][5] |
| Boiling Point | 321.8 °C (Predicted) | [2][5] |
Structural Representation
The arrangement of atoms within the molecule defines its chemical behavior and reactivity.
2D Chemical Structure
The structure consists of a central phosphate group esterified with a 2-ethylhexyl alcohol. The remaining two hydroxyl groups on the phosphate provide its acidic character. The diagram below illustrates this connectivity.
Caption: 2D structure of this compound.
Experimental Verification Protocol
As a self-validating system, theoretical data must be confirmed by empirical evidence. The molecular weight of this compound is most authoritatively confirmed using high-resolution mass spectrometry (HRMS).
Step-by-Step Methodology: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water). The choice of solvent is critical to ensure solubility and compatibility with the ionization source.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is the preferred technique, as the acidic phosphate protons are readily lost to form the [M-H]⁻ anion.
-
Mass Analysis: Analyze the generated ions using a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument. These instruments provide the mass-to-charge ratio (m/z) with high precision.
-
Data Interpretation: The primary ion expected in the spectrum will be [M-H]⁻. Given the exact mass of the neutral molecule is 210.10209608 Da, the expected m/z for the [M-H]⁻ ion would be approximately 209.0948. The high resolution of the instrument allows this measured mass to be used to confirm the elemental formula (C₈H₁₈O₄P⁻).
The workflow below illustrates this logical process.
References
Health and safety hazards of 2-ethylhexyl dihydrogen phosphate
An In-depth Technical Guide to the Health and Safety Hazards of 2-Ethylhexyl Dihydrogen Phosphate
This guide provides a comprehensive technical overview of the health and safety hazards associated with this compound (CAS No. 1070-03-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes toxicological data, regulatory classifications, and field-proven safety protocols to ensure safe handling and risk mitigation in a laboratory setting.
Introduction and Physicochemical Profile
This compound, also known as mono(2-ethylhexyl) phosphate, is an organophosphate compound.[1][2] It functions primarily as a surface-active agent, hydrotrope, penetrant, and wetting agent.[3] Its utility extends to various industrial applications, including its use as a disinfectant, fungicide, and microbicide in products like carpet cleaners, paints, and textiles.[3] In laboratory and chemical processing settings, it is a component in solvent extraction procedures.[3]
Understanding its fundamental properties is the first step in a thorough risk assessment. The compound is a liquid at standard conditions and is classified as an organophosphate.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1070-03-7 | [2][4][5] |
| Molecular Formula | C₈H₁₉O₄P | [2][3][5] |
| Molecular Weight | 210.21 g/mol | [2][3] |
| Physical Form | Liquid | [3] |
| Boiling Point | 321.8 °C at 760 mmHg | [1] |
| Flash Point | 130 °C | [1][2] |
| Density | 1.127 g/cm³ | [1] |
Toxicological Hazard Assessment
The primary hazards of this compound are acute and severe, primarily related to its corrosive nature and toxicity via inhalation. A detailed understanding of its toxicological profile is critical for preventing exposure and responding effectively to accidents.
GHS Classification and Primary Hazards
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the principal dangers.
Table 2: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | GHS Codes | Sources |
| Skin Corrosion/Irritation | 1 / 1A / 1C | H314: Causes severe skin burns and eye damage | GHS05 | [2][3][4][5][6] |
| Serious Eye Damage/Irritation | 1 / 2 | H318/H319: Causes serious eye damage/irritation | GHS05 | [3][4][5][6] |
| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled | GHS07 | [4] |
| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | GHS07 | [4] |
The visual representation below outlines the interconnected primary hazards associated with this chemical.
Caption: Primary GHS-classified health hazards of 2-EHDHP.
Detailed Toxicological Endpoints
-
Skin Corrosion: The substance is classified as causing severe skin burns and damage.[4][5][6] Skin corrosion is defined as the production of irreversible damage to the skin, specifically visible necrosis through the epidermis and into the dermis.[4] This necessitates the use of robust chemical-resistant gloves and protective clothing. Due to this corrosive nature, uses that involve direct skin contact are strongly advised against.[4]
-
Eye Damage: The chemical causes serious, potentially irreversible eye damage.[4][5][6] Direct contact with the liquid or its vapors can lead to severe irritation and burns. This underscores the mandatory requirement for chemical safety goggles and, in many scenarios, a full face shield.
-
Inhalation Toxicity: Inhalation of mists, vapors, or aerosols is harmful.[4] The compound may also cause respiratory irritation, manifesting as coughing and shortness of breath.[4] Lethal-dose feeding studies in rats have shown that the substance can cause somnolence and acute pulmonary edema.[3][7] All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ingestion Toxicity: While inhalation and dermal contact are the primary routes of occupational exposure, ingestion can also be harmful.[4] Accidental ingestion may cause severe burns to the mouth, throat, and stomach.
-
Chronic and Developmental Effects:
-
The substance is not classified as a skin or respiratory sensitizer, germ cell mutagen, or carcinogen based on current data.[4]
-
It is also not classified as a reproductive toxicant under standard assessments.[4]
-
However, some data indicates potential developmental toxicity. A Lowest Observed Adverse Effect Level (LOAEL) for developmental toxicity has been reported at 250 mg/kg/day, based on observations of increased skeletal and visceral abnormalities.[3][7] This suggests that while not classified as a reproductive toxicant, caution is warranted, particularly for researchers of child-bearing potential.
-
Risk Management and Safe Handling Protocols
A proactive risk management strategy is essential. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Engineering and Administrative Controls
-
Ventilation: The cornerstone of safety is proper ventilation. Use local exhaust ventilation, such as a chemical fume hood, to keep airborne concentrations below exposure limits.[4]
-
Designated Areas: Clearly designate areas where this compound is handled and stored. These areas should be equipped with emergency eyewash stations and safety showers.
-
Restricted Access: Limit access to authorized personnel who have received specific training on the hazards and safe handling procedures for this chemical.
-
Storage: Store in a well-ventilated, cool, dry place.[4] Keep containers tightly closed and store locked up.[4][5][6] The material is mildly corrosive to most metals, so ensure storage containers are compatible.[8]
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and chemical harm.
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles.[6] Given the severe eye damage risk, a face shield (minimum 8-inch) should be worn in conjunction with goggles, especially when handling larger quantities or there is a risk of splashing.[9]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Gloves must be inspected for integrity before each use.[9]
-
Protective Clothing: Wear a lab coat. For tasks with a higher risk of splashes or spills, impervious clothing such as a chemical-resistant apron or coveralls is required.[6][10]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below limits, or during emergency situations, use a full-face respirator with an appropriate cartridge for organic vapors and acid gases.[6]
Experimental Protocols for Safe Handling and Emergency Response
Adherence to standardized protocols is a hallmark of a strong safety culture. These protocols are designed to be self-validating systems for minimizing risk.
Protocol: Standard Laboratory Handling and Use
-
Pre-Use Assessment: Before handling, review the Safety Data Sheet (SDS) and confirm that the chemical fume hood is functioning correctly. Ensure the safety shower and eyewash station are unobstructed.
-
PPE Donning: Don all required PPE as specified in Section 3.2.
-
Chemical Dispensing: Conduct all transfers and dispensing of the chemical inside the fume hood. Use a pipette or other controlled dispensing device; never pour directly from a large container to a small one if it can be avoided.
-
Procedure Execution: Keep the sash of the fume hood at the lowest practical height. Keep all containers closed when not actively in use.
-
Post-Use: Tightly cap the chemical container. Decontaminate any surfaces that may have been exposed.
-
Waste Disposal: Dispose of contaminated materials and excess chemical as hazardous waste in a designated, properly labeled container, following institutional and local regulations.[6]
-
PPE Doffing and Hygiene: Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water after handling is complete.[4][9]
Protocol: Emergency Spill Response
Rapid and correct response to a spill is critical to mitigating harm. The following workflow outlines the necessary steps.
Caption: Step-by-step workflow for responding to a chemical spill.
Detailed Spill Procedure:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[9]
-
Control Vapors: Ensure ventilation is maximized (if safe to do so without spreading vapors to other labs).
-
Don PPE: Before re-entering, don the appropriate PPE, including respiratory protection.[9]
-
Containment: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like sand, earth, or vermiculite.[11] Do not let the product enter drains.[9]
-
Neutralization/Absorption: For this acidic compound, cautiously neutralize with a suitable agent like sodium bicarbonate or lime solution before absorption.[8] Absorb the neutralized spill with an inert material.
-
Collection: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste disposal.[4]
-
Decontamination: Ventilate the affected area and wash the spill site thoroughly after the material has been collected.[4][10]
First Aid Measures
Immediate and appropriate first aid is crucial following any exposure.
-
Inhalation: Remove the victim to fresh air immediately.[5][6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6][12] Seek immediate medical attention.[4][5]
-
Skin Contact: Take off immediately all contaminated clothing.[4] Rinse the skin with large amounts of water for at least 15 minutes, or use a safety shower.[4][5] Seek immediate medical attention.[4]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4][8] Immediately call a poison center or doctor.[4][5][9]
-
Ingestion: Rinse mouth with water.[12] Do NOT induce vomiting.[5][6] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Conclusion
This compound is a valuable laboratory and industrial chemical, but it possesses significant health and safety hazards, primarily related to its corrosivity and inhalation toxicity. Its potential for developmental toxicity also warrants careful consideration. For researchers, scientists, and drug development professionals, a comprehensive understanding of these risks is not optional—it is a prerequisite for safe and ethical scientific practice. By implementing robust engineering controls, adhering to strict PPE protocols, and following standardized procedures for handling and emergencies, the risks associated with this compound can be effectively managed, ensuring a safe environment for scientific advancement.
References
- 1. Cas 1070-03-7,(2-ETHYLHEXYL) PHOSPHATE | lookchem [lookchem.com]
- 2. (2-ETHYLHEXYL) PHOSPHATE | 1070-03-7 [chemicalbook.com]
- 3. This compound | C8H19O4P | CID 14050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. DI-(2-ETHYLHEXYL)PHOSPHORIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Using D2EHPA for rare earth element solvent extraction
An Application Guide to the Solvent Extraction of Rare Earth Elements Using Di-(2-Ethylhexyl) Phosphoric Acid (D2EHPA)
Introduction
The rare earth elements (REEs), a group of 17 chemically similar metallic elements, are indispensable in modern technology, from consumer electronics to advanced military applications and green energy systems. Due to their similar chemical and physical properties, separating individual REEs from ore leachates or recycled materials presents a significant challenge. Solvent extraction has emerged as the most effective and commercially viable technology for this purpose, capable of handling large volumes of dilute solutions and achieving high-purity separations.[1][2]
Among the array of commercial extractants, di-(2-ethylhexyl) phosphoric acid, commonly known as D2EHPA, is one of the most widely utilized and studied organophosphorus compounds for REE separation.[3][4] Its effectiveness stems from its high extraction efficiency, selectivity, and stability under acidic conditions. This guide provides a comprehensive overview of the fundamental principles, practical considerations, and detailed protocols for employing D2EHPA in the solvent extraction of rare earth elements, intended for researchers and scientists in hydrometallurgy, inorganic chemistry, and materials science.
Fundamental Principles of D2EHPA-REE Extraction
The Chemistry of D2EHPA
D2EHPA is an acidic extractant that functions via a cation exchange mechanism.[5] In non-polar organic diluents like kerosene, D2EHPA molecules exist predominantly as hydrogen-bonded dimers, which is the active species in the extraction process. This dimerization is a crucial aspect of its chemical behavior.
Mechanism of REE Extraction
The extraction of a trivalent rare earth ion (RE³⁺) from an aqueous phase into an organic phase containing D2EHPA can be described by the following general equilibrium reaction:
RE³⁺ (aq) + 3(HA)₂ (org) ⇌ REA₃(HA)₃ (org) + 3H⁺ (aq)
Where:
-
RE³⁺ (aq) is the rare earth ion in the aqueous phase.
-
(HA)₂ (org) represents the D2EHPA dimer in the organic phase.
-
REA₃(HA)₃ (org) is the extracted REE-D2EHPA complex in the organic phase.
-
H⁺ (aq) are the hydrogen ions released into the aqueous phase.
This equation highlights the most critical aspect of D2EHPA extraction: it is a pH-dependent process. As the extraction proceeds, hydrogen ions are released, lowering the pH of the aqueous phase. According to Le Chatelier's principle, an increase in acidity (lower pH) in the aqueous phase will shift the equilibrium to the left, reducing the extraction efficiency.[6] Therefore, precise pH control is paramount for successful and selective separation.
Caption: Cation exchange mechanism for REE extraction by D2EHPA.
Selectivity and Separation Factors
The ability of D2EHPA to separate different REEs arises from the slight differences in the stability of the formed organometallic complexes. Due to the phenomenon known as "lanthanide contraction"—the steady decrease in ionic radii with increasing atomic number across the lanthanide series—heavier rare earth elements (HREEs) have smaller ionic radii and higher charge densities. This allows them to form more stable complexes with D2EHPA than the lighter rare earth elements (LREEs).
Consequently, the general order of extractability with D2EHPA is: HREEs > MREEs (Middle REEs) > LREEs
For example, dysprosium (Dy) and gadolinium (Gd) show significantly higher distribution ratios and extraction efficiencies compared to neodymium (Nd) and lanthanum (La) under the same conditions.[7] The extraction order for some light rare earths has been observed as Ce(IV) > Nd(III) > La(III).[6][8] This differential extractability allows for the selective separation of REE subgroups through careful control of process parameters, primarily pH.[1]
Practical Considerations and System Optimization
The Organic Phase Composition
-
Extractant (D2EHPA): The concentration of D2EHPA is a key variable. Increasing the extractant concentration generally leads to higher extraction efficiency.[1][6] However, very high concentrations can increase viscosity and may lead to the formation of a third phase. Concentrations typically range from 0.2 M to 1.8 M (approx. 6% to 55% v/v).[1][7]
-
Diluent: D2EHPA is a viscous liquid and must be dissolved in a non-polar organic diluent to improve its physical properties (viscosity, density) and facilitate phase separation. Aliphatic hydrocarbons like kerosene are the most common and effective industrial diluents.[1][6][8] Aromatic diluents are generally less suitable.
-
Modifier: Under conditions of high REE loading, a gelatinous third phase can form, which is detrimental to the process, causing phase separation issues and loss of extractant.[3] This can be mitigated by adding a modifier to the organic phase. Tributyl phosphate (TBP) is a common modifier that improves the solubility of the REE-D2EHPA complex in the organic diluent, preventing third-phase formation.[3]
Saponification (pH Control)
To counteract the pH drop during extraction, the organic phase is often pre-treated with a base, typically sodium hydroxide (NaOH), in a process called saponification or neutralization.[9][10] This replaces the acidic proton of the D2EHPA dimer with a sodium ion:
(HA)₂ (org) + NaOH (aq) → NaA·HA (org) + H₂O (l)
During extraction, the REE³⁺ ion then exchanges with the Na⁺ ion instead of a H⁺ ion, thereby maintaining a more stable pH in the aqueous phase and significantly enhancing extraction efficiency.[10] The degree of saponification must be carefully controlled; excessive saponification can lead to the formation of stable emulsions.[11]
The Aqueous Phase and Operating Parameters
-
pH: As established, pH is the most critical parameter for selectivity. HREEs can be extracted at a lower pH (more acidic conditions, e.g., pH < 1.0), while LREEs require a higher pH (e.g., pH 1.5–3.0) for efficient extraction.[1][12][13] By staging the extraction process and adjusting the pH at each stage, group separations (HREEs from LREEs) can be achieved.
-
Temperature: The effect of temperature is generally less significant than other parameters, though it can influence extraction kinetics and equilibrium.[14] Stripping efficiency, however, often improves with increased temperature, flattening off around 50°C.[14]
-
Organic-to-Aqueous (O/A) Phase Ratio: The O/A ratio affects the loading capacity and extraction efficiency. A higher O/A ratio can increase the extraction percentage but results in a more dilute loaded organic phase.[1] The optimal ratio depends on the feed concentration and process design.
-
Contact Time: Solvent extraction is a relatively fast process. Equilibrium is often reached within 10-15 minutes of vigorous mixing.[8][15]
Detailed Experimental Protocols
These protocols provide a general framework for laboratory-scale batch experiments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 3.1: Preparation of the Organic Phase
-
Objective: To prepare a solution of D2EHPA in a suitable organic diluent.
-
Materials:
-
Di-(2-ethylhexyl) phosphoric acid (D2EHPA, ≥95%)
-
Kerosene (or other aliphatic diluent like n-dodecane)
-
Graduated cylinders, volumetric flasks, beaker
-
-
Procedure:
-
Determine the desired molarity and total volume (e.g., 1.0 M D2EHPA in 250 mL).
-
Calculate the required volume of D2EHPA. (Note: The molecular weight of D2EHPA is 322.43 g/mol , and its density is approx. 0.97 g/mL).
-
In a fume hood, carefully measure the calculated volume of D2EHPA using a graduated cylinder and transfer it to a volumetric flask.
-
Add the kerosene diluent to the flask until it is about three-quarters full.
-
Stopper the flask and mix thoroughly by inversion until the solution is homogeneous.
-
Carefully add more diluent to bring the final volume to the calibration mark.
-
Mix again to ensure homogeneity. Label the solution clearly.
-
Protocol 3.2: Saponification of the D2EHPA Solution
-
Objective: To pre-neutralize the organic phase to control pH during extraction.
-
Materials:
-
Prepared D2EHPA organic phase
-
Sodium hydroxide (NaOH) solution (e.g., 1.0 M)
-
Separatory funnel, beaker, pH meter
-
-
Procedure:
-
Place a known volume of the D2EHPA organic phase into a separatory funnel.
-
Slowly add a calculated volume of NaOH solution. The amount of NaOH depends on the desired degree of saponification (e.g., for 40% saponification of 100 mL of 1.0 M D2EHPA, you would add 40 mL of 1.0 M NaOH).
-
Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting the pressure.
-
Allow the phases to separate completely.
-
Drain the lower aqueous phase. The remaining organic phase is now saponified and ready for extraction.
-
Caption: Workflow for the saponification of a D2EHPA solution.
Protocol 3.3: Batch Solvent Extraction of REEs
-
Objective: To contact the aqueous REE feed with the organic phase to extract the REEs.
-
Materials:
-
Aqueous feed solution containing known concentrations of REEs, adjusted to the desired starting pH.
-
Prepared organic phase (saponified or unsaponified).
-
Separatory funnel or sealed flask, mechanical shaker, pH meter.
-
ICP-OES or ICP-MS for metal analysis.
-
-
Procedure:
-
Measure equal volumes of the aqueous feed and organic phase (e.g., 20 mL each for an O/A ratio of 1) and place them into a separatory funnel.[8]
-
Take a sample of the initial aqueous phase for analysis ("Aqueous Initial").
-
Stopper the funnel and shake vigorously using a mechanical shaker for 15 minutes to ensure equilibrium is reached.[8]
-
Allow the mixture to stand until the two phases have fully separated.
-
Carefully drain the lower aqueous phase into a clean beaker. This is the raffinate.
-
Take a sample of the raffinate for analysis ("Aqueous Final").
-
The upper organic phase is the "loaded organic." The concentration of REEs in the organic phase can be determined by mass balance.
-
Protocol 3.4: Stripping of REEs from Loaded Organic
-
Objective: To recover the extracted REEs from the loaded organic phase back into a new aqueous solution.
-
Materials:
-
Procedure:
-
Place the loaded organic phase into a clean separatory funnel.
-
Add a desired volume of the stripping acid solution (O/A ratio can be varied, e.g., 1:1 or higher to concentrate the REEs).
-
Shake vigorously for 15-20 minutes. The high acid concentration reverses the extraction equilibrium, forcing the REEs back into the aqueous phase.
-
Allow the phases to separate.
-
Drain the lower aqueous phase. This is the "pregnant strip liquor" or "strip solution," now enriched with REEs.
-
The organic phase is now "barren" or "stripped" and can be recycled for further extraction cycles.
-
Caption: General workflow for a continuous extraction and stripping process.
Data and Troubleshooting
Key Performance Calculations
-
Distribution Ratio (D): A measure of the extractant's affinity for the metal ion at equilibrium.
-
D = [Metal]org / [Metal]aq
-
-
Extraction Percentage (%E): The fraction of metal transferred from the aqueous to the organic phase.
-
%E = ( D / (D + Vaq/Vorg) ) * 100
-
-
Separation Factor (β): A measure of the ability of the system to separate two different metals, A and B.
-
βA/B = DA / DB (where DA > DB)
-
A high separation factor (>10) is desirable for effective separation.
-
Quantitative Data Summary
The following table summarizes typical extraction performance under specific conditions reported in the literature.
| REE | D2EHPA Conc. (M) | Aqueous Medium | pH | % Extraction | Reference |
| La(III) | 1.0 | 0.1 M HNO₃ | ~1.0 | 99.4% | [6][8] |
| Nd(III) | 1.0 | 0.1 M HNO₃ | ~1.0 | 99.7% | [6][8] |
| Ce(IV) | 1.0 | 0.1 M HNO₃ | ~1.0 | 100% | [6][8] |
| Dy | 0.05 | Nitric Acid | 2.0 | ~100% | [7] |
| Gd | 0.05 | Nitric Acid | 2.0 | ~100% | [7] |
| La | 0.05 | Nitric Acid | 2.0 | 30% | [7] |
| HREEs | 1.8 | 1 M H₂SO₄ | < 1.0 | >90% | [1] |
| LREEs | 1.8 | 1 M H₂SO₄ | 1.6 | >93% | [1] |
Troubleshooting Common Issues
-
Third-Phase Formation: Occurs at high metal loading.
-
Solution: Add a modifier like TBP (e.g., 5% v/v) to the organic phase, reduce the O/A ratio, or lower the feed concentration.[3]
-
-
Emulsion/Crud Formation: Stable emulsions can form, especially with saponified extractants or if fine solid particles are present in the feed.
-
Solution: Ensure the aqueous feed is well-filtered. Optimize the degree of saponification and mixing energy. Allow for longer settling times.
-
-
Extractant Degradation/Loss: D2EHPA can have some solubility in the aqueous phase, particularly at higher pH (>4), and can undergo hydrolysis in highly acidic media over time.[17][18][19]
-
Solution: Operate within optimal pH ranges. Monitor the raffinate for organic content. While some loss is inevitable, it is typically low in industrial practice.
-
Conclusion
D2EHPA is a robust and highly effective extractant for the separation of rare earth elements. Its success lies in the exploitation of subtle differences in the chemical properties of the REEs, which can be amplified through the careful manipulation of process variables. Mastery of the system requires a thorough understanding of the underlying cation exchange chemistry and the critical role of pH. By optimizing the composition of the organic and aqueous phases and controlling operational parameters, researchers can develop highly selective and efficient solvent extraction processes for the purification of these critical elements.
References
- 1. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Solvent Extraction of Light Rare Earth Ions Using D2EHPA from Nitric Acid and Sulphuric Acid Solutions | Scientific.Net [scientific.net]
- 7. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. nva.sikt.no [nva.sikt.no]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. redalyc.org [redalyc.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. banglajol.info [banglajol.info]
- 19. Dissolution of D2EHPA in liquid-liquid extraction process: implication on metal removal and organic content of the treated water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solvent Extraction of Uranium from Acidic Solutions using Di-(2-ethylhexyl) phosphoric acid (D2EHPA)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals involved in hydrometallurgy and chemical processing on the solvent extraction of uranium from acidic aqueous solutions using Di-(2-ethylhexyl) phosphoric acid (D2EHPA). These notes detail the underlying chemical principles, provide step-by-step experimental protocols for extraction and stripping, and discuss the critical parameters that influence the efficiency and selectivity of the process. The information is grounded in established scientific literature to ensure accuracy and reliability.
Introduction: The Role of D2EHPA in Uranium Recovery
The recovery of uranium from low-grade ores and process streams, such as those from the phosphate fertilizer industry, is of significant economic and strategic importance. Solvent extraction, a hydrometallurgical technique, has proven to be a highly effective method for selectively separating and concentrating uranium from complex aqueous mixtures.[1] Among the various organic extractants, Di-(2-ethylhexyl) phosphoric acid, commonly known as D2EHPA, is a versatile and widely used reagent for this purpose due to its high extraction efficiency, selectivity, and chemical stability.[2][3]
D2EHPA is an acidic organophosphorus extractant that functions via a cation exchange mechanism.[3] In acidic solutions, uranium is typically present as the uranyl cation, UO₂²⁺. D2EHPA, dissolved in an inert organic diluent such as kerosene, can selectively form a stable complex with the uranyl ion, transferring it from the aqueous phase to the organic phase. This guide will focus on the practical application of D2EHPA for uranium extraction from acidic media, particularly sulfuric and phosphoric acid solutions, which are common in industrial leaching processes.
The Chemistry of Uranium Extraction with D2EHPA
The extraction of uranium (VI) from acidic solutions by D2EHPA is a reversible ion-exchange reaction. D2EHPA exists as a dimer, (HA)₂, in nonpolar organic solvents. The extraction mechanism involves the exchange of protons from the D2EHPA dimer for the uranyl cation in the aqueous phase.
The generalized chemical equation for the extraction of the uranyl ion (UO₂²⁺) by the D2EHPA dimer ((HA)₂) can be represented as:
UO₂²⁺ (aq) + 2(HA)₂ (org) ⇌ UO₂(HA₂)₂ (org) + 2H⁺ (aq)
This equilibrium is significantly influenced by the acidity (H⁺ concentration) of the aqueous phase. As indicated by the equation, an increase in the acidity of the aqueous solution will shift the equilibrium to the left, favoring the stripping of uranium back into the aqueous phase. Conversely, maintaining a lower acidity in the aqueous feed will promote the forward reaction and enhance uranium extraction into the organic phase.
Synergistic Extraction
The extraction efficiency of D2EHPA can be significantly enhanced by the addition of a neutral organophosphorus reagent, such as tri-n-butyl phosphate (TBP) or tri-n-octyl phosphine oxide (TOPO).[4][5][6] This phenomenon, known as synergism, results from the formation of a more stable and organophilic adduct. The neutral reagent replaces the D2EHPA molecules in the coordination sphere of the uranyl-D2EHPA complex, leading to a higher distribution coefficient for uranium. The synergistic extraction mechanism with TOPO, for instance, can be represented as:
UO₂²⁺ (aq) + 2(HA)₂ (org) + TOPO (org) ⇌ UO₂(HA₂)₂·TOPO (org) + 2H⁺ (aq)
The synergistic mixture of D2EHPA and TOPO has been successfully applied in the recovery of uranium from wet-process phosphoric acid.[7][8]
Experimental Protocols
This section provides detailed, step-by-step protocols for the solvent extraction and subsequent stripping of uranium using D2EHPA.
Reagent Preparation
-
Organic Phase (Extractant): Prepare a 0.3 M solution of D2EHPA in a suitable organic diluent, such as kerosene or other aliphatic hydrocarbons. If a synergistic system is desired, add a neutral extractant like TOPO at a concentration of 0.075 M. It is crucial to use high-purity reagents to avoid interference from impurities.[9][10]
-
Aqueous Phase (Feed Solution): The uranium-bearing acidic solution should be pre-treated as necessary. This may include filtration to remove suspended solids and adjustment of the pH to an optimal range for extraction (typically pH 1-2 for sulfate solutions). The iron content should be monitored and controlled, as ferric ions can also be extracted by D2EHPA.[11]
-
Stripping Solution: Prepare a stripping agent to recover the extracted uranium from the organic phase. A common and effective stripping solution is a 1-2 M solution of ammonium carbonate.[9] Alternatively, concentrated phosphoric acid or other acidic solutions can be used.[12][13]
Extraction Procedure
The following workflow outlines the batch extraction process.
Caption: General workflow for the solvent extraction of uranium.
-
Phase Contact: In a separatory funnel, combine the aqueous feed solution and the organic extractant phase at a specific organic-to-aqueous (O/A) phase ratio. A common starting point is an O/A ratio of 1:1.
-
Equilibration: Shake the separatory funnel vigorously for a predetermined contact time, typically 5-15 minutes, to ensure thorough mixing and allow the extraction equilibrium to be reached.[14]
-
Phase Separation: Allow the phases to disengage and form two distinct layers. The less dense organic phase will typically be the upper layer.
-
Sample Collection: Carefully separate the two phases. The uranium-depleted aqueous phase is known as the raffinate, and the uranium-rich organic phase is the loaded organic.
-
Analysis: Analyze the uranium concentration in the raffinate and the initial feed solution to determine the extraction efficiency.
Stripping Procedure
The stripping process reverses the extraction to recover uranium from the loaded organic phase.
Caption: Workflow for stripping uranium from the loaded organic phase.
-
Phase Contact: Combine the loaded organic phase with the stripping solution in a separatory funnel at a specified O/A ratio.
-
Equilibration: Agitate the mixture for a sufficient time (e.g., 15-30 minutes) to allow for the transfer of uranium back into the aqueous phase.
-
Phase Separation: Allow the phases to separate.
-
Product Recovery: The resulting aqueous phase is a concentrated uranium solution, from which a solid uranium product (e.g., yellowcake) can be precipitated. The barren organic phase can be recycled for further extraction cycles.
Optimization of Process Parameters
The efficiency of uranium extraction is dependent on several key operational parameters. The optimization of these parameters is crucial for achieving high recovery rates and process economy.
| Parameter | Typical Range | Effect on Uranium Extraction Efficiency | Rationale & Key Considerations |
| Aqueous Phase pH | 1.0 - 2.5 | Increases with increasing pH | Higher pH shifts the extraction equilibrium to the right by consuming H⁺ ions. However, at excessively high pH, metal hydroxides may precipitate. |
| D2EHPA Concentration | 0.1 - 0.5 M | Increases with increasing concentration | A higher concentration of the extractant provides more sites for complexation with uranium.[15] |
| Synergist (e.g., TOPO) Conc. | 0.025 - 0.1 M | Increases extraction significantly | The synergist enhances the stability of the extracted complex, leading to higher distribution coefficients.[16][17] |
| Phase Ratio (O/A) | 1:3 - 3:1 | Influences loading capacity and concentration factor | A higher O/A ratio can lead to higher extraction efficiency in a single stage but results in a more dilute loaded organic. Multi-stage counter-current extraction is often employed in industrial processes. |
| Contact Time | 5 - 30 minutes | Increases initially, then plateaus | Sufficient time is required to reach equilibrium. The optimal time depends on the mixing intensity and mass transfer characteristics of the system. |
| Temperature | 25 - 50 °C | Can be exothermic or endothermic | The effect of temperature is system-dependent. For D2EHPA alone, the reaction is often endothermic, while for synergistic systems with TBP, it can be exothermic.[18] An increase in temperature generally improves phase separation.[9] |
Concluding Remarks and Best Practices
The solvent extraction of uranium using D2EHPA is a robust and well-established technology. For successful implementation in a research or industrial setting, the following best practices are recommended:
-
Aqueous Feed Pre-treatment: Ensure the feed solution is free of suspended solids to prevent the formation of stable emulsions or "crud" at the organic-aqueous interface.
-
Reagent Purity: Use high-purity D2EHPA and diluents to minimize the co-extraction of impurities and degradation of the extractant.
-
pH Control: Precise control of the aqueous phase pH is critical for maximizing uranium extraction while minimizing the co-extraction of other metals like iron.
-
Multi-Stage Operation: For continuous processes, a multi-stage counter-current extraction and stripping setup is highly recommended to achieve high recovery and concentration factors.
-
Safety Precautions: D2EHPA is a corrosive substance and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[2] All procedures should be conducted in a well-ventilated area.
By carefully controlling the chemical and physical parameters of the solvent extraction circuit, a high-purity uranium product can be efficiently and economically recovered from a variety of acidic process streams.
References
- 1. Solvent extraction of uranium from leach solutions obtained in processing of Polish low-grade ores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 3. researchgate.net [researchgate.net]
- 4. barc.gov.in [barc.gov.in]
- 5. The uranium(VI) extraction mechanism of D2EHPA-TOPO from a wet process phosphoric acid | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Uranium Recovery from Phosphates [wise-uranium.org]
- 8. Uranium Extraction Mechanism from Analytical Grade Phosphoric Acid Using D2EHPA and Synergistic D2EHPA-TOPO Mixture | Semantic Scholar [semanticscholar.org]
- 9. pp.bme.hu [pp.bme.hu]
- 10. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 11. ugspub.nr.utah.gov [ugspub.nr.utah.gov]
- 12. researchgate.net [researchgate.net]
- 13. www-pub.iaea.org [www-pub.iaea.org]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Detection of Organophosphate Pesticides in Complex Matrices Using Gas Chromatography-Mass Spectrometry
Abstract
Organophosphate (OP) pesticides are a widely utilized class of insecticides in global agriculture. Due to their acute neurotoxicity in non-target species, including humans, regulatory bodies worldwide have established stringent maximum residue limits (MRLs) in food and environmental samples.[1] This document provides a comprehensive, field-proven protocol for the robust identification and quantification of multiple organophosphate pesticide residues using Gas Chromatography-Mass Spectrometry (GC-MS). We detail a complete workflow, from sample preparation using the validated QuEChERS methodology to instrumental analysis and data interpretation. The causality behind critical experimental choices is explained to ensure both technical accuracy and methodological reproducibility for researchers, analytical chemists, and quality control professionals.
Principle of the Method
This method is designed for the simultaneous extraction and analysis of a suite of organophosphate pesticides from a given sample matrix. The workflow leverages the efficiency and robustness of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.[2][3][4] This approach uses a simple two-step process: a salting-out liquid-liquid extraction with acetonitrile, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components like lipids and pigments.
Following extraction, the purified analyte fraction is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the individual pesticide compounds based on their volatility and interaction with a low-polarity stationary phase capillary column.[5] As compounds elute from the column, they enter the mass spectrometer, which operates in electron ionization (EI) mode. The MS serves as a highly selective and sensitive detector, identifying compounds based on their unique mass fragmentation patterns and quantifying them based on ion abundance.[6][7] Confirmation of analyte identity is achieved by comparing retention times and mass spectra against certified reference standards.[8]
Apparatus, Reagents, and Standards
Apparatus
-
Gas Chromatograph-Mass Spectrometer (GC-MS): A system equipped with a split/splitless injector, a capillary column, and a single quadrupole or triple quadrupole mass spectrometer.[5][7]
-
GC Column: A low-polarity fused silica capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for its excellent separation of a wide range of pesticides.[6][9]
-
Homogenizer: High-speed blender or probe homogenizer.
-
Centrifuge: Capable of accommodating 50 mL and 2 mL tubes and achieving >4000 rpm.
-
Vortex Mixer, Analytical Balance, Syringes, and Autosampler Vials.
Reagents and Consumables
-
Solvents: Acetonitrile (ACN), Acetone, Ethyl Acetate. All solvents must be pesticide residue grade or equivalent high purity.
-
QuEChERS Extraction Salts: Pre-packaged pouches containing anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate.
-
Dispersive SPE (dSPE) Sorbents: Pre-packaged tubes containing anhydrous MgSO₄, Primary Secondary Amine (PSA) sorbent, and potentially C18 or graphitized carbon black (GCB) depending on the matrix.
-
Expert Insight: PSA is crucial for removing organic acids, fatty acids, and some sugars. C18 is added for matrices with high fat content, while GCB is effective for removing pigments like chlorophyll but should be used cautiously as it can retain some planar pesticides.
-
-
Certified Reference Standards: Individual or mixed pesticide stock solutions of known concentration (>99% purity).
-
Internal Standard (IS): Triphenylphosphate (TPP) or another compound not expected in samples, used to correct for variations in sample preparation and injection volume.
Experimental Workflow and Protocols
The overall analytical workflow is a sequential process designed to ensure sample integrity, analyte recovery, and accurate measurement.
Caption: High-level workflow for organophosphate analysis.
Detailed Protocol: QuEChERS Sample Preparation
This protocol is optimized for produce with high water content (e.g., tomatoes, apples). Modifications may be needed for dry or high-fat matrices.[1][2][4]
-
Homogenization: Weigh 10 g of a representative, homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Fortify the sample with an internal standard (e.g., 100 µL of 10 µg/mL TPP).
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Seal the tube and shake vigorously for 1 minute. This ensures thorough partitioning of the pesticides from the aqueous sample matrix into the organic solvent.
-
Add the contents of a QuEChERS extraction salt pouch (e.g., 4 g MgSO₄, 1 g NaCl). The salts induce phase separation between the acetonitrile and water and drive the pesticides into the organic layer.
-
Immediately shake for another 1 minute and centrifuge at 4,000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Causality: The anhydrous MgSO₄ removes residual water, while the PSA sorbent adsorbs matrix components like organic acids that could interfere with the GC analysis or damage the column.
-
Vortex for 1 minute, then centrifuge at high speed (>6,000 rpm) for 5 minutes.
-
-
Final Extract: Carefully transfer the supernatant into an autosampler vial. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Analysis
Rationale for Parameter Selection
-
Injector: A splitless injection is used to ensure the maximum transfer of analytes onto the column, which is critical for trace-level detection.[6][7] The injector temperature is set high enough (e.g., 250 °C) to ensure rapid volatilization of analytes but low enough to prevent thermal degradation of sensitive pesticides.[10]
-
Column Choice: A 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms) provides excellent resolving power for a broad range of pesticides with varying polarities and boiling points.[5]
-
Oven Program: The temperature program begins at a low temperature to trap early-eluting, volatile compounds, then ramps up to elute higher-boiling-point pesticides, ensuring sharp peaks and good separation.[6][11]
-
Mass Spectrometer: Electron Ionization (EI) is a robust, universal ionization technique that produces reproducible fragmentation patterns, creating a "fingerprint" for each compound that can be compared to spectral libraries for confident identification.[2] The MS can be operated in full scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) mode for maximum sensitivity when targeting specific known pesticides.[1][12]
Recommended GC-MS Parameters
| Parameter | Setting | Justification |
| GC System | Agilent 6890/5975 or equivalent | Widely used and validated system for pesticide analysis.[9] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace analysis.[5][6] |
| Injector Temp. | 250 °C | Ensures efficient vaporization without thermal degradation.[7] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency.[9][11] |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Excellent general-purpose column for pesticide separation.[6][9] |
| Oven Program | 70 °C (hold 2 min), ramp 25 °C/min to 150 °C, ramp 10 °C/min to 280 °C (hold 5 min) | Optimized for separation of a wide range of OPs.[6][11] |
| MS Transfer Line | 280 °C | Prevents analyte condensation before entering the MS source. |
| MS Source Temp. | 230 °C | Standard temperature for stable EI fragmentation. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Produces reproducible, library-searchable mass spectra. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or SIM | Scan for identification, SIM for targeted quantification. |
Quality Control, Calibration, and Method Validation
A robust analytical method must be self-validating to ensure the trustworthiness of its results.[13]
-
Calibration: A multi-point calibration curve (e.g., 5-7 levels) must be prepared using matrix-matched standards to compensate for matrix effects (ion suppression or enhancement). Linearity should be demonstrated with a correlation coefficient (R²) > 0.99.[6]
-
Quality Control (QC) Samples:
-
Method Blank: An analyte-free matrix sample processed identically to the test samples to check for contamination.
-
Laboratory Control Spike (LCS): A clean matrix spiked with a known concentration of analytes to verify method accuracy.
-
Matrix Spike/Spike Duplicate: Aliquots of a real sample spiked with known analyte concentrations to assess matrix-specific accuracy and precision.
-
-
Method Validation: The method's performance must be formally validated according to established guidelines (e.g., SANTE, FDA).[14][15][16] Key parameters include:
-
Accuracy (Recovery): Should typically be within 70-120%.[14]
-
Precision (RSD): Should be ≤20%.[14]
-
Limit of Detection (LOD): The lowest concentration at which an analyte can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration at which an analyte can be accurately quantified. The LOQ must be at or below the regulatory MRL.[17]
-
Data Analysis and Interpretation
-
Identification: An organophosphate is considered positively identified if:
-
The retention time of the peak in the sample matches that of a certified standard within a narrow window (e.g., ±0.1 min).
-
The mass spectrum of the sample peak contains the characteristic quantifier and qualifier ions of the standard.[6]
-
The abundance ratio of the qualifier to quantifier ions in the sample is within ±20-30% of the ratio observed in the standard.
-
-
Quantification: The concentration of the identified pesticide is calculated by plotting its peak area (normalized to the internal standard) against the matrix-matched calibration curve.
Caption: Dispersive Solid-Phase Extraction (dSPE) cleanup step.
Conclusion
The combination of QuEChERS sample preparation with GC-MS analysis provides a highly effective, sensitive, and robust framework for the routine monitoring of organophosphate pesticide residues. By understanding the principles behind each step—from solvent partitioning in the extraction phase to fragmentation in the mass spectrometer—laboratories can ensure the generation of defensible, high-quality data that meets stringent regulatory requirements. Adherence to rigorous quality control and validation procedures is paramount for maintaining the integrity of the analytical results.
References
- 1. agilent.com [agilent.com]
- 2. gcms.cz [gcms.cz]
- 3. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 4. Evaluation of Quechers Sample Preparation and GC Mass Spectrometry Method for the Determination of 15 Pesticide Residues in Tomatoes Used in Salad Production Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cromlab-instruments.es [cromlab-instruments.es]
- 6. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. epa.gov [epa.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. analysis.rs [analysis.rs]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. fao.org [fao.org]
- 15. s27415.pcdn.co [s27415.pcdn.co]
- 16. Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables [ouci.dntb.gov.ua]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocols: Synthesis and Application of Phosphonate-Rich Metal-Organic Frameworks Using 2-Ethylhexyl Phosphoric Acid for Advanced Drug Delivery
Abstract
Metal-Organic Frameworks (MOFs) have emerged as highly versatile platforms for drug delivery, owing to their exceptional porosity, tunable structures, and high drug loading capacities.[1][2] While carboxylate-based MOFs are prevalent, their stability in aqueous physiological environments can be a concern.[3] Phosphonate-based MOFs offer a compelling alternative, forming stronger, more stable coordination bonds with metal centers, which enhances their robustness for controlled drug release applications.[3] This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis of metal-organic frameworks utilizing the phosphonic acid ligand, di(2-ethylhexyl) phosphoric acid (H2EHP). We present two detailed protocols: an investigational solvothermal method for the de novo synthesis of a novel Zr-H2EHP MOF and a more established post-synthetic modification (PSM) approach to functionalize a pre-existing, highly stable zirconium MOF (UiO-66) with H2EHP. This guide explains the scientific rationale behind the synthetic strategies, provides step-by-step experimental protocols, and details essential characterization techniques and application workflows for drug loading and release studies.
Introduction: The Case for Phosphonate MOFs in Drug Delivery
The efficacy of a drug delivery system hinges on its ability to encapsulate a therapeutic agent securely and release it in a controlled manner at the target site.[4] MOFs, with their vast internal surface areas and chemically tunable pores, are excellent candidates for this role.[5] The choice of the organic linker is critical, as it dictates the framework's topology, porosity, and, crucially, its chemical stability.
Phosphonic acid linkers, such as H2EHP, offer a significant advantage over commonly used carboxylic acids. The P-O-Metal bond is inherently stronger and more resistant to hydrolysis than the C-O-Metal bond, particularly with hard metal ions like Zr(IV).[3] This enhanced stability is paramount for drug delivery applications, ensuring the integrity of the MOF carrier in biological fluids until the drug release is triggered.[2][5]
2-Ethylhexyl phosphoric acid is a particularly interesting ligand. Its branched, aliphatic side chains can introduce hydrophobicity into the MOF structure, potentially improving the loading of lipophilic drugs. Furthermore, its viscous, oily nature and solubility in organic solvents like DMF make it suitable for standard solvothermal synthesis conditions.[6][7]
This guide will explore two primary pathways to harness the potential of H2EHP in creating robust MOF-based drug carriers.
Synthesis Strategies & Protocols
We present two robust methods for incorporating H2EHP into a MOF structure. The first is an investigational de novo synthesis for creating a novel phosphonate-based framework. The second is a post-synthetic modification, a reliable method for leveraging the known stability and structure of an existing MOF.
Protocol 1: Investigational De Novo Solvothermal Synthesis of Zr-H2EHP MOF
This protocol describes a hypothetical solvothermal synthesis of a zirconium-based MOF using H2EHP as the primary organic linker. The conditions are adapted from established procedures for synthesizing other zirconium phosphonate and carboxylate MOFs.[8][9] Zirconium is chosen as the metal node due to its biocompatibility and the high stability of Zr-O-P bonds.[4]
Rationale: The solvothermal method uses elevated temperature and pressure to drive the crystallization of the MOF.[9] N,N-Dimethylformamide (DMF) is a common high-boiling solvent for MOF synthesis that effectively dissolves the precursors.[8] A modulator, such as benzoic acid, is often crucial in Zr-MOF synthesis. It competes with the primary linker to coordinate with the metal clusters, slowing down the reaction rate and preventing the formation of amorphous zirconia gel, thereby promoting the growth of well-defined crystals.[10]
Materials & Equipment:
-
Zirconium(IV) chloride (ZrCl₄)
-
di(2-ethylhexyl) phosphoric acid (H2EHP)
-
Benzoic Acid (Modulator)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Chloroform
-
Methanol
-
Teflon-lined stainless-steel autoclave (20-50 mL)
-
Programmable oven
-
Centrifuge
-
Sonicator
-
Schlenk line or vacuum oven
Step-by-Step Protocol:
-
Precursor Solution Preparation: In a 50 mL glass vial, dissolve 116.5 mg (0.5 mmol) of ZrCl₄ and 366.4 mg (3.0 mmol) of benzoic acid in 20 mL of anhydrous DMF.
-
Ligand Addition: To the solution from Step 1, add 322.4 mg (1.0 mmol) of H2EHP.
-
Homogenization: Cap the vial and sonicate the mixture for 20-30 minutes until a clear, homogeneous solution is formed.
-
Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined autoclave. Seal the autoclave tightly.
-
Crystallization: Place the autoclave in a programmable oven and heat to 120 °C for 48 hours.
-
Cooling & Product Collection: After 48 hours, allow the autoclave to cool naturally to room temperature. A white precipitate should be visible. Collect the solid product by centrifugation at 8,000 rpm for 10 minutes.
-
Washing (DMF): Decant the supernatant. Add 15 mL of fresh DMF, resuspend the solid by vortexing or brief sonication, and centrifuge again. Repeat this DMF wash step two more times to remove unreacted benzoic acid and other impurities.
-
Solvent Exchange (Chloroform): After the final DMF wash, resuspend the solid in 15 mL of chloroform. Let it soak for 24 hours. Centrifuge and decant the chloroform. This step is crucial for removing residual DMF from the MOF pores.
-
Activation: After the chloroform exchange, decant the solvent and place the wet solid in a vacuum oven. Heat under dynamic vacuum at 150 °C for 12 hours to remove all guest solvent molecules from the pores.
-
Storage: Store the activated, dry white powder in a desiccator.
Protocol 2: Post-Synthetic Modification (PSM) of UiO-66 with H2EHP
This protocol functionalizes the highly stable, pre-synthesized UiO-66 MOF. UiO-66 possesses coordinatively unsaturated zirconium sites (defects) and hydroxyl groups on its metal clusters that can serve as anchoring points for the phosphonate headgroup of H2EHP. This method offers greater predictability and retains the robust topology of the parent MOF.[3][11]
Rationale: Post-synthetic modification is a powerful technique to introduce new functionalities into MOFs without altering the underlying framework.[12] By grafting H2EHP onto the Zr₆O₄(OH)₄ clusters of UiO-66, we can impart phosphonate characteristics to a well-characterized and highly stable material. The process involves activating the MOF to ensure accessible sites, followed by incubation with the H2EHP ligand in a suitable solvent.
Materials & Equipment:
-
Synthesized and activated UiO-66 (can be prepared via established literature methods[8][9])
-
di(2-ethylhexyl) phosphoric acid (H2EHP)
-
Anhydrous Toluene
-
Methanol
-
Schlenk flask or similar reaction vessel
-
Heating mantle with stirrer
-
Centrifuge
-
Vacuum oven
Step-by-Step Protocol:
-
UiO-66 Activation: Place 200 mg of as-synthesized UiO-66 into a Schlenk flask. Heat under dynamic vacuum at 200 °C for 12 hours to remove any guest molecules and expose the active sites.
-
Reaction Setup: Allow the flask to cool to room temperature under an inert atmosphere (e.g., N₂ or Ar). Add 20 mL of anhydrous toluene to the activated UiO-66.
-
Ligand Addition: In a separate vial, dissolve 161.2 mg (0.5 mmol) of H2EHP in 5 mL of anhydrous toluene. Add this solution to the UiO-66 suspension in the Schlenk flask.
-
Modification Reaction: Heat the mixture to 80 °C and stir for 24 hours under an inert atmosphere.
-
Product Collection: After cooling to room temperature, collect the solid product by centrifugation at 8,000 rpm for 10 minutes.
-
Washing: Wash the collected solid thoroughly with fresh toluene (3 x 15 mL) to remove any unreacted H2EHP. Then, wash with methanol (2 x 15 mL) to remove residual toluene.
-
Drying: Dry the final product, designated H2EHP-UiO-66, in a vacuum oven at 80 °C for 12 hours.
-
Storage: Store the functionalized, dry powder in a desiccator.
Characterization of Phosphonate-Functionalized MOFs
Thorough characterization is essential to confirm successful synthesis, evaluate material properties, and ensure quality control.[13]
| Technique | Purpose | Expected Outcome for Zr-Phosphonate MOFs |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and phase purity of the synthesized material.[1] | For de novo synthesis, a unique diffraction pattern indicating a new crystalline phase. For PSM, the PXRD pattern should match that of the parent UiO-66, confirming the framework's integrity was maintained.[12] A decrease in peak intensity may be observed due to the amorphous nature of the grafted chains. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of functional groups from the H2EHP ligand within the MOF structure.[14] | Appearance of characteristic peaks for P=O (around 1200-1250 cm⁻¹) and P-O-C (around 1000-1050 cm⁻¹). For H2EHP-UiO-66, these peaks will be present alongside the characteristic peaks of the parent UiO-66 framework. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and confirm successful functionalization.[13] | A multi-step weight loss profile. The first loss at <150 °C corresponds to guest solvents. The final, sharp weight loss at >450-500 °C indicates the decomposition of the framework. For H2EHP-UiO-66, a distinct weight loss step corresponding to the decomposition of the grafted 2-ethylhexyl groups will be observed before the final framework collapse. |
| N₂ Adsorption-Desorption Analysis (BET) | To determine the specific surface area and pore volume of the activated MOF.[13] | The activated MOF should exhibit a Type I or Type IV isotherm, characteristic of microporous or mesoporous materials. For H2EHP-UiO-66, a decrease in the BET surface area and pore volume compared to the parent UiO-66 is expected, as the grafted H2EHP molecules partially occupy the pore space.[8] |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and particle size of the MOF. | For de novo synthesis, the goal is to observe uniform, well-defined crystals. For H2EHP-UiO-66, the morphology should be consistent with the parent UiO-66, which typically forms octahedral crystals.[9] |
Application Protocol: Drug Loading and Release
This section provides a general protocol for evaluating the performance of the synthesized phosphonate MOFs as drug delivery vehicles, using a model anticancer drug like 5-Fluorouracil (5-FU).
Rationale: Drug loading is typically achieved by incubating the activated MOF in a concentrated drug solution. The porous structure allows drug molecules to diffuse into the pores and adsorb onto the internal surface.[5] Release is studied under simulated physiological conditions (e.g., Phosphate-Buffered Saline, PBS) at different pH values to mimic healthy tissue (pH 7.4) and the acidic tumor microenvironment (pH ~5.0-6.5).[5] Phosphonate MOFs are expected to show pH-responsive release, as the acidic environment can protonate the phosphonate groups, potentially altering the host-guest interactions and facilitating drug diffusion out of the pores.[5]
Protocol: 5-Fluorouracil (5-FU) Loading
-
Prepare Drug Solution: Create a 2 mg/mL stock solution of 5-Fluorouracil in methanol.
-
Incubation: Suspend 50 mg of the activated Zr-phosphonate MOF (either de novo or H2EHP-UiO-66) in 10 mL of the 5-FU solution.
-
Loading Process: Stir the suspension at room temperature for 48 hours in a sealed, light-protected vial.
-
Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the drug-loaded MOF.
-
Quantification: Carefully collect the supernatant. Analyze its absorbance using a UV-Vis spectrophotometer at the λ_max for 5-FU (approx. 266 nm). Compare the absorbance to a standard calibration curve to determine the concentration of unloaded drug.
-
Calculate Loading: The amount of loaded drug is the initial amount minus the amount remaining in the supernatant. Express this as a weight percentage (wt%) of the MOF.
-
Loading Capacity (wt%) = [(Initial Drug Mass - Supernatant Drug Mass) / Mass of MOF] x 100
-
-
Washing & Drying: Gently wash the drug-loaded MOF pellet with a small amount of methanol to remove surface-adsorbed drug, centrifuge, and dry under vacuum at 40 °C for 6 hours.
Protocol: In Vitro Drug Release Study
-
Setup: Prepare two sets of release media: Phosphate-Buffered Saline (PBS) at pH 7.4 and PBS at pH 5.5.
-
Dispersion: Suspend 10 mg of the 5-FU-loaded MOF in 10 mL of each PBS buffer in separate sealed containers.
-
Incubation: Place the containers in an orbital shaker incubator at 37 °C.
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot from each suspension. To maintain a constant volume, replenish with 1 mL of the corresponding fresh PBS buffer after each sampling.
-
Analysis: Centrifuge the collected aliquots to pellet any MOF particles. Analyze the supernatant's absorbance via UV-Vis spectrophotology to determine the concentration of released 5-FU.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug loaded. Plot the cumulative release (%) versus time for both pH conditions.
Visualizations
Caption: Workflow for MOF synthesis and drug delivery application.
Caption: Conceptual diagram of H2EHP grafted onto a Zr-cluster.
Conclusion and Future Outlook
The use of 2-ethylhexyl phosphoric acid as a ligand presents a promising avenue for developing highly stable, functional MOFs for drug delivery. The protocols detailed herein provide both a pathway for novel material discovery through de novo synthesis and a reliable method for functionalizing existing platforms via post-synthetic modification. The enhanced stability afforded by the phosphonate anchor and the unique chemical environment created by the ethylhexyl groups can lead to superior drug carriers with tailored loading and release profiles. Future work should focus on optimizing the de novo synthesis to improve crystallinity, exploring a wider range of drug molecules (especially hydrophobic ones), and conducting cytotoxicity and in vivo studies to validate the biocompatibility and therapeutic efficacy of these advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 3. Post-synthetic modification of the metal–organic framework compound UiO-66 - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 5. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Di (2-ethylhexyl) Phosphoric Acid D2EHPA - Saumit Interglobe Pvt. Ltd. [saumitgroup.com]
- 7. Bis(2-ethylhexyl) phosphate | C16H35O4P | CID 9275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PHOSPHORIC ACID 2-ETHYLHEXYL ESTER | 12645-31-7 [chemicalbook.com]
- 14. rsc.org [rsc.org]
Application Notes & Protocols: A Detailed Guide to the Synergistic Solvent Extraction of Vanadium Using D2EHPA and TBP
Abstract
This document provides a comprehensive, technically detailed guide for the selective extraction and recovery of vanadium from aqueous solutions, particularly those derived from acidic leaching processes. The protocol leverages a synergistic solvent system composed of di-(2-ethylhexyl) phosphoric acid (D2EHPA) as the primary extractant and tri-n-butyl phosphate (TBP) as a phase modifier. We will explore the underlying chemical principles, detail the critical experimental parameters, provide step-by-step protocols for extraction and stripping, and outline necessary safety precautions. This guide is intended for researchers, scientists, and process development professionals working in hydrometallurgy, materials science, and environmental remediation.
Introduction: The Strategic Importance of Vanadium and Solvent Extraction
Vanadium is a critical alloying element in the steel industry and a key component in high-performance materials for the aerospace and chemical sectors.[1] Its compounds also find significant use as catalysts and in the development of next-generation battery technologies. As high-grade vanadium ore deposits are scarce, efficient recovery from secondary sources like industrial waste streams, spent catalysts, and low-grade ores is paramount.[1]
Solvent extraction (SX), or liquid-liquid extraction, is a highly effective hydrometallurgical technique for separating and purifying metals from complex aqueous solutions. The process relies on the differential solubility of a target metal species between two immiscible liquid phases: an aqueous phase containing the metal and an organic phase composed of an extractant dissolved in a diluent.
This guide focuses on a well-established synergistic system for vanadium extraction employing D2EHPA and TBP. D2EHPA is a highly effective cationic extractant, while TBP acts as a phase modifier, preventing the formation of a third phase and improving phase separation.[1][2][3]
Mechanism of Synergistic Extraction
The extraction of vanadium (IV), often present as the vanadyl cation (VO²⁺), from acidic sulfate media by D2EHPA proceeds primarily through a cation exchange mechanism.[1][3] D2EHPA exists as a dimer, (HR)₂, in the organic diluent. The extraction reaction can be represented as:
VO²⁺(aq) + 2(HR)₂(org) ⇌ VO(R)₂(HR)₂(org) + 2H⁺(aq)
This equilibrium is highly dependent on the pH of the aqueous phase. As the concentration of H⁺ ions decreases (i.e., pH increases), the reaction shifts to the right, favoring the extraction of vanadium into the organic phase.[2]
The role of TBP in this system is primarily that of a phase modifier. While it doesn't typically participate directly in the extraction reaction at ambient temperatures, it improves the solubility of the extracted vanadium-D2EHPA complex in the organic phase.[1][2][3] This prevents the formation of a third, unmanageable phase and ensures clean and efficient separation of the aqueous and organic layers.[3]
Critical Experimental Parameters
The efficiency of vanadium extraction is governed by several key parameters that must be carefully optimized.
-
Aqueous Phase pH: This is the most critical factor. Maximum extraction of the cationic VO²⁺ species occurs in a narrow pH range. Studies have shown the optimal pH to be approximately 1.8.[1] Below this pH, excess H⁺ ions shift the equilibrium to the left, hindering extraction. Above this pH, vanadium may precipitate as hydroxides.
-
D2EHPA Concentration: Higher concentrations of D2EHPA generally lead to increased extraction efficiency. However, very high concentrations can increase the viscosity of the organic phase, making phase separation difficult.[4]
-
TBP Concentration: The addition of TBP as a modifier improves phase disengagement.[2][3] The optimal ratio of D2EHPA to TBP often needs to be determined empirically, but a common starting point is a molar ratio around 7:3 (D2EHPA:TBP).[2]
-
Phase Ratio (O/A): The ratio of the organic phase volume to the aqueous phase volume affects the loading capacity and stripping efficiency. An O/A ratio of 1:1 is common for laboratory-scale experiments.[1]
-
Contact Time: Sufficient time must be allowed for the system to reach equilibrium. Typically, a mixing time of 5 to 60 minutes is adequate.[1][4]
| Parameter | Typical Range | Optimum Value | Reference |
| Aqueous Phase pH | 0.5 - 2.5 | ~1.8 | [1][2] |
| D2EHPA Concentration | 0.3 M - 0.8 M | 0.6 M | [1] |
| TBP Concentration | 0.1 M - 0.3 M | 0.18 M | [1] |
| D2EHPA:TBP Molar Ratio | 9:1 - 6:4 | 7:3 | [2] |
| Phase Ratio (O/A) | 1:2 - 2:1 | 1:1 | [1][5] |
| Equilibrium Time | 5 - 60 min | 30-60 min | [1][5] |
| Temperature | Ambient (25°C) | Ambient | [1] |
Table 1: Summary of Optimized Parameters for Vanadium Extraction.
Detailed Experimental Protocol
This protocol outlines the procedure for a laboratory-scale batch extraction and subsequent stripping of vanadium.
Reagents and Materials
-
Aqueous Feed Solution: A synthetic solution of vanadyl sulfate (VOSO₄) or an actual acidic leach solution containing vanadium. The initial vanadium concentration should be known (e.g., 5 g/L).[1]
-
Extractant: Di-(2-ethylhexyl) phosphoric acid (D2EHPA), purity >95%.[6]
-
Phase Modifier: Tri-n-butyl phosphate (TBP), analytical grade.[1]
-
Diluent: High-purity sulfonated kerosene or n-heptane.[1]
-
pH Adjustment: Dilute sulfuric acid (H₂SO₄) and ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH).[1]
-
Stripping Agent: Sulfuric acid (H₂SO₄) solution (e.g., 1.5 - 2.0 M).[5][7]
-
Equipment: Separatory funnels, mechanical shaker, pH meter, analytical balance, glassware.
Workflow Overview
Step-by-Step Procedure
Part A: Extraction
-
Organic Phase Preparation:
-
Prepare the desired volume of the organic phase by mixing D2EHPA and TBP with the diluent (e.g., kerosene). For example, to prepare 100 mL of an organic phase with 0.6 M D2EHPA and 0.18 M TBP, mix the appropriate volumes of each component.[1]
-
Scientist's Note: The diluent not only dissolves the extractant but also affects the physical properties like viscosity and density, which are crucial for efficient phase separation. Kerosene is a common industrial choice due to its low cost and favorable properties.
-
-
Aqueous Phase Preparation & pH Adjustment:
-
Prepare or obtain the vanadium-containing aqueous solution.
-
Carefully adjust the pH of the aqueous solution to the optimal value of 1.8 using dilute H₂SO₄ or NH₄OH.[1] Monitor the pH constantly with a calibrated pH meter.
-
Scientist's Note: This step is critical. A pH outside the optimal range will significantly decrease extraction efficiency. It is advisable to add the pH adjustment reagents dropwise while stirring to avoid overshooting the target pH.
-
-
Solvent Extraction:
-
Place equal volumes of the prepared organic phase and the pH-adjusted aqueous phase into a separatory funnel (e.g., 25 mL of each for a 1:1 O/A ratio).[1]
-
Secure the stopper and shake the funnel vigorously using a mechanical shaker for 30-60 minutes to ensure the system reaches equilibrium.[1] Periodically vent the funnel to release any pressure buildup.
-
Trustworthiness Check: To confirm equilibrium is reached, samples can be taken at different time points (e.g., 15, 30, 45, 60 min) and the vanadium concentration in the aqueous phase analyzed. Equilibrium is achieved when the concentration no longer changes with time.
-
-
Phase Separation:
-
After shaking, allow the funnel to stand undisturbed until the organic and aqueous phases have completely separated into two distinct layers. The addition of TBP should facilitate a clean and relatively rapid separation.[2]
-
Carefully drain the lower aqueous phase (the raffinate) into a clean beaker.
-
Drain the upper organic phase (now loaded with vanadium) into a separate beaker.
-
-
Analysis:
-
Take a sample of the raffinate and analyze its vanadium concentration using an appropriate analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[1][8]
-
The extraction efficiency (%E) can be calculated as: %E = [(Cᵢ - Cₑ) / Cᵢ] x 100 where Cᵢ is the initial vanadium concentration in the aqueous phase and Cₑ is the equilibrium vanadium concentration in the raffinate.
-
Part B: Stripping (Vanadium Recovery)
-
Stripping Procedure:
-
Take the vanadium-loaded organic phase from the extraction step and place it in a clean separatory funnel.
-
Add an equal volume of the stripping agent, such as 1.5 M H₂SO₄.[5]
-
Shake the mixture for an appropriate time (e.g., 15-30 minutes) to transfer the vanadium back into a new aqueous phase. The high concentration of H⁺ in the stripping solution reverses the extraction equilibrium.
-
-
Separation and Analysis:
-
Allow the phases to separate.
-
Collect the lower aqueous phase, which is now a concentrated vanadium strip solution. The upper organic phase is now "barren" or "stripped" and can potentially be recycled for further extraction cycles.
-
Analyze the vanadium concentration in the aqueous strip solution and the barren organic phase to determine the stripping efficiency. Over 93% stripping efficiency can be achieved with 1.5 M H₂SO₄.[5]
-
Safety and Handling
All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11]
-
D2EHPA: Causes severe skin burns and eye damage.[12][13] Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water for at least 15 minutes.[13]
-
TBP: Harmful if swallowed and causes skin irritation.[10][14] Suspected of causing cancer.[10][15] Avoid inhalation of vapors.
-
Vanadium Compounds: Vanadium oxides are toxic if swallowed and fatal if inhaled.[16] They can cause irritation to the skin, eyes, and respiratory system.[11][17] High exposure can lead to a range of adverse health effects.[11]
-
Diluents (Kerosene): Flammable. Keep away from heat and open flames.
Always consult the specific Safety Data Sheets (SDS) for all chemicals before use.[9][10][12][14][16]
References
- 1. docs.sadrn.com [docs.sadrn.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. 5.imimg.com [5.imimg.com]
- 7. researchgate.net [researchgate.net]
- 8. ANALYTICAL METHODS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. diagenode.com [diagenode.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. fishersci.com [fishersci.com]
- 15. triskem-international.com [triskem-international.com]
- 16. fishersci.com [fishersci.com]
- 17. nku-ky.safecollegessds.com [nku-ky.safecollegessds.com]
Application Notes and Protocols for Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA) as a Metal Extractant in Nuclear Fuel Reprocessing
Introduction: The Role of D2EHPA in Advanced Nuclear Fuel Cycle Separations
Di-(2-ethylhexyl) phosphoric acid, commonly known as D2EHPA or HDEHP, is a highly versatile and efficient organophosphorus extractant.[1] With the chemical formula (C₈H₁₇O)₂PO₂H, this acidic extractant has been a cornerstone in the field of hydrometallurgy for the selective separation of a wide array of metals, including rare earth elements, cobalt, and nickel.[2][3] In the context of the nuclear fuel cycle, while tri-n-butyl phosphate (TBP) is the workhorse of the primary PUREX (Plutonium and Uranium Recovery by Extraction) process, D2EHPA carves out a critical niche in specialized applications.[4][5] Its unique extraction mechanism allows for precise separations that are challenging for neutral extractants like TBP, particularly in the partitioning of minor actinides from lanthanides and the recovery of uranium from waste streams.
This document provides a comprehensive guide for researchers and chemical engineers on the principles and practical application of D2EHPA in nuclear fuel reprocessing. It covers the fundamental chemistry, detailed experimental protocols, and the critical parameters that govern its performance, grounded in established scientific literature.
Key Properties of D2EHPA
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₅O₄P | [1] |
| Molecular Weight | 322.43 g/mol | [1][6] |
| Appearance | Colorless to pale yellow viscous liquid | [1][6] |
| Density | ~0.975 g/mL at 25°C | [1][2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like kerosene, alcohols. | [2][6] |
| CAS Number | 298-07-7 | [1][2][6] |
Part 1: Fundamental Principles of D2EHPA Extraction Chemistry
The Cation-Exchange Extraction Mechanism
Unlike the solvation mechanism of TBP, D2EHPA operates primarily through cation exchange . In non-polar organic diluents like kerosene, D2EHPA molecules self-associate to form stable hydrogen-bonded dimers, represented as (HA)₂.[7][8] During extraction, the acidic proton of the dimer is exchanged for a metal cation (Mⁿ⁺) from the aqueous phase.
The general equilibrium for this reaction can be expressed as:
Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(HA₂ₙ)ₙ(org) + nH⁺(aq)
This equilibrium is highly dependent on the acidity (pH) of the aqueous phase. Lowering the pH (increasing H⁺ concentration) shifts the equilibrium to the left, favoring the stripping of the metal back into the aqueous phase. Conversely, increasing the pH drives the reaction to the right, favoring extraction into the organic phase.[9] This pH dependency is the cornerstone of D2EHPA's utility, allowing for precise control over both extraction and stripping operations.
Caption: Cation-exchange mechanism of D2EHPA.
Synergistic Extraction: Enhancing Performance with Neutral Modifiers
The extraction efficiency and selectivity of D2EHPA can be significantly enhanced by adding a neutral organophosphorus extractant, such as Tri-n-butyl phosphate (TBP) or Tri-n-octyl phosphine oxide (TOPO).[7][10][11] This phenomenon, known as synergism, arises from the neutral molecule replacing the residual D2EHPA molecule in the coordination sphere of the extracted metal complex.
For uranium (VI), the synergistic extraction with a D2EHPA-TOPO mixture can be represented as:
UO₂²⁺(aq) + 2(HA)₂(org) + TOPO(org) ⇌ UO₂(A₂)₂(HA)₂(TOPO)(org) + 2H⁺(aq)
The addition of TBP or TOPO serves several critical functions:
-
Increased Extraction Efficiency: It leads to higher distribution coefficients for target metals like uranium.[12][13][14]
-
Prevention of Third-Phase Formation: At high metal loadings, the metal-D2EHPA complexes can become insoluble in the organic diluent, forming a third phase. TBP acts as a phase modifier, improving the solubility of the complex and ensuring clean phase separation.[10][15]
-
Improved Stripping Kinetics: In some cases, the presence of a modifier can facilitate more efficient stripping of the metal from the loaded organic phase.[15]
Part 2: Core Applications in Nuclear Fuel Reprocessing
Uranium Recovery from Phosphoric Acid
A significant application of D2EHPA is the recovery of uranium from wet-process phosphoric acid (WPA), a stream generated during the production of phosphate fertilizers from uranium-bearing phosphate rock.[11][16] The D2EHPA-TOPO synergistic system is highly effective for this purpose.[11][12] The process typically involves two cycles of extraction and stripping to concentrate the uranium sufficiently before it is precipitated as "yellowcake" (U₃O₈).[11]
Partitioning of Minor Actinides from Lanthanides
One of the most significant challenges in advanced nuclear fuel reprocessing is the separation of trivalent minor actinides (MAs), such as americium (Am) and curium (Cm), from the chemically similar trivalent lanthanide (Ln) fission products.[17][18] This separation is crucial for strategies involving partitioning and transmutation (P&T) to reduce the long-term radiotoxicity of nuclear waste.
D2EHPA exhibits a preferential extraction for lanthanides over actinides under certain acidic conditions. This selectivity, while not extremely high, can be exploited in multi-stage counter-current extraction processes to achieve effective partitioning. The separation relies on the subtle differences in the ionic radii and coordination chemistry between the f-block elements.[18]
Part 3: Protocols for Laboratory-Scale Implementation
Safety Precaution: D2EHPA is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[2] All waste solutions must be disposed of according to institutional and regulatory guidelines.
Protocol 1: General Procedure for Metal Ion Extraction
This protocol provides a fundamental workflow for evaluating the extraction of a metal ion from an acidic aqueous solution using D2EHPA.
1. Preparation of the Organic Phase: a. Prepare a 0.3 M D2EHPA solution by dissolving the required volume of D2EHPA in an appropriate organic diluent (e.g., kerosene or n-dodecane). b. For synergistic studies, add a neutral modifier like TBP or TOPO to the desired concentration (e.g., 0.125 M). c. Ensure the solution is thoroughly mixed and homogenous.
2. Preparation of the Aqueous Feed: a. Prepare a synthetic aqueous feed solution containing the target metal ion(s) (e.g., 1 g/L UO₂²⁺) in a nitric acid or sulfuric acid matrix (e.g., 1 M HNO₃). b. If necessary, adjust the pH of the aqueous solution to the desired value using a suitable acid or base.[2] This step is critical as the pH dictates the extraction efficiency.[9][19]
3. Extraction Contact: a. In a separatory funnel, combine equal volumes of the prepared organic and aqueous phases (e.g., 20 mL of each, for an organic-to-aqueous (O/A) ratio of 1:1). b. Shake the funnel vigorously for a predetermined contact time (e.g., 5-10 minutes) to allow the system to reach equilibrium.[9] c. Periodically vent the funnel to release any pressure buildup.
4. Phase Separation: a. Allow the phases to disengage and form a clear interface. This time can vary depending on the composition of the system. b. Carefully drain the lower aqueous phase (the raffinate) into a collection vessel. c. Drain the upper organic phase (the loaded solvent) into a separate vessel.
5. Analysis: a. Analyze the metal concentration in the raffinate using a suitable analytical technique (e.g., ICP-MS, Atomic Absorption Spectroscopy). b. Calculate the concentration of the metal in the organic phase by mass balance. c. Determine the Distribution Coefficient (D) and Percentage Extraction (%E) using the following formulas:
- D = [Metal]org / [Metal]aq
%E = (D / (D + Vaq/Vorg)) * 100
Caption: General experimental workflow for solvent extraction.
Protocol 2: Selective Stripping from a Loaded Organic Phase
This protocol describes how to recover (strip) extracted metals from the loaded D2EHPA organic phase. Selective stripping is achieved by using stripping agents of varying acidity.
1. Preparation of Stripping Agents: a. Prepare a series of stripping solutions with increasing acidity. For example, prepare 0.5 M, 2 M, and 6 M solutions of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[20][21] Oxalic acid can also be used, particularly for stripping iron.[20][22]
2. Stripping Contact: a. Take a known volume of the loaded organic phase from Protocol 1. b. Contact it with a stripping agent at a specific O/A ratio (e.g., 1:1 or higher to concentrate the metal).[21] c. Shake for a sufficient time (e.g., 15-20 minutes) to allow the reverse reaction (stripping) to reach equilibrium.[23]
3. Phase Separation and Analysis: a. Allow the phases to separate. b. Collect the aqueous phase (the strip solution) and the organic phase (the stripped solvent). c. Analyze the metal concentration in both phases to determine the stripping efficiency.
4. Rationale and Expected Outcome:
- Metals that are weakly extracted can be stripped with low acid concentrations.
- Metals that form very stable complexes with D2EHPA, such as heavy rare earths or uranium, require higher acid concentrations for efficient stripping.[20][21] For instance, over 90% of rare earth elements can be stripped using 5 M sulfuric acid.[21]
- This principle allows for the sequential stripping of different metals from a co-loaded organic phase, achieving separation.
Typical Operating Parameters for Uranium Extraction
| Parameter | Typical Range | Rationale / Causality | Reference |
| D2EHPA Concentration | 0.3 - 0.5 M | Balances loading capacity with viscosity and cost. | [11] |
| Modifier (TOPO/TBP) Conc. | 0.1 - 0.2 M | Prevents third-phase formation and enhances extraction. | [7][10][11] |
| Aqueous Phase Acidity | pH 1-2 (Nitric/Sulfuric) | Optimal for cation exchange of UO₂²⁺ without excessive competition from H⁺. | [10] |
| Temperature | 25 - 50 °C | Higher temperatures can improve kinetics, but may affect stability. | |
| Contact Time | 5 - 15 minutes | Sufficient to reach equilibrium for most systems. | |
| Stripping Agent | 4-6 M H₂SO₄ or (NH₄)₂CO₃ | High acidity reverses the extraction equilibrium to recover uranium. | [10][20] |
Conclusion
D2EHPA is a powerful and adaptable extractant with demonstrated utility in specialized and critical areas of the nuclear fuel cycle. Its pH-dependent cation-exchange mechanism provides a powerful lever for controlling the separation of metals, particularly in the challenging task of partitioning minor actinides from lanthanides and recovering uranium from process streams. By carefully controlling parameters such as acidity, solvent composition, and temperature, researchers can design and optimize robust separation flowsheets. The protocols and principles outlined in this guide serve as a foundational resource for professionals working to close the nuclear fuel cycle and manage nuclear materials responsibly.
References
- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]
- 2. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 3. matheo.uliege.be [matheo.uliege.be]
- 4. d-nb.info [d-nb.info]
- 5. osti.gov [osti.gov]
- 6. Di (2-ethylhexyl) Phosphoric Acid D2EHPA - Saumit Interglobe Pvt. Ltd. [saumitgroup.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. Solvent extraction of uranium from leach solutions obtained in processing of Polish low-grade ores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conferences.iaea.org [conferences.iaea.org]
- 12. researchgate.net [researchgate.net]
- 13. barc.gov.in [barc.gov.in]
- 14. Uranium Extraction Mechanism from Analytical Grade Phosphoric Acid Using D2EHPA and Synergistic D2EHPA-TOPO Mixture | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Extraction of Lanthanide and Actinide Ions from Aqueous Mixtures Using a Carboxylic Acid-Functionalized Porous Aromatic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 18. radiochemistry.faculty.unlv.edu [radiochemistry.faculty.unlv.edu]
- 19. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
- 23. atlantis-press.com [atlantis-press.com]
Application Notes and Protocols for the Selective Liquid-Liquid Extraction of Cobalt and Aluminum with Di-(2-ethylhexyl) phosphoric Acid (D2EHPA)-Based Solvents
Introduction: The Strategic Separation of Cobalt and Aluminum
In the realm of hydrometallurgy and materials recycling, the efficient separation of cobalt and aluminum is a critical challenge. These metals frequently coexist in industrial process streams, leachates from spent lithium-ion batteries, and residues from catalyst manufacturing.[1][2][3] Di-(2-ethylhexyl) phosphoric acid (D2EHPA) has emerged as a versatile and highly effective extractant for the separation of these and other valuable metals due to its selectivity, commercial availability, and robust chemical properties.[4]
This document provides a comprehensive guide to the principles and practices of separating cobalt and aluminum using D2EHPA-based solvent extraction. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of this separation technology. We will delve into the chemical mechanisms, provide detailed experimental protocols, and explain the rationale behind the operational parameters to ensure reproducible and optimal results.
Core Principles: Understanding the Chemistry of D2EHPA Extraction
D2EHPA is an acidic organophosphorus extractant that functions via a cation exchange mechanism.[5] In non-polar organic diluents like kerosene, D2EHPA exists as a hydrogen-bonded dimer, (HA)₂. The extraction of a divalent metal ion like cobalt (Co²⁺) or a trivalent metal ion like aluminum (Al³⁺) involves the exchange of protons from the D2EHPA dimer for the metal ion in the aqueous phase.
The generalized extraction equilibrium can be represented as:
For Cobalt (Co²⁺): Co²⁺(aq) + 2(HA)₂(org) ⇌ CoA₂(HA)₂(org) + 2H⁺(aq)
For Aluminum (Al³⁺): Al³⁺(aq) + 3(HA)₂(org) ⇌ AlA₃(HA)₃(org) + 3H⁺(aq)
A critical factor governing the selectivity of D2EHPA is the pH of the aqueous phase . The extraction of different metal ions occurs at distinct pH ranges. Generally, metal ions with higher charge density and a greater tendency to hydrolyze are extracted at lower pH values. This principle is the cornerstone of the cobalt-aluminum separation, as aluminum can be selectively extracted at a lower pH than cobalt.[2][3]
The Role of Saponification
A key challenge in using acidic extractants like D2EHPA is the release of H⁺ ions into the aqueous phase during extraction, which lowers the pH and can reduce extraction efficiency.[5][6] To counteract this, the D2EHPA is often partially saponified (neutralized) with a base, typically sodium hydroxide (NaOH), to form the sodium salt of the extractant (NaA).
The saponification reaction is: (HA)₂(org) + 2NaOH(aq) ⇌ 2NaA(org) + 2H₂O(l)
Using saponified D2EHPA helps to maintain a more stable pH during extraction, leading to higher extraction yields.[5][6][7]
Experimental Workflow: A Visual Guide
The overall process for the separation of aluminum and cobalt from an aqueous feed solution is depicted in the workflow diagram below.
Caption: Workflow for the separation of aluminum and cobalt using D2EHPA.
Detailed Protocols
Protocol 1: Preparation of Saponified D2EHPA Solvent
This protocol describes the preparation of a 0.5 M D2EHPA solution in kerosene with a 40% saponification degree.
Materials:
-
Di-(2-ethylhexyl) phosphoric acid (D2EHPA, 95% purity)
-
Kerosene (or other suitable aliphatic diluent)
-
Sodium hydroxide (NaOH) pellets
-
Deionized water
-
pH meter
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Organic Phase: In a well-ventilated fume hood, prepare a 0.5 M D2EHPA solution by dissolving the appropriate amount of D2EHPA in kerosene. For example, to prepare 1 L of solution, add 161.2 g of D2EHPA (assuming 95% purity and density of 0.97 g/mL) to a 1 L volumetric flask and bring to volume with kerosene. Mix thoroughly.
-
Prepare the Saponifying Agent: Prepare a 2 M NaOH solution by carefully dissolving 80 g of NaOH pellets in deionized water and diluting to 1 L. Allow the solution to cool to room temperature.
-
Saponification:
-
Transfer the 1 L of 0.5 M D2EHPA solution to a large beaker or flask with a magnetic stir bar.
-
To achieve 40% saponification for a 0.5 M D2EHPA solution, you need to add 0.2 moles of NaOH per liter of organic phase (0.5 M D2EHPA * 40% = 0.2 M). This corresponds to 100 mL of the 2 M NaOH solution.
-
Slowly add the 100 mL of 2 M NaOH solution to the D2EHPA solution while stirring vigorously.
-
Continue stirring for 30 minutes to ensure complete reaction.
-
Transfer the mixture to a separatory funnel and allow the phases to separate.
-
Drain and discard the lower aqueous phase. The upper organic phase is the 40% saponified 0.5 M D2EHPA, ready for use.
-
Protocol 2: Selective Extraction of Aluminum
This protocol details the selective extraction of aluminum from an aqueous solution containing both aluminum and cobalt.
Materials:
-
Aqueous feed solution containing known concentrations of Al³⁺ and Co²⁺ (e.g., in a sulfate matrix).
-
40% Saponified 0.5 M D2EHPA in kerosene (from Protocol 1).
-
Sulfuric acid (H₂SO₄) and sodium hydroxide (NaOH) solutions for pH adjustment.
-
Separatory funnel.
-
Mechanical shaker.
-
pH meter.
Procedure:
-
Aqueous Phase Preparation: Take a known volume of the aqueous feed solution (e.g., 100 mL). Adjust the pH to the target range for aluminum extraction, typically between 3.0 and 3.5 .[3][8] Use dilute H₂SO₄ or NaOH for this adjustment. Record the initial concentrations of Al³⁺ and Co²⁺.
-
Extraction:
-
Transfer the pH-adjusted aqueous phase to a separatory funnel.
-
Add an equal volume of the saponified D2EHPA solution (Organic/Aqueous phase ratio, O:A = 1:1).
-
Shake the funnel vigorously for 15-20 minutes to ensure the system reaches equilibrium.
-
Allow the phases to disengage completely (typically 10-15 minutes).
-
-
Phase Separation:
-
Carefully drain the lower aqueous phase (raffinate) into a clean beaker. This phase should now be depleted of aluminum but retain most of the cobalt.
-
The upper organic phase is now loaded with aluminum.
-
-
Analysis:
-
Take a sample of the raffinate for analysis of Al³⁺ and Co²⁺ concentrations using methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculate the extraction efficiency (%E) for each metal using the formula: %E = [(C_initial - C_final) / C_initial] * 100 where C_initial and C_final are the concentrations in the aqueous phase before and after extraction, respectively.
-
Protocol 3: Stripping of Aluminum from the Loaded Organic Phase
This protocol describes the recovery of aluminum from the D2EHPA solvent.
Materials:
-
Aluminum-loaded organic phase from Protocol 2.
-
Sulfuric acid (H₂SO₄) solution (e.g., 1-2 M).
-
Separatory funnel.
-
Mechanical shaker.
Procedure:
-
Stripping:
-
Transfer the aluminum-loaded organic phase to a clean separatory funnel.
-
Add the stripping agent (1 M H₂SO₄). An O:A ratio of 2:1 or 1:1 is typically used.
-
Shake the funnel for 20-30 minutes.
-
Allow the phases to separate.
-
-
Phase Separation:
-
Drain the lower aqueous phase, which now contains the stripped aluminum as aluminum sulfate.
-
The upper organic phase is the regenerated D2EHPA, which can be recycled for further extractions.
-
-
Analysis: Analyze the aluminum concentration in the stripping solution to determine the stripping efficiency.
Protocol 4: Extraction of Cobalt from the Aluminum-Depleted Raffinate
This protocol outlines the extraction of cobalt from the raffinate generated in Protocol 2.
Materials:
-
Cobalt-rich raffinate from Protocol 2.
-
Saponified D2EHPA solution (as in Protocol 1).
-
NaOH solution for pH adjustment.
-
Separatory funnel and mechanical shaker.
Procedure:
-
pH Adjustment: Adjust the pH of the cobalt-rich raffinate to a range of 5.0 to 6.0 , which is optimal for cobalt extraction with D2EHPA.[9]
-
Extraction: Repeat the extraction procedure as described in Protocol 2, steps 2 and 3, using the pH-adjusted raffinate and fresh saponified D2EHPA.
-
Analysis: Analyze the final raffinate for any remaining cobalt to determine the extraction efficiency.
-
Stripping: The cobalt-loaded organic phase can be stripped using a more concentrated acid solution (e.g., 2 M H₂SO₄) following the procedure in Protocol 3 to recover a concentrated cobalt sulfate solution.[10]
Data Presentation and Interpretation
The efficiency of the separation is highly dependent on several key parameters. The following tables summarize the expected influence of these variables.
Table 1: Effect of pH on Metal Extraction Efficiency
| Equilibrium pH | Aluminum Extraction (%) | Cobalt Extraction (%) | Separation Factor (β_Al/Co) |
| 2.0 | ~50-60% | <5% | High |
| 2.5 | ~85-95% | ~5-10% | High |
| 3.0 | >99% | ~10-15% | Moderate |
| 3.5 | >99% | ~20-30% | Decreasing |
| 5.0 | >99% | >90% | Low |
| 6.0 | >99% | >95% | Very Low |
Note: Values are illustrative and will vary with experimental conditions. The separation factor is calculated as D_Al / D_Co, where D is the distribution ratio.
Table 2: Influence of D2EHPA Concentration on Extraction
| D2EHPA Conc. (M) | Al Extraction (%) at pH 3.0 | Co Extraction (%) at pH 5.5 |
| 0.1 | Moderate | Moderate |
| 0.3 | High | High |
| 0.5 | Very High | Very High |
| 0.8 | Very High | Very High |
Higher extractant concentrations generally lead to higher extraction efficiencies but may also increase co-extraction, potentially reducing selectivity.[7][11]
Mechanism Visualization
The fundamental chemical interaction in the extraction process is the formation of a metal-D2EHPA complex.
Caption: Coordination of metal ions with D2EHPA molecules.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of these protocols, the following measures are essential:
-
Mass Balance: Always perform a mass balance for each metal. The amount of metal extracted into the organic phase should equal the initial amount in the aqueous phase minus the final amount in the raffinate.
-
pH Monitoring: The equilibrium pH is the most critical parameter. Ensure accurate and consistent pH measurements after the extraction step, as this is the true pH at which the separation occurs.
-
Reagent Purity: The purity of D2EHPA can affect its performance. Commercially available D2EHPA may contain impurities that should be considered.[4]
-
Phase Purity: Ensure complete phase separation to avoid entrainment, where small droplets of one phase are carried over into the other, leading to inaccurate results.
By carefully controlling these parameters and validating results with thorough analytical techniques, researchers can confidently apply these protocols for the effective separation of cobalt and aluminum.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Extraction for Separation of 99.9% Pure Cobalt and Recovery of Li, Ni, Fe, Cu, Al from Spent LIBs [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 5. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Ethylhexyl Dihydrogen Phosphate as a Surfactant and Wetting Agent
Introduction
2-Ethylhexyl dihydrogen phosphate (2-EHDHP) is an anionic surfactant belonging to the alkyl phosphate ester family. Its molecular structure, featuring a polar phosphate head group and a branched, nonpolar 2-ethylhexyl tail, imparts valuable surface-active properties.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging 2-EHDHP as a surfactant and wetting agent. We will explore its physicochemical characteristics, and provide actionable protocols for its use in wetting applications and in the formulation of drug delivery systems. Commercially, 2-EHDHP is often available as a mixture with its diester counterpart, bis(2-ethylhexyl) phosphate, which can influence the overall properties of the formulation.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-EHDHP is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C8H19O4P | [1] |
| Molecular Weight | 210.21 g/mol | [1] |
| Appearance | Liquid | [1] |
| Vapor Pressure | 0.0000004 mmHg | [1] |
Surfactant Characteristics:
The surface tension of a surfactant solution is another key indicator of its activity. For the related compound, di-(2-ethylhexyl)phosphoric acid, an estimated liquid surface tension of 20 dynes/cm (0.020 N/m) at 20°C has been reported.[6]
Core Functionality: The Role of Molecular Structure
The efficacy of 2-EHDHP as a surfactant and wetting agent is a direct consequence of its amphiphilic nature. The diagram below illustrates this relationship.
Figure 1: Molecular structure of 2-EHDHP and its influence on surface activity.
Application as a Wetting Agent
A primary application of 2-EHDHP is to improve the wetting of liquids on various surfaces by reducing the interfacial tension.[1] This is particularly relevant in formulations that need to spread evenly over hydrophobic surfaces. The effectiveness of a wetting agent can be quantified by measuring the contact angle of a droplet of the solution on a given substrate. A lower contact angle indicates better wetting.[4]
Protocol: Evaluation of Wetting Performance using Contact Angle Measurement
This protocol describes the use of the static sessile drop method to assess the wetting efficiency of 2-EHDHP solutions.[4]
1. Materials and Equipment:
- This compound
- Deionized water
- Hydrophobic substrate (e.g., Parafilm, polystyrene)
- Contact angle goniometer
- Microsyringe
- Analytical balance
- Glassware
2. Preparation of 2-EHDHP Solutions: a. Prepare a stock solution of 2-EHDHP in deionized water (e.g., 1% w/v). b. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v). c. Prepare a control sample of deionized water.
3. Contact Angle Measurement Procedure: [4] a. Place the hydrophobic substrate on the sample stage of the contact angle goniometer. b. Fill the microsyringe with the 2-EHDHP solution to be tested. c. Carefully dispense a small droplet (e.g., 5 µL) of the solution onto the substrate. d. Capture an image of the droplet at the solid-liquid-air interface. e. Use the goniometer's software to measure the contact angle on both sides of the droplet and calculate the average. f. Repeat the measurement at least three times for each concentration and calculate the mean and standard deviation.
4. Data Analysis and Interpretation:
- Plot the average contact angle as a function of the 2-EHDHP concentration.
- A significant decrease in contact angle with increasing surfactant concentration indicates effective wetting.
- Compare the results to the control (deionized water) to quantify the improvement in wetting. Liquids with contact angles between 10 and 20 degrees are considered excellent wetters.[4]
Application in Drug Delivery Systems
The surfactant properties of 2-EHDHP make it a candidate for use in the formulation of various drug delivery systems, particularly for poorly water-soluble drugs. Potential applications include the formation of microemulsions and as a component in topical formulations to enhance drug penetration.
Protocol: Formulation of a Topical Microemulsion for Enhanced Drug Solubilization
This protocol outlines a general procedure for developing a microemulsion using 2-EHDHP as a surfactant, which can be adapted for the topical delivery of a lipophilic active pharmaceutical ingredient (API).[5][6]
1. Materials and Equipment:
- Lipophilic Active Pharmaceutical Ingredient (API)
- This compound (Surfactant)
- A suitable oil (e.g., oleic acid, isopropyl myristate)
- A suitable co-surfactant (e.g., propylene glycol, ethanol)
- Phosphate buffered saline (PBS), pH 7.4
- Magnetic stirrer
- Vortex mixer
- Water bath
2. Workflow for Microemulsion Formulation:
Figure 2: Workflow for the development of a microemulsion-based drug delivery system.
3. Detailed Procedure: a. Solubility Studies: Determine the solubility of the API in the selected oil, 2-EHDHP, and the co-surfactant to identify suitable components. b. Construction of Pseudo-ternary Phase Diagram: i. Prepare various ratios of surfactant (2-EHDHP) to co-surfactant (S_mix), for example, 1:1, 2:1, 1:2. ii. For each S_mix ratio, prepare different ratios of oil to S_mix (e.g., 1:9, 2:8, ... 9:1). iii. Titrate each oil/S_mix mixture with the aqueous phase (PBS) dropwise while vortexing. iv. Observe the mixture for transparency and note the point at which the solution becomes turbid. v. Plot the results on a ternary phase diagram to identify the microemulsion region. c. Preparation of Drug-Loaded Microemulsion: i. Select a formulation from the microemulsion region of the phase diagram. ii. Dissolve the API in the oil phase. iii. Add the S_mix (2-EHDHP and co-surfactant) to the oil phase and mix thoroughly. iv. Slowly add the aqueous phase to the oil/surfactant mixture with continuous stirring until a clear and transparent microemulsion is formed.
Protocol: Evaluation of Skin Permeation Enhancement using a Franz Diffusion Cell
This protocol details an in vitro method to assess the potential of a 2-EHDHP-containing formulation to enhance the penetration of an API through the skin.[7]
1. Materials and Equipment:
- Franz diffusion cells
- Excised skin (e.g., porcine ear skin, human cadaver skin)
- Drug-loaded formulation (e.g., the microemulsion prepared above)
- Receptor medium (e.g., PBS with a solubilizing agent if needed)
- High-Performance Liquid Chromatography (HPLC) system for drug quantification
- Water bath with stirrer
2. Experimental Setup and Procedure: a. Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment. b. Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the skin. c. Equilibrate the system for 30 minutes. d. Apply a known amount of the drug-loaded formulation to the skin surface in the donor compartment. e. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium. f. Analyze the drug concentration in the collected samples using a validated HPLC method.
3. Data Analysis:
- Calculate the cumulative amount of drug permeated per unit area of skin at each time point.
- Plot the cumulative amount of drug permeated versus time.
- Determine the steady-state flux (J_ss) from the slope of the linear portion of the plot.
- Calculate the permeability coefficient (K_p) by dividing the flux by the initial drug concentration in the donor compartment.
- Compare the permeation parameters of the 2-EHDHP formulation with a control formulation without the surfactant to determine the extent of permeation enhancement.
Conclusion
This compound is a versatile anionic surfactant with demonstrated utility as a wetting agent and potential applications in drug delivery systems. The protocols provided herein offer a framework for researchers to evaluate its performance as a wetting agent and to explore its utility in formulating topical microemulsions for enhanced drug solubilization and skin permeation. Further investigation into its specific CMC in aqueous systems and its interactions with various APIs and excipients will undoubtedly expand its application in the pharmaceutical and life sciences.
References
- 1. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
Application Notes & Protocols: A Senior Application Scientist's Guide to the Preparation and Application of D2EHPA-Impregnated Resins for Selective Metal Adsorption
Introduction: The Power of Solvent-Impregnated Resins in Selective Metal Recovery
Solvent-impregnated resins (SIRs), also known as extractant-impregnated resins (EIRs), represent a significant advancement in separation science, merging the high selectivity of solvent extraction with the operational simplicity of ion-exchange processes.[1][2][3] This hybrid technology involves the physical immobilization of a selective extractant within the porous structure of a polymeric support. Among the myriad of extractants, di-(2-ethylhexyl) phosphoric acid (D2EHPA) has emerged as a workhorse in hydrometallurgy and environmental remediation due to its exceptional ability to selectively bind a wide range of metal ions, including rare earth elements, transition metals, and heavy metals.[4][5]
The fundamental principle behind D2EHPA-impregnated resins lies in the creation of a solid-phase adsorbent where the D2EHPA molecules, entrapped within the resin's pores, act as selective binding sites for target metal ions from an aqueous solution.[6] This approach circumvents some of the drawbacks of traditional liquid-liquid extraction, such as emulsification, loss of expensive extractant, and the need for large volumes of organic solvents.[3]
This comprehensive guide provides a detailed protocol for the preparation, characterization, and application of D2EHPA-impregnated resins for metal adsorption. We will delve into the rationale behind each step, offering insights gleaned from extensive research and practical application to empower researchers, scientists, and drug development professionals in their endeavors.
I. Foundational Principles: Understanding the Components
The Extractant: Di-(2-ethylhexyl) phosphoric acid (D2EHPA)
D2EHPA is an acidic organophosphorus extractant renowned for its versatility in extracting a wide array of metal ions, including but not limited to thorium, uranium, lanthanides, copper, nickel, and cobalt.[4] Its extraction capability stems from the acidic proton on the phosphoric acid group, which can be exchanged for a metal cation. The general mechanism for metal extraction by D2EHPA is often described as a cation exchange reaction.[7][8] In non-polar diluents, D2EHPA molecules tend to form hydrogen-bonded dimers, which play a crucial role in the extraction process.[7][9]
The selectivity of D2EHPA for different metal ions is highly dependent on the pH of the aqueous solution.[6][10] By carefully controlling the pH, it is possible to achieve sharp separations between different metals. For instance, D2EHPA exhibits a higher affinity for Pb(II) over Cu(II) and can be used for their separation.[11]
The Polymeric Support: Macroporous Resins
The choice of the polymeric support is critical to the performance of the SIR. Macroporous resins, such as the Amberlite™ XAD series (e.g., XAD-4, XAD-7, XAD-16HP), are widely used due to their high surface area, robust physical and chemical stability, and porous structure that can effectively accommodate the D2EHPA extractant.[6][11][12][13] These resins are typically made of polystyrene-divinylbenzene or polyacrylic esters.[13] The retention of D2EHPA within the resin matrix is primarily due to physical interactions, such as van der Waals forces and the entanglement of D2EHPA's alkyl chains with the polymer chains of the resin.[1][11]
II. Preparation of D2EHPA-Impregnated Resins: A Step-by-Step Protocol
This protocol details the "dry impregnation" method, a common and effective technique for preparing D2EHPA-impregnated resins.[1][6]
Materials and Reagents
| Material/Reagent | Grade/Specification | Supplier Example |
| Macroporous Resin (e.g., Amberlite™ XAD-4, XAD-7, XAD-16HP) | Analytical Grade | Sigma-Aldrich |
| Di-(2-ethylhexyl) phosphoric acid (D2EHPA) | >97% Purity | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Kerosene or n-Hexane | ACS Reagent Grade | Fisher Scientific |
| Hydrochloric Acid (HCl) | 37% | VWR |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Merck |
| Deionized Water | Type I | Millipore Milli-Q |
Pre-treatment of the Polymeric Support
Rationale: The commercial resin often contains impurities, such as monomers and salts, from the manufacturing process.[13] This pre-treatment step is crucial to clean the resin pores, ensuring optimal impregnation and preventing interference during metal adsorption.
Protocol:
-
Weigh a desired amount of the macroporous resin (e.g., 50 g) and transfer it to a beaker.
-
Wash the resin sequentially with 2 M HCl, deionized water until the washings are neutral, 2 M NaOH, and finally with deionized water again until the pH is neutral. Perform each wash by stirring the resin with the solution for at least 2 hours.
-
Rinse the cleaned resin with ethanol to remove any remaining water and organic impurities.
-
Dry the resin in a vacuum oven at 60°C for 24 hours to remove all traces of solvent.[13]
Impregnation of D2EHPA
Rationale: This step involves dissolving D2EHPA in a volatile organic solvent and allowing the resin to absorb the solution. The subsequent evaporation of the solvent leaves the D2EHPA molecules physically entrapped within the resin's pores. The concentration of D2EHPA in the impregnating solution directly influences the loading of the extractant on the resin.[12]
Protocol:
-
Prepare an impregnation solution by dissolving a calculated amount of D2EHPA in a suitable solvent (e.g., a 1:1 v/v mixture of kerosene and ethanol or petroleum ether).[13] The concentration of D2EHPA can be varied to achieve different loading percentages (e.g., 20% to 80% v/v).[13]
-
Place the pre-treated and dried resin in a flask.
-
Add the D2EHPA solution to the resin at a liquid-to-solid ratio of approximately 20:1 (mL/g).[12]
-
Seal the flask and shake it in a thermostated shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for 24 hours to ensure complete absorption of the solution by the resin.[13]
-
After shaking, filter the resin to remove any excess solution.
-
Wash the impregnated resin thoroughly with deionized water to remove any loosely held D2EHPA from the surface.
-
Dry the final D2EHPA-impregnated resin in a vacuum oven at a mild temperature (e.g., 40-60°C) for 24 hours.[13]
-
Store the prepared resin in a desiccator until further use.
References
- 1. Recovery of Heavy Metal Using Solvent Impregnated Resin (SIR) Coupled with Donnan Dialysis [scirp.org]
- 2. upcommons.upc.edu [upcommons.upc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Di-2-ethylhexyl phosphoric acid introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Selective Scandium Elution from D2EHPA-Impregnated Ion-Exchange Resin After Metal Loading from Acidic Chloride Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 2-Ethylhexyl Phosphates as Plasticizers and Flame Retardants
Introduction: The Dual-Functionality of 2-Ethylhexyl Phosphates
Organophosphate esters (OPEs), particularly 2-ethylhexyl derivatives like Tris(2-ethylhexyl) phosphate (TEHP), represent a critical class of additives in the polymer industry.[1][2] Initially gaining traction as effective, halogen-free alternatives to traditional brominated flame retardants, these compounds offer a unique dual functionality.[3][4] They act as highly efficient plasticizers, imparting flexibility and durability to materials, while simultaneously enhancing their fire resistance.[3] This guide provides an in-depth exploration of the mechanisms, applications, and evaluation protocols for 2-ethylhexyl phosphates, with a primary focus on TEHP, a widely used variant.[5][6]
This document is intended for researchers, scientists, and formulation chemists working in polymer science, material development, and product safety. It aims to provide not just procedural steps, but also the underlying scientific principles to enable informed decisions in the laboratory and during product development.
PART 1: 2-Ethylhexyl Phosphates as High-Performance Plasticizers
The primary role of a plasticizer is to increase the flexibility and workability of a polymer by reducing the intermolecular forces between polymer chains.[7] 2-Ethylhexyl phosphates, such as TEHP, are particularly valued for their performance in demanding applications, especially in polymers like polyvinyl chloride (PVC) and synthetic rubbers (e.g., PUR, NBR, SBR).[6]
Mechanism of Plasticization
Plasticization by TEHP occurs at a molecular level. The bulky and non-polar 2-ethylhexyl groups of the phosphate ester position themselves between the rigid polymer chains. This spacing increases the free volume and reduces the polymer-polymer interactions (van der Waals forces), allowing the chains to move more freely past one another. The result is a decrease in the glass transition temperature (Tg) and a significant increase in the material's flexibility and softness.
Diagram: Mechanism of Plasticization
Caption: Molecular mechanism of polymer plasticization by TEHP.
Key Performance Attributes
Tris(2-ethylhexyl)phosphate is particularly noted for imparting outstanding low-temperature flexibility and good resistance to weathering.[6] Its properties make it suitable for applications where products are exposed to harsh environmental conditions, such as military tarpaulins.[6]
| Property | Typical Value for TEHP | Significance in Application |
| Chemical Formula | C24H51O4P | High molecular weight contributes to low volatility. |
| Molecular Mass | 434.64 g/mol [8] | Influences migration resistance and permanence. |
| Appearance | Colorless, viscous liquid[8] | Ease of handling and incorporation into polymer melts. |
| Boiling Point | 220 °C @ 0.7 kPa | High thermal stability for processing at elevated temperatures. |
| Melting Point | -74 °C | Excellent performance in sub-zero conditions. |
| Solubility | Insoluble in water; Soluble in organic solvents | Affects resistance to extraction by aqueous media. |
| Viscosity | 14-15 mPa·s at 20 °C[8] | Influences processing characteristics of the polymer blend. |
Protocol for Evaluating Plasticizer Efficiency
This protocol outlines the steps to formulate and test PVC samples to determine the efficiency of 2-ethylhexyl phosphates.
Materials & Equipment:
-
PVC resin (e.g., K-value 67-70)
-
Tris(2-ethylhexyl) phosphate (TEHP)
-
Thermal stabilizer (e.g., Zinc Stearate)
-
Two-roll mill or laboratory internal mixer
-
Hydraulic press with heating and cooling platens
-
Tensile testing machine (in accordance with ASTM D2284)[7]
-
Shore A Durometer
-
Low-Temperature Brittleness Tester
Step-by-Step Methodology:
-
Formulation Preparation:
-
Prepare a series of formulations with varying levels of TEHP. A common range is 30 to 60 parts per hundred resin (phr).
-
A standard formulation could be: 100 phr PVC, 1-2 phr thermal stabilizer, and X phr TEHP (where X = 30, 40, 50, 60).
-
Pre-mix the dry components (PVC, stabilizer) before adding the liquid plasticizer.
-
-
Melt Compounding:
-
Set the temperature of the two-roll mill to approximately 140-160 °C.
-
Add the pre-mixed compound to the mill and process for 5-10 minutes until a homogeneous sheet is formed. This ensures uniform distribution of the plasticizer.
-
-
Sample Molding:
-
Cut the compounded sheet into appropriate sizes for the press.
-
Preheat the hydraulic press to 160-170 °C.
-
Place the material in a mold of desired thickness (e.g., 1-2 mm) and press for 3-5 minutes under pressure.
-
Cool the mold under pressure to solidify the sample and prevent warping.
-
-
Performance Testing & Evaluation:
-
Hardness: Measure the Shore A hardness of the molded sheets at multiple points. Lower values indicate higher plasticizing efficiency.[9]
-
Tensile Properties (ASTM D2284): Cut dumbbell-shaped specimens from the sheets.[7] Test for tensile strength, elongation at break, and 100% modulus. Higher elongation and lower modulus signify better flexibility.[7]
-
Low-Temperature Flexibility: Determine the brittleness temperature. A lower brittleness temperature indicates superior low-temperature performance, a key advantage of TEHP.
-
Diagram: Plasticizer Performance Evaluation Workflow
Caption: Workflow for evaluating the efficiency of TEHP as a plasticizer in PVC.
Protocol for Plasticizer Migration Testing
Plasticizer migration is a critical safety and performance parameter, as the additive is not chemically bound to the polymer.[1][10] This protocol describes a method to quantify migration into a food simulant.
Materials & Equipment:
-
Plasticized PVC samples of known surface area.
-
Migration cells or inert glass containers.[10]
-
Food simulant (e.g., 95% ethanol to simulate fatty foods, or isooctane).[11]
-
Incubator or oven for controlled temperature exposure.
-
Analytical balance.
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS).
Step-by-Step Methodology:
-
Sample Preparation:
-
Cut PVC samples into precise dimensions (e.g., 10 cm x 10 cm).
-
Clean the surface of the samples with a lint-free cloth to remove any surface contaminants.
-
Accurately weigh each sample.
-
-
Migration Exposure:
-
Place the PVC sample in a migration cell and add a known volume of the food simulant, ensuring the sample is fully immersed.[11] A typical surface area to volume ratio is 6 dm² per 1 L of simulant.
-
Seal the cell to prevent evaporation of the simulant.
-
Incubate at a specified condition (e.g., 40 °C for 10 days, as per regulatory standards).
-
-
Analysis of Simulant:
-
After the exposure period, carefully remove the PVC sample from the simulant.
-
Prepare the simulant for GC analysis. This may involve direct injection or a concentration step followed by reconstitution in a suitable solvent.
-
Create a calibration curve using known concentrations of TEHP in the pure simulant.
-
Inject the test simulant into the GC and quantify the concentration of migrated TEHP by comparing the peak area to the calibration curve.
-
-
Calculation and Reporting:
-
Calculate the total mass of TEHP that migrated into the simulant.
-
Express the migration results in mg of plasticizer per dm² of sample surface area (mg/dm²) or mg of plasticizer per kg of simulant (mg/kg).
-
PART 2: 2-Ethylhexyl Phosphates as Halogen-Free Flame Retardants
The phosphorus content in 2-ethylhexyl phosphates provides their flame retardant capability. They interfere with the combustion cycle through mechanisms in both the condensed (solid) phase and the gas phase.[12][13][14]
Mechanism of Flame Retardancy
-
Condensed-Phase Action: During combustion, the phosphate ester decomposes to form phosphoric acid.[12][15] This acid acts as a catalyst for dehydration, promoting the formation of a stable, insulating layer of char on the polymer's surface.[12][13][16] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the flow of flammable volatile gases to the flame.[12][16]
-
Gas-Phase Action: Volatile phosphorus-containing species, such as PO• radicals, are released into the flame.[13][15] These radicals act as scavengers, interrupting the high-energy chain reactions of combustion by quenching highly reactive H• and OH• radicals.[14][16] This "flame poisoning" effect reduces the heat generated by the flame and helps to extinguish it.[14]
Diagram: Dual Flame Retardant Mechanism
Caption: Condensed and gas phase actions of phosphate flame retardants.
Protocol for Evaluating Flame Retardancy (UL 94 Standard)
The UL 94 standard is a widely recognized test for the flammability of plastic materials.[17][18] This protocol provides a simplified overview of the vertical burn test, which is used to achieve V-0, V-1, or V-2 ratings.
Materials & Equipment:
-
Polymer samples formulated with TEHP, molded into specific dimensions (typically 125 mm x 13 mm, with a specified thickness).
-
UL 94 test chamber.
-
Bunsen burner with a specified flame height (20 mm).
-
Timer.
-
Surgical cotton.
Step-by-Step Methodology:
-
Sample Conditioning:
-
Condition a set of five specimens at 23 °C and 50% relative humidity for at least 48 hours.
-
Condition another set of five specimens in an air-circulating oven at 70 °C for 168 hours, then cool in a desiccator.
-
-
Test Procedure (Vertical Burn):
-
Mount a specimen vertically in the test chamber.
-
Place a layer of dry surgical cotton on the base of the chamber, 12 inches below the specimen.
-
Apply a 20 mm blue flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately reapply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Note if any flaming drips from the specimen ignite the cotton below.
-
-
Classification Criteria (Simplified):
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for 5 specimens (t1 + t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame + afterglow time for each specimen (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Dripping ignites cotton | No | No | Yes |
| Burn to clamp | No | No | No |
This table is a summary. Refer to the official UL 94 standard for complete details and procedures.[18][19]
Conclusion and Field Insights
2-ethylhexyl phosphates, particularly TEHP, offer a compelling combination of plasticizing efficiency and halogen-free flame retardancy. Their excellent low-temperature performance is a significant advantage over many general-purpose plasticizers.[4] However, as with any additive, formulation optimization is key. The concentration of TEHP must be carefully balanced to achieve the desired flexibility without negatively impacting other material properties or leading to excessive migration.[20] As additive materials, they are not chemically bound and can leach from products, necessitating thorough migration testing for applications in sensitive areas like food packaging or medical devices.[1][10] The protocols provided herein serve as a foundational framework for the systematic evaluation and application of these versatile additives in advanced polymer formulations.
References
- 1. Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children’s Health? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. atamankimya.com [atamankimya.com]
- 7. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 8. Tris(2-ethylhexyl) phosphate - Wikipedia [en.wikipedia.org]
- 9. leba.com.tr [leba.com.tr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 12. Flame Retardant Mechanism of Phosphorus and Phosphorus Compounds - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]
- 13. Frontiers | The development and application of contemporary phosphorus flame retardants: a review [frontiersin.org]
- 14. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. xometry.pro [xometry.pro]
- 18. specialchem.com [specialchem.com]
- 19. lisungroup.com [lisungroup.com]
- 20. bastone-plastics.com [bastone-plastics.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Commercial Di(2-ethylhexyl)phosphoric Acid (D2EHPA)
Welcome to the technical support guide for Di(2-ethylhexyl)phosphoric acid (D2EHPA). This document provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying commercial-grade D2EHPA. We will address common questions, provide detailed experimental protocols, and offer troubleshooting advice to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in commercial-grade D2EHPA?
Commercial D2EHPA, while suitable for many industrial applications, often contains impurities that can interfere with sensitive research applications.[1][2] The purity level is typically around 95%, with the remaining percentage consisting of structurally related compounds and residual reactants from its synthesis.[3][4]
Common Impurities in Commercial D2EHPA
| Impurity Type | Specific Examples | Potential Impact on Experiments |
| Acidic Organophosphorus Compounds | Mono-(2-ethylhexyl)phosphoric acid (M2EHPA) | Alters extraction stoichiometry, affects pH isotherms, can act as a synergist or antagonist.[2] |
| Neutral Organophosphorus Compounds | Tri(2-ethylhexyl)phosphate (T3EHPA), Pyrophosphoric acid derivatives | Can act as modifiers, changing the physical properties of the organic phase (e.g., viscosity, polarity). |
| Residual Reactants | 2-ethylhexanol, Phosphorus pentoxide | May interfere with side reactions or alter the solubility characteristics of the solvent system. |
| Water-Soluble Phosphorus Compounds | Inorganic phosphates | Can leach into the aqueous phase, leading to inaccurate measurements of extractant loss and potential contamination.[2] |
| Metallic Impurities | Iron (Fe³⁺), Calcium (Ca²⁺), Zinc (Zn²⁺) | Interfere with the extraction of target metals, leading to poor selectivity and inaccurate distribution ratios.[5][6] |
Q2: Why is it critical to purify D2EHPA for research applications?
Using unpurified D2EHPA can introduce significant variability and artifacts into your experimental results. The presence of impurities can lead to several adverse effects:
-
Altered Extraction Behavior : Impurities like M2EHPA have different pKa values and metal extraction characteristics than D2EHPA, leading to non-ideal extraction behavior and difficulty in modeling the system.[2]
-
Third Phase Formation : Certain impurities can change the polarity of the organic phase, increasing the likelihood of forming a third, often gelatinous, phase during liquid-liquid extraction, which complicates phase separation.[2]
-
Poor Selectivity : Metallic impurities can occupy coordination sites on the D2EHPA molecule, reducing its capacity for the target analyte.[5]
-
Irreproducible Results : Batch-to-batch variation in the impurity profile of commercial D2EHPA can lead to poor reproducibility of extraction and separation experiments.
-
Inaccurate Solubility Data : Water-soluble impurities can leach into the aqueous phase, leading to an overestimation of D2EHPA's aqueous solubility when measured by total phosphorus content.[2]
Q3: What are the primary methods for purifying D2EHPA?
Two methods are widely adopted for their effectiveness and accessibility in a standard laboratory setting:
-
Aqueous Acid Washing : A straightforward method primarily for removing water-soluble phosphorus compounds and some metallic impurities.[2]
-
Copper Salt Precipitation : A more rigorous method that effectively removes M2EHPA, other organic impurities, and a broader range of metallic ions by selective precipitation of the D2EHPA-copper salt.[5]
Q4: How can I assess the purity of my D2EHPA before and after purification?
Assessing purity is a critical step to validate your purification protocol.
-
Potentiometric Titration : This is the most common and direct method to quantify the acidic components. A titration of D2EHPA in an alcohol or acetone-water medium with a standardized base (e.g., NaOH or KOH) will reveal two inflection points if M2EHPA is present, corresponding to the titration of the two acidic protons of M2EHPA and the single acidic proton of D2EHPA.[2][7] A pure D2EHPA sample will show only one sharp inflection point.
-
Gas Chromatography (GC) : GC analysis can be used to determine the percentage of D2EHPA and identify volatile impurities like 2-ethylhexanol.[8]
-
ICP-OES/MS : Inductively Coupled Plasma Optical Emission Spectrometry (or Mass Spectrometry) can be used to quantify metallic impurities in the D2EHPA before and after purification.[2]
Troubleshooting Guides and Detailed Protocols
This section provides step-by-step protocols for the recommended purification methods and a troubleshooting guide for common issues.
Decision Workflow for Purification Method Selection
Before starting, use this diagram to choose the most appropriate purification method for your needs.
Caption: Decision tree for selecting the appropriate D2EHPA purification method.
Protocol 1: Aqueous Acid Washing
This method is effective for removing inorganic, water-soluble impurities. It is a crucial pre-conditioning step even if you later perform the copper salt method.[2]
Step-by-Step Methodology
-
Preparation : In a separatory funnel, dilute the commercial D2EHPA in a non-polar solvent like n-dodecane or kerosene. A typical concentration is 1.0 M D2EHPA.
-
Acid Wash : Add an equal volume of a 2-3 M hydrochloric acid (HCl) solution to the separatory funnel.[2]
-
Rationale: The acidic wash protonates the D2EHPA, keeping it in the organic phase while partitioning water-soluble phosphorus impurities into the aqueous phase.
-
-
Mixing : Shake the funnel vigorously for 5-10 minutes. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation : Allow the phases to separate completely. The lower aqueous phase will contain the impurities.
-
Drain and Repeat : Drain the lower aqueous phase. Repeat the acid wash (Steps 2-4) two more times with fresh HCl solution.
-
Water Wash : Wash the organic phase with an equal volume of deionized water to remove any residual acid. Check the pH of the aqueous washing; repeat until the pH of the washing is neutral.
-
Drying : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) to remove entrained water.
-
Solvent Removal (Optional) : If you require neat D2EHPA, the diluent can be removed using a rotary evaporator.
Troubleshooting for Acid Washing
| Issue | Probable Cause | Solution |
| Emulsion Formation | Vigorous shaking with high concentrations of impurities acting as surfactants. | Let the mixture stand for a longer period. Gentle swirling instead of vigorous shaking can help. Adding a small amount of a high-purity alcohol (e.g., isopropanol) can sometimes break emulsions. |
| Incomplete Impurity Removal | Insufficient washing cycles or acid concentration. | Increase the number of washing cycles to 4-5. Ensure the acid concentration is at least 2 M. |
Protocol 2: Copper(II) Salt Precipitation
This is a highly effective method for removing a wide range of impurities, including M2EHPA and metal ions like iron.[5] The principle is that copper(II) forms a well-defined, stable salt with D2EHPA that can be selectively precipitated, leaving impurities behind in the solvent.
Workflow for Copper Salt Precipitation
Caption: Step-by-step workflow for the Copper Salt Precipitation purification method.
Step-by-Step Methodology
-
Dissolution : Dissolve one mole of commercial D2EHPA in an organic solvent such as diethyl ether to make a 1 M solution.[5]
-
Copper Salt Formation : Add freshly precipitated copper(II) hydroxide (Cu(OH)₂) to the ether solution in slight excess.
-
Expert Tip: It is critical to use freshly prepared metal hydroxide to ensure complete and rapid salt formation.[5] Prepare it by reacting a solution of CuSO₄ with NaOH and washing the resulting precipitate thoroughly with deionized water.
-
-
Reaction : Stir the mixture. The solution will turn a clear, deep blue as the soluble copper-D2EHPA salt forms. The reaction is complete when no solid Cu(OH)₂ remains.
-
Precipitation : Slowly add acetone to the solution while stirring. Acetone acts as an anti-solvent, reducing the solubility of the copper-D2EHPA salt and causing it to precipitate.[5] Most organic impurities, including M2EHPA, will remain in the ether-acetone solution.
-
Isolation and Washing : Collect the blue crystalline precipitate by filtration. Wash the crystals thoroughly with fresh, cold acetone to remove any remaining dissolved impurities.
-
Regeneration of D2EHPA : Suspend the purified copper-D2EHPA salt in diethyl ether. Contact this suspension with a 2-5 N solution of a strong mineral acid like HCl or HNO₃ in a separatory funnel.[5] Shake until the blue color of the organic phase disappears, indicating that the copper has been stripped into the aqueous phase.
-
Final Purification : Separate the organic (ether) phase containing the purified D2EHPA. Wash it several times with deionized water until the aqueous washings are neutral.
-
Drying and Finishing : Dry the ether solution over anhydrous Na₂SO₄, filter, and remove the diethyl ether using a rotary evaporator to obtain the highly purified D2EHPA.[5]
Troubleshooting for Copper Salt Precipitation
| Issue | Probable Cause | Solution |
| Incomplete Salt Formation (Solution not turning deep blue) | The copper hydroxide used was not freshly prepared or was insufficient. | Prepare a fresh batch of Cu(OH)₂ and ensure it is added in a slight molar excess relative to the D2EHPA. |
| Precipitate is amorphous/gummy, not crystalline | The addition of acetone was too rapid, or the wrong solvent was used. Some metal salts (e.g., cerium, uranium) naturally form amorphous precipitates. | Add acetone very slowly while stirring vigorously. Ensure you are using copper, as it forms a filterable salt. |
| D2EHPA yield is low | Incomplete precipitation or loss of product during transfer steps. The copper salt has some solubility in the acetone-ether mixture. | Ensure sufficient acetone is added to maximize precipitation. Perform washing steps quickly with cold acetone to minimize dissolution of the salt. |
| Residual copper in final product (slight blue/green tint) | Incomplete stripping of copper from the salt. | Increase the concentration of the stripping acid or perform multiple stripping steps. Ensure vigorous mixing during the stripping phase. |
References
- 1. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 4. Di (2-ethylhexyl) Phosphoric Acid D2EHPA - Saumit Interglobe Pvt. Ltd. [saumitgroup.com]
- 5. US3641226A - Method for purification of di-(2-ethyl-hexyl) phosphoric acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid titrimetric determination of D2EHPA and M2EHPA | Semantic Scholar [semanticscholar.org]
- 8. High-Purity D2EHPA Extractant - Leading Chemical Supplier [lyzhongdachem.com]
Technical Support Center: Synergistic Solvent Extraction with D2EHPA and TOPO
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing the powerful synergistic solvent extraction system composed of Di(2-ethylhexyl)phosphoric acid (D2EHPA) and Trioctylphosphine oxide (TOPO). This guide is designed to provide both foundational knowledge and practical, field-tested solutions to common challenges encountered during experimentation.
Frequently Asked Questions (FAQs): The Science of D2EHPA/TOPO Synergy
This section addresses the fundamental principles governing the synergistic interaction between D2EHPA and TOPO. Understanding these core concepts is the first step toward effective troubleshooting and process optimization.
Q1: What is the chemical mechanism behind the synergistic effect of D2EHPA and TOPO?
The synergistic enhancement observed when mixing D2EHPA and TOPO is not merely additive; it results from the formation of a more potent, mixed-ligand complex that is significantly more organophilic (soluble in the organic phase) than the complex formed with D2EHPA alone.
-
D2EHPA's Role (Acidic Extractant): D2EHPA, often represented as (HA)₂, exists as a dimer in nonpolar organic diluents. It functions as a cation exchanger. During extraction, it exchanges its acidic protons for metal cations (Mⁿ⁺) from the aqueous phase to form a neutral metal-extractant complex, such as M(A)ₙ.
-
TOPO's Role (Neutral/Solvating Extractant): TOPO is a neutral organophosphorus compound with a highly polar P=O group. By itself, it is a weak extractant for many metals from acidic solutions.
-
The Synergistic Interaction: The magic happens when TOPO is added to the D2EHPA system. TOPO molecules displace any residual water molecules coordinated to the metal ion within the D2EHPA complex. This replacement enhances the overall hydrophobicity of the complex, shielding the metal's charge more effectively and dramatically improving its partitioning into the organic phase. The hydrogen bonds between D2EHPA dimers are broken and partially replaced by hydrogen bonds between the acidic D2EHPA and the neutral TOPO.[1] The resulting synergistic species can often be represented as M(A)ₙ(TOPO)ₓ.[2]
Caption: D2EHPA and TOPO synergistic extraction mechanism.
Q2: How does aqueous phase pH affect extraction efficiency?
The pH of the aqueous phase is one of the most critical parameters in solvent extraction with D2EHPA. Because D2EHPA operates via a cation exchange mechanism, the concentration of protons (H⁺) directly competes with the metal ions (Mⁿ⁺) for the extractant.
The general equilibrium can be written as: Mⁿ⁺(aq) + n(HA)₂(org) ⇌ M(A)ₙ(HA)ₙ(org) + nH⁺(aq)
-
Low pH (High Acidity): The high concentration of H⁺ ions shifts the equilibrium to the left, hindering the release of metal ions into the organic phase. This results in poor extraction efficiency.
-
Increasing pH: As the pH increases (lower H⁺ concentration), the equilibrium shifts to the right, favoring the extraction of the metal complex into the organic phase. The extraction efficiency for most metals increases sharply with pH.[3][4]
-
High pH: At very high pH values, metal ions may precipitate as hydroxides in the aqueous phase, which prevents their extraction and can create problematic solids at the interface.
Therefore, for each metal, there is an optimal pH range that maximizes extraction while avoiding precipitation. For instance, the extraction of Co(II) and Al(III) generally increases with pH, but their separation can be achieved by carefully controlling the pH.[5][6]
Q3: What is the role of the diluent?
The diluent is the organic solvent (e.g., kerosene, hexane, toluene) in which D2EHPA and TOPO are dissolved. It is not merely an inert carrier; its properties significantly impact the extraction process.
-
Solubility: It must completely dissolve the extractants and the resulting metal-extractant complex.
-
Viscosity & Density: A good diluent provides low viscosity for rapid mass transfer and a sufficient density difference from the aqueous phase for clean and fast phase separation.[6]
-
Phase Stability: The choice of diluent can influence the formation of a third phase. Aliphatic diluents (like kerosene and hexane) are common but can be more prone to third-phase formation at high metal loadings compared to aromatic diluents (like toluene).[7]
Experimental Protocol Guide
These standardized protocols provide a starting point for reliable and reproducible experiments.
Protocol 1: General Workflow for a Batch Solvent Extraction Test
This workflow outlines the essential steps for assessing the extraction efficiency of the D2EHPA/TOPO system for a target metal ion.
Caption: Standard experimental workflow for solvent extraction.
Protocol 2: Step-by-Step Extraction and Analysis
-
Aqueous Phase Preparation: Prepare a stock solution of the metal salt (e.g., Co(NO₃)₂, UO₂(SO₄)) in deionized water. Adjust the pH to the desired value using a dilute acid (e.g., HNO₃, H₂SO₄) or base (e.g., NaOH).
-
Organic Phase Preparation: Prepare the organic phase by dissolving precise amounts of D2EHPA and TOPO in the chosen diluent (e.g., kerosene) to achieve the desired molar concentrations and ratio (e.g., 0.5 M D2EHPA and 0.125 M TOPO).[8]
-
Extraction: In a separatory funnel, combine equal volumes of the aqueous and organic phases (e.g., 20 mL each, for an Organic/Aqueous (O/A) ratio of 1).
-
Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to ensure equilibrium is reached.[9] Vent the funnel periodically.
-
Phase Separation: Allow the phases to separate completely. If separation is slow, the mixture can be centrifuged.
-
Sampling and Analysis: Carefully drain the lower aqueous phase (raffinate). Measure the final metal concentration in the raffinate using a suitable analytical technique like ICP-OES or Atomic Absorption Spectrometry (AAS).[10]
-
Calculation:
-
Distribution Coefficient (D): D = ([M]org) / ([M]aq) = (Cᵢ - Cₑ) / Cₑ
-
Percentage Extraction (%E): %E = [ (Cᵢ - Cₑ) / Cᵢ ] * 100
-
Where Cᵢ is the initial metal concentration in the aqueous phase and Cₑ is the equilibrium (final) metal concentration in the aqueous phase.
-
Protocol 3: Stripping the Metal from the Loaded Organic Phase
Stripping is the process of back-extracting the metal from the loaded organic phase into a new aqueous solution.
-
Prepare Stripping Solution: The stripping agent is typically a strong acid. The choice and concentration depend on the stability of the extracted complex. For many metals, 2-6 M H₂SO₄ or HCl is effective.[11][12]
-
Contact: Take the metal-loaded organic phase from a successful extraction and mix it with the stripping solution in a separatory funnel. The O/A ratio may be varied (e.g., 2:1 or 4:1) to concentrate the metal in the strip solution.
-
Equilibrate and Separate: Shake the mixture as in the extraction step. Allow the phases to separate.
-
Analysis: Analyze the metal concentration in the new aqueous phase (the strip liquor) to determine the stripping efficiency.
Troubleshooting Guide
Problem: Low or No Synergistic Effect (Poor Extraction Efficiency)
| Probable Cause | Explanation & Solution |
| 1. Incorrect Aqueous pH | Why it happens: As a cation-exchange process, extraction is highly pH-dependent. If the pH is too low, excess H⁺ ions outcompete the metal ions, suppressing extraction.[13] Solution: Systematically vary the initial aqueous pH (e.g., from 1.5 to 5.5) while keeping all other parameters constant. Plot %E vs. pH to determine the optimal range for your specific metal.[3] |
| 2. Sub-optimal D2EHPA:TOPO Ratio | Why it happens: Synergy is dependent on the formation of a specific mixed-ligand complex. An incorrect ratio can lead to incomplete formation of this highly extractable species. The optimal molar ratio varies by metal; for uranium, a D2EHPA:TOPO ratio of 4:1 is often cited.[8] Solution: Fix the D2EHPA concentration and vary the TOPO concentration (and vice-versa) to find the ratio that gives the maximum distribution coefficient (D). |
| 3. Incorrect Metal Oxidation State | Why it happens: The extractability of a metal can be highly dependent on its oxidation state. For example, in uranium extraction from phosphoric acid, U(VI) is extracted much more efficiently than U(IV).[14][15] Solution: Ensure the aqueous feed is pre-treated to adjust the metal to its most extractable oxidation state. This may involve adding an oxidizing agent (like H₂O₂) or a reducing agent prior to extraction.[8] |
Problem: Formation of a Third Phase, Crud, or Emulsion
The appearance of a third, often gelatinous or oily, layer between the aqueous and organic phases is a common and disruptive issue. This "third phase" or "crud" can sequester the extractant and metal, making phase separation impossible.[7]
| Probable Cause | Explanation & Solution |
| 1. High Metal Loading | Why it happens: The metal-extractant complex can have limited solubility in the organic diluent. When its concentration exceeds this limit, it separates out as a third phase.[16] This is especially common with high concentrations of rare-earth elements.[10] Solution: Reduce the metal concentration in the initial aqueous feed or increase the O/A ratio (use more organic phase relative to the aqueous phase) to avoid saturating the organic phase. |
| 2. Inappropriate Diluent | Why it happens: Linear aliphatic diluents (e.g., n-dodecane, kerosene) have a lower solvating power for the polar metal-extractant complex compared to aromatic diluents.[7][17] Solution: Switch to an aromatic diluent like toluene or add a "modifier" to the organic phase. A modifier is a third component, often a long-chain alcohol (like 1-decanol) or tributyl phosphate (TBP), which improves the solubility of the complex and prevents third-phase formation.[18] |
| 3. High pH / Saponification | Why it happens: At higher pH values, D2EHPA can become deprotonated (saponified) by alkali metal ions (like Na⁺), forming reverse micelles or microemulsions that can lead to gelation or third-phase formation.[19] Solution: Operate at the lowest pH that still provides good extraction efficiency. If high pH is necessary, ensure the system is free from high concentrations of salts like NaCl. |
Problem: Difficulty Stripping Metal from Loaded Organic
| Probable Cause | Explanation & Solution |
| 1. Stripping Agent is Too Weak or Concentrated | Why it happens: The synergistic D2EHPA-TOPO complex is very stable and requires a high concentration of H⁺ ions to reverse the extraction equilibrium. Conversely, for some systems like uranium from phosphoric acid, stripping efficiency can paradoxically increase with increasing phosphoric acid concentration.[8] Solution: Systematically test different concentrations of your stripping agent (e.g., 1 M to 7 M H₂SO₄ or HCl).[12] For certain metals, a complexing agent in the strip solution (e.g., fluoride or carbonate for uranium) may be necessary. |
| 2. Unfavorable Temperature | Why it happens: Stripping can be an endothermic or exothermic process. For uranium stripping from D2EHPA-TOPO, the reaction is endothermic, meaning efficiency increases with temperature.[8] Conversely, the extraction itself is often exothermic.[18] Solution: Conduct stripping experiments at various temperatures (e.g., 25°C to 60°C) to determine the optimal condition.[12][18] |
Problem: Poor or Slow Phase Separation
| Probable Cause | Explanation & Solution |
| 1. High Organic Phase Viscosity | Why it happens: High concentrations of D2EHPA and/or high metal loading can significantly increase the viscosity of the organic phase, slowing down the rate at which droplets coalesce and separate.[6] Solution: Lower the D2EHPA concentration if possible. Ensure the diluent used has a low viscosity. Warming the system slightly can also reduce viscosity and improve separation times. |
| 2. Presence of Interfacially Active Impurities | Why it happens: Impurities in the aqueous feed (e.g., dissolved silica, organic matter) or degradation products from the extractants can act as surfactants, stabilizing emulsions. Commercially available D2EHPA can contain impurities that promote these issues.[19] Solution: Purify the aqueous feed via filtration or carbon treatment. Consider washing the organic phase with an acid or base solution prior to first use to remove water-soluble impurities.[19] Allow for longer settling times or use a centrifuge for a clean break. |
Quantitative Data Summary
The following table provides example data illustrating the strong influence of pH on metal extraction, based on literature findings. Actual values will vary with experimental conditions.
Table 1: Effect of Equilibrium pH on Extraction of Co(II) and Al(III) with D2EHPA:TOPO (8:2) HDES [5][6]
| Equilibrium pH | % Extraction Co(II) | % Extraction Al(III) |
| 2.0 | ~5% | >95% |
| 3.0 | ~20% | >99% |
| 4.0 | ~30% | >99% |
| 5.0 | ~55% | >99% |
| 6.0 | ~70% | >99% |
This data highlights the potential for selective separation of Al(III) from Co(II) at low pH (e.g., pH 2-3).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sciforum.net [sciforum.net]
- 6. New Hydrophobic Deep Eutectic Solvent Based on Di-(2-Ethylhexyl)Phosphoric Acid and Trioctylphosphine Oxide: Properties and Application [mdpi.com]
- 7. [PDF] Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance | Semantic Scholar [semanticscholar.org]
- 8. conferences.iaea.org [conferences.iaea.org]
- 9. mdpi.com [mdpi.com]
- 10. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The uranium(VI) extraction mechanism of D2EHPA-TOPO from a wet process phosphoric acid | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. lirias.kuleuven.be [lirias.kuleuven.be]
D2EHPA Extraction Systems Technical Support Center: Troubleshooting Third Phase Formation
Welcome to the technical support center for Di-(2-ethylhexyl) phosphoric acid (D2EHPA) extraction systems. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of third phase formation during liquid-liquid extraction experiments. Here, we address specific problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is "third phase formation" and why is it a problem in my D2EHPA extraction?
A1: Third phase formation is the splitting of the organic phase into two distinct layers during solvent extraction. This results in a total of three liquid phases in your separation funnel or reactor: the original aqueous phase, a diluent-rich light organic phase, and a heavy, viscous, metal-extractant-rich third phase.
This phenomenon is highly undesirable as it leads to several experimental problems:
-
Poor Phase Disengagement: The heavy third phase can be viscous and poorly separated from the aqueous phase, leading to emulsification and flooding in continuous systems.
-
Loss of Extractant and Metal: The valuable metal-D2EHPA complex becomes concentrated in the third phase, which is often difficult to handle and process, leading to significant losses.
-
Process Instability: The formation of a third phase introduces unpredictability and instability into the extraction process, making it difficult to control and scale up.[1]
The underlying cause of third phase formation is the limited solubility of the extracted metal-D2EHPA complexes in the organic diluent. As the metal loading in the organic phase increases, large, polar aggregates of these complexes form. When the polarity of these aggregates becomes sufficiently high, they are no longer soluble in the non-polar diluent and separate out as a distinct phase.[1]
Q2: I observed a third phase after increasing the pH of my aqueous feed. What is the connection?
A2: This is a common observation. The pH of the aqueous phase is a critical parameter influencing third phase formation. D2EHPA is an acidic extractant that exchanges protons for metal ions. As you increase the pH, the D2EHPA becomes deprotonated, which significantly enhances its extraction efficiency.[2]
However, this increased extraction can quickly lead to overloading of the organic phase with the metal-D2EHPA complex. Higher metal loading promotes the aggregation of these complexes, exceeding their solubility limit in the diluent and causing the formation of a third phase.[3][4] Studies have shown that higher feed pH values, often above 2.0, are more likely to induce third phase formation, especially when extracting rare earth elements.[3]
Troubleshooting Guide
Issue 1: A third phase appears when I try to extract a high concentration of metal.
Root Cause Analysis: The fundamental issue here is exceeding the Limiting Organic Concentration (LOC), which is the maximum concentration of the metal-extractant complex that can be dissolved in the organic phase before phase separation occurs.[1][3] High metal concentrations in the aqueous feed will naturally lead to higher loading in the organic phase, increasing the likelihood of reaching the LOC.
Solutions:
-
Increase D2EHPA Concentration: Counterintuitively, lower concentrations of D2EHPA (e.g., 5-10 v/v%) can be more prone to third phase formation.[3] Increasing the D2EHPA concentration can improve the stability of the organic phase by increasing its overall polarity and capacity to hold the extracted complexes.[3]
-
Introduce a Phase Modifier: This is often the most effective solution. A modifier is a substance added to the organic phase to increase the solubility of the extracted metal complexes.
-
Tributyl Phosphate (TBP): TBP is a widely used and effective modifier. It can prevent third phase formation by forming hydrogen bonds with D2EHPA and solvating the metal-D2EHPA complexes, which improves their solubility in the diluent.[3][5] The addition of TBP can also inhibit the generation of a third phase, thereby enhancing extraction efficiency.[5]
-
Long-Chain Alcohols (e.g., 1-decanol): These can also act as modifiers. However, their effect can be concentration-dependent. For instance, adding 1-3% v/v of 1-decanol might slightly increase the aqueous-to-organic volume ratio at the onset of third phase formation, while higher concentrations (4-6 v/v%) could decrease it.[3]
-
-
Optimize the Aqueous to Organic (A:O) Ratio: A lower A:O ratio (i.e., a larger volume of organic phase relative to the aqueous phase) can help to avoid overloading the organic phase.
Experimental Protocol: Evaluating the Effect of a Modifier (TBP)
-
Prepare Stock Solutions:
-
Aqueous feed containing the target metal ion at a known concentration and pH.
-
Organic phase 1: D2EHPA in your chosen diluent (e.g., kerosene).
-
Organic phase 2: D2EHPA and TBP (e.g., 1-5 v/v%) in the same diluent.
-
-
Extraction Procedure:
-
In a series of separation funnels, contact the aqueous feed with each organic phase at a fixed A:O ratio.
-
Shake for a predetermined time to reach equilibrium.
-
Allow the phases to separate and observe for the formation of a third phase.
-
-
Analysis:
-
Analyze the metal concentration in the raffinate (aqueous phase after extraction) to determine the extraction efficiency.
-
Compare the phase behavior of the systems with and without TBP.
-
Issue 2: My system works well with an aromatic diluent, but I see a third phase when I switch to an aliphatic one.
Root Cause Analysis: The choice of diluent plays a significant role in the stability of the organic phase. Aromatic diluents generally have a higher solvating power for the polar metal-D2EHPA complexes compared to aliphatic diluents.[3][6] This is due to the ability of the aromatic rings to interact with the complexes, thus preventing their aggregation and separation. Linear aliphatic diluents are more prone to third phase formation.[3]
Solutions:
-
Use a Mixed Diluent: A mixture of aliphatic and aromatic diluents, such as kerosene, can provide a good balance between extraction performance and phase stability.[3][7]
-
Modifier Addition: If you must use an aliphatic diluent, the addition of a modifier like TBP becomes even more critical to enhance the solubility of the extracted complexes.
Data Summary: Diluent Effect on Third Phase Formation
| Diluent Type | Tendency for Third Phase Formation | Extraction Efficiency |
| Aliphatic (e.g., n-dodecane) | High | Generally Higher |
| Aromatic (e.g., toluene, xylene) | Low | Can be Lower |
| Mixed (e.g., kerosene) | Moderate | Good Balance |
Issue 3: I am observing a third phase at higher operating temperatures.
Root Cause Analysis: The effect of temperature on third phase formation can be complex and system-dependent. For some systems, increasing the temperature can decrease the extraction efficiency of certain metals like Fe(III), which could potentially reduce the organic phase loading and mitigate third phase formation.[8][9] However, in other cases, higher temperatures can increase the solubility of organic components in the aqueous phase, potentially altering the equilibrium and promoting phase separation.[10] It is also possible that the solubility of the metal-D2EHPA complex in the diluent decreases with increasing temperature.
Solutions:
-
Temperature Optimization Studies: Conduct your extraction at various temperatures to determine the optimal range for your specific system that balances extraction efficiency and phase stability.
-
Re-evaluate Modifier Concentration: The effectiveness of a modifier can also be temperature-dependent. You may need to adjust the modifier concentration when operating at elevated temperatures.
Visualizing the Prevention of Third Phase Formation
Diagram 1: Mechanism of Third Phase Formation
Caption: High metal loading leads to the aggregation of metal-D2EHPA complexes, which then form a separate third phase due to poor solubility in the diluent.
Diagram 2: Role of a Modifier in Preventing Third Phase Formation
Caption: Modifiers like TBP solvate the metal-D2EHPA complexes, increasing their solubility in the diluent and preventing the formation of a third phase.
References
- 1. The fate of the organic phase beyond third phase formation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New paper on the effect of the diluent in REE SX - SIM² [kuleuven.sim2.be]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
Improving phase separation efficiency in D2EHPA solvent extraction
Objective: This guide provides researchers, scientists, and drug development professionals with expert-driven insights and actionable troubleshooting protocols to improve phase separation efficiency in Di-(2-ethylhexyl) phosphoric acid (D2EHPA) solvent extraction systems.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing phase behavior in D2EHPA systems. Understanding these core concepts is the first step toward diagnosing and resolving separation issues.
Q1: What are the primary causes of poor phase separation in D2EHPA solvent extraction?
A: Poor phase separation, manifesting as stable emulsions or slow disengagement, is rarely due to a single factor. It typically arises from a combination of chemical and physical phenomena at the aqueous-organic interface. The primary drivers include:
-
High Interfacial Tension: The formation of rigid films of D2EHPA-metal complexes at the interface can increase interfacial tension, hindering the coalescence of dispersed droplets.
-
Interfacial Viscosity: The aggregation of extractant-metal complexes can create a viscous layer that physically slows down the separation of the two phases.
-
Presence of Interfacially Active Impurities: Finely divided solids, colloidal silica, or organic impurities from upstream processes can accumulate at the interface, stabilizing emulsions in a phenomenon often referred to as "crud" formation.
-
Extreme Operating Conditions: Excessively high shear during mixing can create exceptionally small droplets (sub-micron) that are thermodynamically stable and resist coalescence. Similarly, improper pH control can lead to the formation of highly stable, soap-like structures.[1]
Q2: How does the choice of diluent affect phase stability and the risk of a "third phase"?
A: The diluent is not merely a carrier for the extractant; it is an active component of the organic phase that critically influences phase stability. The polarity and structure of the diluent dictate its ability to solvate the D2EHPA-metal complexes that are formed during extraction.
The formation of a "third phase"—a heavy, metal-rich organic layer that separates from the primary organic phase—is a classic sign of poor solvation.[2][3] This occurs when the D2EHPA-metal complexes become so concentrated or polymerized that they are no longer soluble in the bulk diluent.[2]
Table 1: Influence of Diluent Type on Phase Stability
| Diluent Class | Examples | Solvating Power for Complexes | Tendency for Third Phase Formation |
| Aliphatic | Kerosene, n-Dodecane, Hexane | Low | High[2][3][4] |
| Cyclic Aliphatic | Cyclohexane | Moderate | Moderate[2] |
| Aromatic | Toluene, Xylene | High | Low[2] |
As a general rule, linear aliphatic diluents are most prone to third-phase formation, while aromatic diluents provide the best solvation and stability.[2] Kerosene is often used in industrial applications as it offers a practical balance between performance, cost, and safety.[2]
Q3: What is the function of a modifier, and how do I select an appropriate one?
A: A modifier is a chemical agent added to the organic phase to prevent third-phase formation and improve phase disengagement.[5] Modifiers work by disrupting the intermolecular forces that cause D2EHPA-metal complexes to aggregate and precipitate out of the diluent.[5][6]
There are two primary mechanisms of action:
-
Co-Solvent Mechanism: The modifier improves the overall polarity of the diluent, increasing its capacity to solvate the polar metal-extractant complexes.[5]
-
Co-Surfactant Mechanism: The modifier directly interacts with the D2EHPA-metal complex, inserting itself into the aggregate structure.[5][6] This breaks up the ordered, polymer-like chains, creating smaller, more soluble species. Long-chain alcohols, for example, can replace water molecules in the coordination sphere of the extracted metal, improving solubility in the organic phase.[6]
Table 2: Common Modifiers and Their Typical Concentrations
| Modifier | Chemical Class | Typical Concentration (v/v%) | Primary Function |
| Tri-n-butyl phosphate (TBP) | Neutral Organophosphate | 1 - 5% | Co-solvent, disrupts complex aggregation[2][7] |
| 1-Decanol / Isodecanol | Long-Chain Alcohol | 1 - 5% | Co-surfactant, improves solvation[2][8] |
| Methyl Isobutyl Ketone (MIBK) | Ketone | Variable | Co-solvent, can enhance extraction[9] |
Selection depends on the specific metal being extracted and the diluent used. TBP is a highly effective and common choice for preventing third-phase formation in rare earth element extractions with D2EHPA.[2]
Q4: How does the aqueous phase pH critically impact phase separation?
A: The pH of the aqueous phase is arguably the most critical parameter in D2EHPA extraction. It directly controls the deprotonation of the acidic extractant, which is essential for the cation exchange mechanism.
-
Low pH (Acidic): D2EHPA remains protonated. Extraction efficiency is low, but phase separation is generally fast and clean as few metal-extractant complexes are formed.
-
Optimal pH: As pH increases, D2EHPA deprotonates, extraction efficiency rises, and the concentration of the metal-D2EHPA complex in the organic phase increases.[9] This is typically the desired operating range.
-
High pH (Approaching Neutral/Alkaline): While extraction may be high, several problems arise. The risk of third-phase formation increases significantly due to high metal loading.[2][10] Furthermore, at elevated pH, D2EHPA itself can become significantly soluble in the aqueous phase, leading to extractant loss and the formation of soap-like emulsions that are extremely difficult to break.[10]
Precise pH control is therefore essential. Even small deviations can shift the system from efficient extraction to a problematic state of emulsion or third-phase formation.[9]
Section 2: Troubleshooting Guide
This section provides a problem-oriented, question-and-answer guide to resolving specific phase separation issues encountered during experiments.
Problem: I am observing a stable, milky emulsion at the interface that won't break.
A: This is a classic sign of a stabilized emulsion, where the dispersed droplets are prevented from coalescing. The cause is typically an agent or condition that has drastically lowered the interfacial tension or created a physical barrier around the droplets.
Causality Diagram: Troubleshooting Stable Emulsions
The following diagram outlines a logical workflow for diagnosing the root cause of a stable emulsion.
Caption: Troubleshooting workflow for stable emulsion formation.
Experimental Protocol 1: Systematic Approach to Breaking Stable Emulsions
If an emulsion has already formed, use the following tiered approach. Start with the least invasive method.
Objective: To break a stable emulsion and achieve a clean phase split.
Methodology:
-
Step 1: Patience & Gentle Agitation.
-
Allow the separatory funnel or vessel to sit undisturbed for 30-60 minutes.[11]
-
Gently tap the sides of the vessel or slowly swirl the contents. This can help rupture the interfacial film and promote coalescence.
-
-
Step 2: pH Adjustment.
-
Step 3: Increase Ionic Strength.
-
Step 4: Centrifugation.
-
If available, transfer the emulsion to centrifuge tubes. Centrifuging, even at moderate speeds (2000-4000 rpm) for 10-15 minutes, is often the most effective mechanical method for breaking stubborn emulsions.[12]
-
-
Step 5: Ultrasonic Bath.
-
Place the vessel containing the emulsion in an ultrasonic bath for 5-10 minutes. The high-frequency sound waves can provide the energy needed to disrupt the interfacial film and force coalescence.[12]
-
Problem: A third, often viscous or gel-like, layer has formed at the interface. What is this and how do I prevent it?
A: The formation of a third phase is a clear indication that the concentration of the extracted metal-D2EHPA complex has exceeded its solubility limit in the organic diluent, a point known as the Limiting Organic Concentration (LOC).[2] This phenomenon is highly undesirable as it leads to loss of extractant and metal, and can physically disrupt continuous processes.[4]
Table 3: Troubleshooting Summary for Third Phase Formation
| Influencing Factor | Condition Promoting Third Phase | Recommended Corrective Action |
| Metal Loading | High concentration of metal in the aqueous feed.[2] | Reduce the aqueous-to-organic (A:O) phase ratio or perform a multi-stage extraction. |
| Aqueous pH | High pH, especially above 2.0-2.5 for some metals.[2] | Lower the operating pH to reduce the driving force for extraction per stage. |
| D2EHPA Conc. | Too low (e.g., <10% v/v).[2] | Increase D2EHPA concentration to 15-20% v/v to improve complex solvation.[2] |
| Diluent Type | Aliphatic (e.g., dodecane).[2][3] | Switch to a more aromatic diluent (e.g., add an aromatic component to kerosene) or a cyclic one.[2] |
| Modifier | Absent or insufficient concentration.[4] | Add 1-5% (v/v) of a modifier like TBP or isodecanol.[2] |
Mechanism Diagram: Preventing Third Phase Formation
This diagram illustrates how D2EHPA-metal complexes aggregate and how modifiers intervene.
Caption: Role of modifiers in preventing third phase formation.
Experimental Protocol 2: Determination of Limiting Organic Concentration (LOC)
Objective: To experimentally determine the maximum amount of metal that can be loaded into the organic phase before a third phase forms.
Materials:
-
Your standard organic phase (D2EHPA, diluent, modifier).
-
A series of aqueous feed solutions with increasing concentrations of the target metal ion at a fixed pH.
-
Separatory funnels or vials.
-
Shaker or mixer.
Methodology:
-
Preparation: Prepare at least 5-7 aqueous feed solutions with incrementally increasing metal concentrations (e.g., 1 g/L, 2 g/L, 4 g/L, 8 g/L, 16 g/L). The pH must be constant and representative of your process.
-
Extraction: In separate vials, contact a fixed volume of the organic phase (e.g., 10 mL) with an equal volume of each aqueous feed solution.
-
Equilibration: Shake the vials for a sufficient time to reach equilibrium (e.g., 30 minutes). Maintain a constant temperature.
-
Observation: Allow the phases to separate completely. Carefully inspect each vial for the appearance of a third phase. Note the lowest initial aqueous concentration that resulted in third-phase formation.
-
Analysis (Optional but Recommended): For the sample just below the concentration that caused the third phase, analyze the metal concentration in the equilibrated organic phase. This value is the Limiting Organic Concentration (LOC).[2]
-
Interpretation: The LOC provides a clear operational limit. Your process should be designed to keep the metal loading in the organic phase safely below this value to ensure stable operation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 11. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 12. azom.com [azom.com]
Influence of aqueous phase pH on D2EHPA metal extraction efficiency
Welcome to the technical support center for Di-(2-ethylhexyl) phosphoric acid (D2EHPA) based solvent extraction. This guide is designed for researchers, scientists, and development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting metal extraction processes. Here, we focus on the most critical parameter: the pH of the aqueous phase .
The Indisputable Role of pH in D2EHPA Extraction Chemistry
Di-(2-ethylhexyl) phosphoric acid (D2EHPA) is an acidic extractant that operates on a cation exchange mechanism. In non-polar organic diluents, D2EHPA exists predominantly as a hydrogen-bonded dimer, which can be represented as (HR)₂. The extraction of a divalent metal ion (M²⁺) proceeds by exchanging the protons of the D2EHPA dimer for the metal ion.
The efficiency of this exchange is fundamentally governed by the concentration of protons (H⁺) in the aqueous phase—in other words, the pH.[1][2] For extraction to occur, the acidic protons on the D2EHPA molecule must be released. According to Le Châtelier's principle, a lower concentration of H⁺ in the aqueous phase (i.e., higher pH) will drive the equilibrium towards the right, favoring the formation of the metal-extractant complex and enhancing extraction efficiency.[1][2]
Conversely, at a very low pH, the high concentration of H⁺ ions suppresses the release of protons from D2EHPA, significantly hindering metal extraction.[1] This relationship is the cornerstone of controlling selectivity and efficiency in any D2EHPA system.
Caption: D2EHPA metal extraction equilibrium as a function of aqueous phase pH.
Frequently Asked Questions (FAQs)
Here we address the most common questions and issues encountered in the lab.
Q1: Why is my metal extraction efficiency extremely low at a pH below 2?
A: This is expected behavior for a cationic extractant like D2EHPA.[1] At very low pH (e.g., 1-2), the aqueous phase is saturated with H⁺ ions. This high proton concentration prevents the D2EHPA dimer from releasing its own protons in exchange for metal cations, effectively shutting down the extraction mechanism.[1] To improve efficiency, you must systematically increase the equilibrium pH of the aqueous phase.[1][3]
Q2: What is the typical optimal pH range for extracting common metals with D2EHPA?
A: The optimal pH is metal-specific. This variation is what allows for selective separation. The term pH₅₀ (or pH₀.₅) is used to denote the pH at which 50% of a metal is extracted under specific conditions.[4] Metals with lower pH₅₀ values are extracted more easily at lower pH. The general extraction order for many common divalent metals is: Zn²⁺ > Cu²⁺ > Co²⁺ > Ni²⁺.[4][5]
| Metal Ion | Typical pH₅₀ Range with D2EHPA | Reference |
| Zinc (Zn²⁺) | 1.0 - 3.0 | [1] |
| Copper (Cu²⁺) | 2.0 - 3.5 | [6][7] |
| Manganese (Mn²⁺) | 2.5 - 3.5 | [8] |
| Cobalt (Co²⁺) | 3.0 - 4.5 | [4] |
| Nickel (Ni²⁺) | 3.5 - 6.0 | [3][4] |
| Calcium (Ca²⁺) | 3.5 - 5.5 | [9] |
Note: These values are approximate and can be influenced by extractant concentration, diluent type, temperature, and aqueous matrix composition.
Q3: My aqueous phase pH drops during the extraction process. Why is this happening and how can I prevent it?
A: This is a direct consequence of the cation exchange mechanism. For every divalent metal ion (M²⁺) extracted, two protons (H⁺) are released into the aqueous phase.[10] This release of acid naturally lowers the pH of the raffinate (the aqueous phase after extraction). If uncontrolled, this pH drop can halt the extraction process prematurely as the equilibrium shifts back to the left.
Solutions:
-
pH Buffering: Use a suitable buffer system in your aqueous phase if it does not interfere with your downstream processes.
-
Saponification of D2EHPA: This is a common industrial practice. Before extraction, the organic phase is pre-treated with a base (like NaOH) to replace some of the acidic protons with sodium ions (Na⁺).[10][11] This "saponified" D2EHPA can then extract metal ions without releasing H⁺, thus keeping the aqueous pH stable.[11][12] This technique can significantly improve extraction efficiency, especially in systems requiring tight pH control.[10][12]
Q4: I'm seeing emulsion or a third phase forming at higher pH values. What's wrong?
A: This is a common and critical issue. At elevated pH (typically above 5-6), D2EHPA begins to deprotonate and become soluble in the aqueous phase, acting like a soap or surfactant.[13][14] This leads to several problems:
-
Emulsification: The surfactant-like behavior of the deprotonated D2EHPA reduces interfacial tension, leading to stable emulsions that are difficult to break.
-
Saponification/Third Phase Formation: Excessive reaction with alkali can lead to the formation of a gel-like third phase, which causes significant loss of extractant and operational problems.[14][15]
-
Extractant Loss: The solubility of D2EHPA in the aqueous phase increases dramatically at pH values above 4, leading to loss of expensive reagent into the raffinate.[13][14]
Solution: Operate within the recommended pH window for your target metal. If you must work at higher pH, consider using a different extractant (like Cyanex 272 for Co/Ni separation) or adding a phase modifier (e.g., TBP or a long-chain alcohol) to the organic phase to improve phase disengagement.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Metal Extraction | Aqueous phase pH is too low. The high H⁺ concentration is preventing the cation exchange reaction. | Verify the equilibrium pH. Systematically increase the initial aqueous pH in increments (e.g., 0.5 units) and re-run the extraction. Plot % Extraction vs. Equilibrium pH to find the optimal range.[16] |
| Insufficient contact time. The system has not reached equilibrium. | Increase the mixing time. For most lab-scale systems, 5-15 minutes is sufficient. | |
| Inconsistent Results Batch-to-Batch | Poor pH control. The pH is dropping during extraction, but the drop is not consistent across experiments. | Measure and report the equilibrium pH, not the initial pH. For precise control, use a saponified organic phase or implement a pH-controlled setup where a base is automatically added to the mixer to maintain a setpoint.[17] |
| Formation of Emulsion or "Crud" | Operating pH is too high. This causes saponification and surfactant-like behavior of D2EHPA.[14][15] | Lower the operating pH. Ensure you are below the pH where significant emulsification begins (often > 5.5). |
| High metal loading in the organic phase. Overloading the organic phase can increase its viscosity and propensity to form stable emulsions. | Reduce the organic-to-aqueous (O/A) phase ratio or use a lower concentration of the metal in the feed solution. | |
| Poor Selectivity Between Two Metals | Operating pH is not optimal for separation. The chosen pH may be in a region where the extraction curves of the two metals overlap significantly. | Consult pH₅₀ data. Operate at a pH where the extraction of the target metal is high, but the extraction of the interfering metal is low. For example, to separate Zn from Ni, a pH of ~3 would extract most of the Zn while leaving the Ni in the aqueous phase.[1][8] |
Experimental Protocol: Determining the Optimal pH for Extraction (pH Isotherm)
This protocol outlines the steps to generate a pH isotherm, a fundamental tool for characterizing and optimizing your solvent extraction process.[16]
Objective: To determine the percentage of a target metal extracted by a D2EHPA solution as a function of the equilibrium aqueous phase pH.
Materials:
-
Stock aqueous solution containing the target metal ion (M²⁺) of known concentration.
-
D2EHPA solution in a suitable organic diluent (e.g., 20% v/v D2EHPA in kerosene).
-
Dilute acid (e.g., 0.1 M H₂SO₄) and base (e.g., 0.1 M NaOH) for pH adjustment.
-
Separatory funnels, mechanical shaker, calibrated pH meter.
-
Analytical instrument for metal concentration measurement (e.g., AAS, ICP-OES).
Procedure:
-
Prepare Aqueous Feeds: Create a series of aqueous feed solutions (e.g., 50 mL each) from your stock. Adjust the initial pH of each solution to cover a wide range (e.g., pH 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0).
-
Solvent Extraction:
-
Add an equal volume (e.g., 50 mL) of the D2EHPA organic solution to each separatory funnel containing the pH-adjusted aqueous feeds. This corresponds to an Organic-to-Aqueous (O/A) ratio of 1:1.
-
Secure the funnels on a mechanical shaker and mix for a sufficient time to reach equilibrium (e.g., 15 minutes).
-
-
Phase Separation:
-
Allow the phases to disengage completely. This may take several minutes.
-
Carefully drain the lower aqueous phase (raffinate) into a clean, labeled beaker.
-
-
Measure Equilibrium pH: Immediately measure and record the final pH of each raffinate sample. This is the equilibrium pH and is the critical value for your data plot.
-
Analyze Metal Concentration:
-
Take a sample from each raffinate.
-
Analyze the concentration of the metal ion (M²⁺) remaining in each raffinate sample using a suitable analytical technique.
-
-
Calculate Extraction Efficiency (%E):
-
Use the formula: %E = ( ( [M]initial - [M]final ) / [M]initial ) * 100
-
Where [M]initial is the metal concentration in the starting aqueous solution and [M]final is the metal concentration in the raffinate.
-
-
Plot the pH Isotherm:
-
Create a graph with the Equilibrium pH on the x-axis and the % Extraction (%E) on the y-axis.
-
The resulting curve is the pH isotherm for your specific system. From this curve, you can determine the pH₅₀ and the optimal pH range for quantitative extraction (>99%).
-
Caption: Experimental workflow for determining a pH isotherm.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Solvent Extraction of Ni and Cu from Synthetic Solution Containing Ni, Cu, Fe and Zn by Using D2EHPA [pubs.sciepub.com]
- 4. Effects of structural changes of new organophosphorus cationic exchangers on a solvent extraction of cobalt, nickel and manganese from acidic chloride ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA21695A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sajs.co.za [sajs.co.za]
- 9. scielo.br [scielo.br]
- 10. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Dissolution of D2EHPA in liquid-liquid extraction process: implication on metal removal and organic content of the treated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. SX Solvent Extraction Process Principles Theory - 911Metallurgist [911metallurgist.com]
- 17. pH Control in Solvent Extraction Circuits - 911Metallurgist [911metallurgist.com]
Technical Support Center: Minimizing DEHP Leaching from PVC-Based Medical Devices
Document ID: TSC-DEHP-MIN-202601
Version: 1.0
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used polymer in the medical field due to its flexibility, durability, and cost-effectiveness. To achieve the necessary flexibility for applications like intravenous (IV) bags, tubing, and catheters, plasticizers are added, with Di(2-ethylhexyl) phthalate (DEHP) being the most common.[1][2] However, DEHP is not chemically bound to the PVC matrix and can leach into drugs, biologics, and patient tissues.[1][2][3] This leaching poses a potential health risk, particularly for vulnerable populations such as neonates.[1][2][4][5] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have issued guidance recommending that manufacturers consider alternative materials and label devices containing DEHP.[4][6][7]
This technical support guide is designed for researchers, scientists, and drug development professionals to understand the mechanisms of DEHP leaching, identify influencing factors, and implement effective strategies to minimize its occurrence during experimental and developmental stages.
Frequently Asked Questions (FAQs)
Q1: What is DEHP and why is it in my PVC medical device?
A1: DEHP (Di(2-ethylhexyl) phthalate) is a chemical additive used to make rigid PVC plastic soft and flexible.[5] At room temperature, PVC is hard and brittle.[1][2] Adding DEHP, often at concentrations of 30-40% by weight, imparts the pliability required for devices like IV bags and tubing.[8][9]
Q2: How does DEHP leach from the PVC material?
A2: DEHP is not covalently bonded to the PVC polymer chains.[1][2][3][10] It exists as a separate molecule interspersed within the plastic matrix. Leaching occurs when the DEHP molecules migrate from the plastic into a liquid that is in contact with it.[3] This migration is a diffusion-controlled process driven by the chemical potential difference between the plastic and the liquid.
Q3: What are the primary factors that increase DEHP leaching?
A3: The rate and extent of DEHP leaching are influenced by several key factors:
-
Lipophilicity of the Solution: DEHP is lipid-soluble.[11] Therefore, solutions with a high lipid content, such as fat emulsions, total parenteral nutrition (TPN), or drug formulations containing surfactants like polysorbate 80, will cause significantly more leaching than aqueous solutions like saline or dextrose.[8][12][13][14]
-
Temperature: Higher temperatures increase the kinetic energy of DEHP molecules, accelerating their diffusion and migration out of the PVC matrix.[1][2][15][16]
-
Contact Time: The longer the solution is in contact with the PVC, the more time there is for DEHP to leach.[1][2][15][16]
-
Agitation: Mechanical stress, such as shaking or flow turbulence, can increase the rate of leaching by disrupting the boundary layer at the plastic-liquid interface.[1][2][15][16]
-
Surface Area: A larger surface area-to-volume ratio (e.g., in narrow-bore tubing) can lead to higher relative concentrations of leached DEHP.
Q4: Are there regulatory limits for DEHP exposure?
A4: Yes, various regulatory bodies have established Tolerable Daily Intake (TDI) values. For example, the European Food Safety Authority (EFSA) recommends a TDI for DEHP of 50 µg/kg body weight/day.[17] The U.S. FDA has also provided guidance, suggesting a tolerable exposure of 2.1 mg/day for neonates.[17] It is critical to be aware of the specific regulatory landscape for your application and region.
Q5: Can I just wash or rinse the PVC device before use to remove DEHP?
A5: While pre-rinsing with a compatible solvent (like water or saline) might remove surface-level DEHP, it is generally ineffective at preventing subsequent leaching. The bulk of the DEHP resides within the PVC matrix and will continue to migrate to the surface over time, especially when in contact with a lipophilic solution.
Troubleshooting Guide: Unexpected DEHP Levels in Your Experiment
This section addresses specific issues you might encounter when trying to control for DEHP leaching.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Actions & Rationale |
| High DEHP levels detected in aqueous control solutions (e.g., saline). | 1. Contamination: DEHP is ubiquitous in lab environments (gloves, parafilm, other plastics).2. Incorrect Material: The device may not be what it is labeled as. Even some "DEHP-free" materials may contain trace amounts.[17] | 1. Verify analytical baseline: Run procedural blanks using high-purity solvents in glass containers to rule out system contamination. Use non-PVC, DEHP-free lab consumables where possible.2. Confirm material: Request a certificate of analysis from the device manufacturer. If possible, analyze a small piece of the raw material to confirm its composition. |
| DEHP levels are higher than expected in a lipid-based formulation. | 1. Surfactant/Co-solvent Effects: Certain excipients, especially non-ionic surfactants (e.g., Polysorbate 80, Solutol HS15), dramatically increase the solubility of DEHP in the solution, pulling it from the PVC.[8][12][13] | 1. Review Formulation: Evaluate each excipient for its potential to act as a solubilizing agent for DEHP. See Table 1 for relative leaching potential.2. Screen Alternatives: If formulation flexibility allows, screen alternative, less aggressive surfactants or co-solvents.3. Switch to Non-PVC: This is the most effective solution. Use devices made from materials like polyethylene (PE), polypropylene (PP), or ethylene vinyl acetate (EVA).[11] |
| Inconsistent DEHP leaching between identical experimental runs. | 1. Temperature Fluctuations: Minor changes in ambient temperature can affect leaching rates.[1][2][16]2. Inconsistent Contact Time/Agitation: Variations in how long the solution sits or how it is handled (e.g., shaken, infused at different rates) can alter results.[1][2][16] | 1. Control Temperature: Conduct experiments in a temperature-controlled environment (e.g., incubator, water bath).2. Standardize Procedures: Create and strictly follow a Standard Operating Procedure (SOP) for contact time, storage conditions, and infusion rates. Use a pump for consistent flow rates rather than a gravity drip. |
| DEHP detected when using a device labeled "DEHP-Free". | 1. Alternative Plasticizer Interference: The analytical method may not be specific enough and could be detecting an alternative plasticizer (e.g., DOTP, TOTM) that has a similar retention time.2. Trace Contamination: The raw materials used to make the "DEHP-free" device may have had trace levels of DEHP, or it could have been introduced during manufacturing.[12] | 1. Confirm Analytical Specificity: Use a mass spectrometry (MS) detector (e.g., GC-MS) which can confirm the molecular identity of the compound, rather than relying solely on retention time from HPLC-UV.[18]2. Consult Manufacturer: Discuss the findings with the device manufacturer. They may provide information on the specific alternative plasticizer used and its expected leachables profile. |
Table 1: Relative Leaching Potential of Common Formulation Excipients
| Excipient Category | Example(s) | Relative DEHP Leaching Potential | Rationale |
| Non-ionic Surfactants | Polysorbate 80, Polysorbate 20, Polyoxyethylated castor oil | Very High | These molecules form micelles that encapsulate the lipophilic DEHP, effectively increasing its solubility in the aqueous phase and driving further leaching from the PVC.[8][12][13] |
| Organic Solvents | Ethanol, Propylene Glycol | Low to Moderate | These solvents can slightly increase the leaching of DEHP compared to pure water, but generally do not cause the extensive leaching seen with surfactants.[19][20] |
| Aqueous Buffers/Salts | Saline (0.9% NaCl), 5% Dextrose | Very Low | DEHP has extremely low solubility in aqueous solutions. Leaching is minimal and diffusion-limited.[14][21] |
Experimental Protocols & Methodologies
Protocol 1: Quantification of DEHP in Aqueous/Lipid Formulations via GC-MS
This protocol provides a robust method for extracting and quantifying DEHP. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for its high sensitivity and specificity.[18]
1. Materials & Reagents:
-
GC-MS system with an appropriate capillary column (e.g., DB-5ms).
-
Hexane (HPLC grade or higher).
-
Sodium Sulfate (anhydrous).
-
DEHP certified reference standard.
-
Class A volumetric glassware.
-
Glass sample vials with PTFE-lined caps.
-
Vortex mixer.
-
Centrifuge.
2. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of DEHP in hexane.
-
Perform serial dilutions in hexane to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
3. Sample Preparation (Liquid-Liquid Extraction):
-
Collect 5 mL of the test solution (the "leachate") that has been in contact with the PVC device.
-
Transfer the leachate to a 15 mL glass centrifuge tube.
-
Add 5 mL of hexane to the tube.
-
Vortex vigorously for 2 minutes to extract the DEHP into the organic (hexane) layer.
-
Centrifuge at 2000 x g for 10 minutes to separate the layers.
-
Carefully transfer the top hexane layer to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
4. GC-MS Analysis:
-
Injector: 250°C, Splitless mode.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
MS Detector: Scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification. Key ions for DEHP are m/z 149 (base peak), 167, and 279.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the m/z 149 ion against the concentration of the standards.
-
Quantify the DEHP concentration in the samples by interpolating their peak areas from the calibration curve.
Diagram: DEHP Leaching and Analysis Workflow
This diagram illustrates the process from drug-device contact to final quantification.
Caption: Workflow for DEHP leaching experiment and quantification.
Mitigation Strategies: A Decision Framework
When developing a new drug product or experimental setup, proactively minimizing DEHP is crucial.
Diagram: Decision Framework for Minimizing DEHP Leaching
Caption: Decision tree for selecting an appropriate DEHP mitigation strategy.
Discussion of Mitigation Strategies
-
Material Substitution (Primary Strategy): The most effective way to eliminate DEHP leaching is to avoid DEHP-plasticized PVC altogether.
-
Alternatives: Materials such as polyethylene (PE), polypropylene (PP), ethylene vinyl acetate (EVA), and silicone do not require plasticizers for flexibility.[11]
-
Considerations: When selecting an alternative, you must conduct compatibility studies to ensure your drug product does not adsorb to the new material, which could lower its effective concentration.
-
-
Alternative Plasticizers (Secondary Strategy): If PVC is required for specific performance reasons, consider formulations that use alternative, less mobile, or less toxic plasticizers.
-
Examples: Trioctyl trimellitate (TOTM), di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), and di(2-ethylhexyl) terephthalate (DOTP) are common replacements.[3][22][23][24]
-
Considerations: These alternatives are not "leach-proof."[11] Their leaching potential must be quantified for your specific formulation. For example, TOTM has a higher molecular weight and is less mobile than DEHP, making it a better choice for lipid-containing solutions.[22][23]
-
-
Surface Modification & Coatings (Advanced Strategies):
-
Coatings: Applying a barrier coating to the PVC surface can reduce DEHP migration.[25][26] However, the integrity and biocompatibility of the coating itself must be thoroughly validated. Studies have shown some coatings may not provide a safe barrier against hazardous metabolites.[27]
-
Surface Treatment: Techniques like plasma treatment can cross-link the surface of the PVC, creating a network that hinders plasticizer migration.[28][29] This is an emerging area and requires specialized equipment.
-
-
Control of Experimental Conditions (Tertiary Strategy): If you must use DEHP-plasticized PVC, strictly control experimental parameters to minimize leaching.
-
Minimize Contact Time: Prepare solutions immediately before use. Do not store formulations in PVC containers for extended periods.
-
Control Temperature: Store and run experiments at the lowest feasible temperature.
-
Limit Agitation: Avoid unnecessary shaking or high flow rates.
-
References
- 1. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mddionline.com [mddionline.com]
- 4. infectioncontroltoday.com [infectioncontroltoday.com]
- 5. publications.aap.org [publications.aap.org]
- 6. mddionline.com [mddionline.com]
- 7. Federal Register :: Medical Devices; Draft Guidance; Medical Devices Made With Polyvinylchloride Using the Plasticizer di-(2-Ethylhexyl)phthalate; Availability [federalregister.gov]
- 8. researchgate.net [researchgate.net]
- 9. DEHP In Medical Devices | B. Braun Australia - B. Braun [bbraun.com.au]
- 10. researchgate.net [researchgate.net]
- 11. A new study on use of PVC based on DEHP and alternate plasticizers is not decisive [plastemart.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. Leaching of diethylhexyl phthalate from polyvinyl chloride containers by selected drugs and formulation components. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. contaminantsreviews.com [contaminantsreviews.com]
- 17. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DEHP Testing Methods - Oreate AI Blog [oreateai.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Leaching of diethylhexyl phthalate from polyvinyl chloride containers by selected drugs and formulation components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. plasticstoday.com [plasticstoday.com]
- 23. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 24. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]
- 25. plasticsengineering.org [plasticsengineering.org]
- 26. researchgate.net [researchgate.net]
- 27. PVC-plasticizer DEHP in medical products: do thin coatings really reduce DEHP leaching into blood? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ir.uitm.edu.my [ir.uitm.edu.my]
- 29. ist.fraunhofer.de [ist.fraunhofer.de]
Technical Support Center: D2EHPA Solvent Regeneration and Recycling
This guide is designed for researchers, scientists, and drug development professionals utilizing Di-(2-ethylhexyl) phosphoric acid (D2EHPA) in solvent extraction processes. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective regeneration and recycling of D2EHPA solvent after metal stripping. Our focus is on ensuring the scientific integrity and longevity of your extraction system.
Troubleshooting Guide: Common Issues in D2EHPA Regeneration
This section addresses specific experimental challenges in a question-and-answer format, providing insights into the root causes and validated solutions.
Issue 1: Formation of a Third Phase (Crud) During Stripping or Regeneration
Question: I am observing a stable emulsion or a third solid/gel-like phase at the aqueous-organic interface during my stripping or washing steps. What is causing this, and how can I resolve it?
Answer:
The formation of a "third phase," often referred to as crud, is a common and disruptive issue in solvent extraction circuits. It leads to significant solvent loss, operational difficulties, and decreased efficiency.
Causality:
-
High Metal Loading: Over-loading the organic phase with certain metals, particularly rare earth elements (REEs) and iron, can lead to the formation of polymeric metal-D2EHPA complexes that are poorly soluble in the organic diluent.[1]
-
pH and Temperature Effects: The pH of the aqueous phase significantly influences the stability of the metal-D2EHPA complexes. Stripping at an inappropriate pH can lead to the precipitation of metal hydroxides or basic salts. Temperature can also affect the solubility of these complexes.
-
Presence of Fine Solids: Particulate matter from the feed solution can accumulate at the interface, stabilizing emulsions.
-
Solvent Degradation: Degradation products of D2EHPA or the diluent can act as surfactants, promoting emulsion formation.
-
Diluent Type: The choice of diluent is critical. Linear aliphatic diluents are more prone to third-phase formation compared to aromatic or cyclic diluents.[1]
Troubleshooting Protocol:
-
Optimize Stripping Conditions:
-
Acid Concentration: For stripping REEs, sulfuric acid (H₂SO₄) is often more effective than hydrochloric acid (HCl) or nitric acid (HNO₃).[2] An optimal concentration, typically between 2-6 M, should be determined experimentally.[3]
-
Temperature: Increasing the temperature (e.g., to 50°C) can enhance stripping efficiency and help break up emulsions.[2]
-
Organic-to-Aqueous (O:A) Ratio: A lower O:A ratio during stripping can improve the stripping efficiency.[2]
-
-
Introduce a Modifier:
-
Filtration:
-
If suspended solids are suspected, filter both the aqueous feed and the organic solvent prior to extraction and stripping.
-
-
Solvent Washing:
-
Perform a thorough washing of the stripped organic phase to remove entrained aqueous phase and soluble impurities.
-
Visualizing the D2EHPA Regeneration Workflow
Caption: D2EHPA regeneration workflow and common troubleshooting points.
Issue 2: Incomplete Metal Stripping
Question: After the stripping stage, I'm finding a significant concentration of the target metal remaining in my D2EHPA solvent. How can I improve the stripping efficiency?
Answer:
Incomplete stripping leads to a lower loading capacity of the recycled solvent in subsequent extraction cycles, reducing overall process efficiency.
Causality:
-
Insufficient Acid Concentration: The stripping of metals from D2EHPA is a reversible reaction. A sufficiently high concentration of H+ ions is required to shift the equilibrium towards the release of the metal ion into the aqueous phase.
-
Inadequate Contact Time or Mixing: Poor mass transfer between the organic and aqueous phases can result in incomplete stripping.
-
High Metal Concentration in the Stripping Solution: As the concentration of the stripped metal in the aqueous phase increases, the driving force for stripping decreases.
-
Presence of Synergistic or Antagonistic Agents: Other components in the organic phase can influence the stripping efficiency. For instance, the addition of TBP can have an antagonistic effect on the stripping of some REEs.[3]
Troubleshooting Protocol:
-
Optimize Stripping Parameters:
-
Acid Type and Concentration: The choice of acid and its concentration is crucial. For many metals, sulfuric acid or hydrochloric acid are effective.[2] The optimal concentration should be determined experimentally, but concentrations in the range of 2-7 M are common.[2]
-
Temperature: Increasing the temperature can often improve stripping kinetics and efficiency.[2]
-
Phase Ratio (O:A): A lower O:A ratio (i.e., a higher volume of aqueous stripping solution relative to the organic phase) will favor more complete stripping.[2]
-
Mixing Intensity and Time: Ensure vigorous mixing to maximize the interfacial area and provide sufficient contact time for the reaction to reach equilibrium.
-
-
Multi-Stage Stripping:
-
Employing multiple counter-current stripping stages is more effective than a single-stage process for achieving high stripping efficiencies.
-
-
Consider Alternative Stripping Agents:
-
For certain metals like iron, oxalic acid can be an effective stripping agent.[5]
-
Quantitative Data Summary: Stripping Agent Performance for REEs
| Stripping Agent | Typical Concentration | Stripping Efficiency for Y, Er, Yb | Reference |
| Sulfuric Acid (H₂SO₄) | 5 M | >90% | [2] |
| Hydrochloric Acid (HCl) | 5 M | >80% | [2] |
| Nitric Acid (HNO₃) | - | Less effective than H₂SO₄ and HCl | [2] |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of D2EHPA, and how do they affect the solvent extraction process?
A1: D2EHPA is susceptible to hydrolysis, especially in the presence of strong acids and bases, which can lead to the formation of mono-(2-ethylhexyl) phosphoric acid (M2EHPA) and phosphoric acid.[6] These degradation products can alter the extraction and stripping characteristics of the solvent, increase solvent losses to the aqueous phase, and contribute to the formation of emulsions.[7]
Q2: How can I monitor the quality and purity of my recycled D2EHPA solvent?
A2: Regular monitoring is crucial for maintaining a stable and efficient solvent extraction circuit. Key analytical techniques include:
-
Titration: To determine the concentration of D2EHPA and its acidic degradation products.[8]
-
Gas Chromatography (GC): To quantify D2EHPA and identify organic impurities.
-
ICP-OES/MS: To measure the concentration of residual metals in the regenerated solvent and to determine solvent losses in the aqueous phase by measuring phosphorus content.[8]
-
FT-IR Spectroscopy: To identify changes in the chemical structure of the extractant, such as the P=O bond, which is involved in metal complexation.[5]
Q3: What are the primary causes of D2EHPA loss, and how can they be minimized?
A3: D2EHPA losses can occur through several mechanisms:
-
Solubility in the Aqueous Phase: D2EHPA has a low but non-zero solubility in aqueous solutions. This solubility increases significantly at higher pH values (above 4-5) due to the deprotonation of the acidic extractant.[9][10] Maintaining a lower pH in the aqueous phase and increasing the salt concentration can reduce these losses.[9]
-
Entrainment: Incomplete phase separation can lead to the physical carryover of the organic phase with the aqueous raffinate. Proper mixer-settler design and operation are key to minimizing entrainment.
-
Crud Formation: The formation of a third phase can lead to significant solvent loss as it is often difficult to recover the entrapped organic phase.[1]
-
Chemical Degradation: As mentioned, degradation reduces the concentration of the active extractant.[7]
Q4: Is it necessary to pre-condition or wash new D2EHPA before use?
A4: Yes, it is highly recommended. Commercially available D2EHPA can contain impurities from the manufacturing process, such as M2EHPA and other water-soluble phosphorus compounds.[8][9] These impurities can affect extraction performance and lead to an overestimation of the extractant's concentration.[8] Washing the as-received D2EHPA with a dilute acid solution (e.g., 2 M HCl) can remove these impurities.[8]
Experimental Protocols
Protocol 1: General D2EHPA Regeneration Procedure
This protocol outlines a standard procedure for regenerating D2EHPA solvent after metal stripping.
Diagram of the D2EHPA Regeneration Protocol
Caption: Step-by-step D2EHPA solvent regeneration protocol.
Methodology:
-
Alkaline Wash:
-
Contact the stripped D2EHPA solvent with an equal volume (O:A ratio of 1:1) of a dilute sodium hydroxide (NaOH) solution (e.g., 0.5 M).
-
Mix vigorously for 15-20 minutes. This step removes acidic degradation products like M2EHPA.
-
Allow the phases to separate completely and discard the aqueous phase.
-
-
Acid Wash:
-
Wash the organic phase from the previous step with an equal volume of a dilute sulfuric acid solution (e.g., 0.5 M H₂SO₄).
-
Mix for 15 minutes. This step neutralizes any entrained NaOH and removes certain metal impurities that may have precipitated during the alkaline wash.
-
Separate the phases and discard the aqueous phase.
-
-
Water Wash:
-
Wash the organic phase with one or two portions of deionized water to remove any residual acid and salts.
-
Mix for 10 minutes for each wash.
-
After the final wash and phase separation, the D2EHPA solvent is regenerated and ready for reuse.
-
Protocol 2: Purification of D2EHPA via Copper Salt Precipitation
This method is used for a more thorough purification of D2EHPA to remove both organic and inorganic impurities.[11]
Methodology:
-
Dissolution: Dissolve the impure D2EHPA in a suitable organic solvent.
-
Precipitation of Copper Salt: Add freshly precipitated copper (II) hydroxide (Cu(OH)₂) to the solution to form the copper salt of D2EHPA.
-
Acetone Addition: Add acetone to precipitate the copper-D2EHPA salt.
-
Separation and Washing: Separate the precipitate by filtration and wash it to remove impurities.
-
Acid Treatment: Treat the purified copper salt with a dilute mineral acid (e.g., HCl or H₂SO₄) to strip the copper and regenerate the purified D2EHPA.
-
Final Wash: Wash the purified D2EHPA with distilled water to remove any dissolved acid.
References
- 1. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. High-Value Recovery of the Iron via Solvent Extraction from Waste Nickel-Cadmium Battery Sulfuric Acid Leachate Using Saponified D2EHPA [mdpi.com]
- 6. High-Purity D2EHPA Extractant - Leading Chemical Supplier [lyzhongdachem.com]
- 7. banglajol.info [banglajol.info]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 10. Dissolution of D2EHPA in liquid-liquid extraction process: implication on metal removal and organic content of the treated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US3641226A - Method for purification of di-(2-ethyl-hexyl) phosphoric acid - Google Patents [patents.google.com]
Technical Support Center: Enhancing D2-Ethylhexyl Phosphoric Acid (D2EHPA) Extraction Kinetics
Welcome to the technical support center for D2EHPA-based solvent extraction. This guide is designed for researchers, scientists, and process development professionals who are looking to optimize their metal separation processes. Here, we address common challenges and frequently asked questions to help you enhance your extraction kinetics for faster and more efficient results. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common questions users have about D2EHPA extraction kinetics.
Q1: My metal extraction is proceeding very slowly. What are the primary factors I should investigate to speed it up?
A1: Slow extraction kinetics in a D2EHPA system are typically governed by a few key parameters. The rate-limiting step can be either diffusion-controlled (transport of species to the phase interface) or chemically-controlled (the rate of the complexation reaction itself)[1][2][3]. To diagnose and enhance the speed, consider these factors systematically:
-
Mass Transfer and Mixing: Inadequate mixing can lead to a diffusion-limited process[4]. Ensure your agitation speed is sufficient to create a large interfacial area between the aqueous and organic phases, but not so vigorous that it causes stable emulsions. The goal is to ensure reactants are readily available at the interface where the extraction occurs[3].
-
Aqueous Phase pH: The pH of the aqueous phase is one of the most critical factors. D2EHPA is an acidic extractant that releases protons (H⁺) in exchange for metal ions (Mⁿ⁺)[5][6]. If the pH is too low (too acidic), the equilibrium is pushed to the left, hindering the forward extraction reaction and slowing down the process. A systematic study of pH is essential for optimization[5][7].
-
Extractant Concentration: The concentration of D2EHPA in the organic diluent directly impacts the availability of extractant molecules to complex with metal ions. Increasing the D2EHPA concentration can increase the extraction rate, but be mindful of potential drawbacks like increased organic phase viscosity and a higher tendency for third-phase formation[8][9].
-
Temperature: The effect of temperature can be complex. For many systems, increasing the temperature provides the necessary activation energy, accelerating a chemically-controlled reaction[1]. However, some D2EHPA extraction reactions are exothermic, meaning that increasing the temperature can actually decrease the overall extraction efficiency at equilibrium, even if the initial rate is faster[10][11]. It's crucial to determine the thermodynamic nature of your specific metal-D2EHPA system.
Q2: How does the choice of organic diluent affect the extraction kinetics?
A2: The diluent is not merely a carrier for D2EHPA; it plays a crucial role in the extraction mechanism and kinetics. The polarity and structure of the diluent influence how D2EHPA molecules arrange themselves (as monomers or dimers) and the stability of the resulting metal-extractant complex[5][6].
-
Polar vs. Non-polar Diluents: In non-polar aliphatic diluents like kerosene or hexane, D2EHPA exists predominantly as a hydrogen-bonded dimer, (HA)₂. The extraction often proceeds via the exchange of two protons from this dimer. In more polar diluents, such as 1-octanol, D2EHPA can exist in a monomeric form, which can alter the extraction stoichiometry and mechanism, sometimes leading to faster kinetics[5][6].
-
Geometric Effects: Spectroscopic studies have shown that polar diluents can promote tetrahedral coordination geometries for the metal-D2EHPA complex, while non-polar systems may favor square planar configurations. These geometric shifts can alter activation energies and significantly impact extraction rates[5]. For instance, 1-octanol has been shown to accelerate copper extraction rates threefold compared to cyclohexane[5].
Q3: What is a "phase modifier," and how can it help improve my separation process?
A3: A phase modifier is a chemical, typically a long-chain alcohol (e.g., isodecanol, 1-octanol) or a neutral organophosphorus compound (e.g., tri-n-butyl phosphate, TBP), that is added to the organic phase. Its primary roles are to prevent the formation of a third phase and to improve phase disengagement (i.e., speed up the separation of the organic and aqueous layers after mixing).
-
Mechanism of Action: Modifiers work by solvating the metal-D2EHPA complex, preventing the aggregation that leads to a third phase[8]. They can also break up the D2EHPA dimers into more reactive monomers. For example, FT-IR analysis has shown that TBP addition can shift D2EHPA's phosphoryl band, indicating a conversion from dimer to monomer form[8].
-
Kinetic Impact: By improving solvation and preventing aggregation, modifiers can enhance the diffusion rate of the complex away from the interface, thereby improving overall kinetics. They also reduce the formation of stable emulsions, which are a major kinetic bottleneck, by altering the interfacial tension[12][13].
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to solving specific issues encountered during D2EHPA extractions.
Problem 1: Formation of a Stable Emulsion or "Crud"
-
Symptoms: The organic and aqueous phases fail to separate cleanly after mixing, forming a thick, stable emulsion (often called "crud") at the interface. This effectively halts the process.
-
Root Causes & Solutions:
-
Excessive Mixing Energy: High shear from over-mixing can create extremely fine droplets that are slow to coalesce.
-
Solution: Reduce the agitation speed. Use a mixer designed to promote phase contact without high shear, such as a paddle stirrer instead of a high-speed homogenizer.
-
-
Presence of Particulate Matter: Fine solid particles in the aqueous feed can accumulate at the interface, stabilizing emulsions.
-
Solution: Pre-filter your aqueous feed solution (e.g., through a 0.45 µm filter) to remove any suspended solids before extraction.
-
-
Third-Phase Formation: The metal-D2EHPA complex may have low solubility in the diluent, leading to the formation of a solid or gel-like third phase that manifests as crud[13]. This is common with high metal loading in aliphatic diluents[8].
-
High pH and Saponification: At higher pH values, D2EHPA can become deprotonated (saponified) and act as a surfactant, promoting the formation of reverse micelles or microemulsions that are very stable[15][16].
-
Solution: Operate at the lowest pH that still provides acceptable extraction efficiency. If high pH is necessary, the addition of a modifier is critical to counteract the surfactant-like behavior.
-
-
Problem 2: Low Extraction Efficiency Despite Long Contact Time
-
Symptoms: Even after vigorous mixing for an extended period, the concentration of the target metal in the aqueous phase remains high.
-
Root Causes & Solutions:
-
Incorrect Aqueous pH: This is the most common cause. The extraction of most divalent metals with D2EHPA is highly pH-dependent, often showing a sharp increase in extraction over a narrow pH range[5][6].
-
Solution: Conduct a pH isotherm experiment. Prepare several small-scale extractions where you systematically vary the initial aqueous pH (e.g., from 1.5 to 5.5) while keeping all other parameters constant. This will identify the optimal pH for your specific metal. Remember to measure the equilibrium pH, as the extraction process itself releases H⁺ ions and lowers the pH[9].
-
-
Insufficient Extractant Concentration: There may not be enough D2EHPA molecules to complex with all the metal ions.
-
Chemical Equilibrium Reached: The system may simply be at its chemical equilibrium, and no further net extraction will occur.
-
Solution: If the equilibrium distribution is unfavorable, you may need to alter the chemical system. This could involve increasing the pH, increasing the extractant concentration, or in some cases, changing the diluent to one that provides a more favorable extraction constant (Kex)[5].
-
-
Quantitative Data Summary Table
The following table summarizes the typical optimal pH ranges for the extraction of selected divalent metals with D2EHPA, highlighting the importance of precise pH control for both efficiency and selectivity.
| Metal Ion | Typical Optimal pH Range for Extraction | Reference |
| Copper (Cu²⁺) | 3.0 - 5.0 | [5] |
| Zinc (Zn²⁺) | 2.5 - 4.0 | [5] |
| Cobalt (Co²⁺) | 4.0 - 6.0 | [5] |
| Nickel (Ni²⁺) | 4.5 - 6.5 | [5] |
| Iron (Fe³⁺) | 1.5 - 2.5 | [10] |
Note: These ranges are indicative and can shift based on diluent, temperature, and ionic strength.
Section 3: Protocols & Workflows
Protocol 3.1: Standard Procedure for a Kinetic Study of Metal Extraction
This protocol outlines a method to determine if an extraction is under diffusion or chemical control.
-
Preparation: Prepare the aqueous feed solution with a known concentration of the target metal ion. Prepare the organic phase by dissolving D2EHPA in the chosen diluent to the desired concentration.
-
pH Adjustment: Adjust the aqueous phase to the starting pH using a dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).
-
Reaction Setup: Add equal volumes of the aqueous and organic phases to a jacketed reaction vessel equipped with a variable-speed overhead stirrer and a pH probe. Maintain a constant temperature using a circulating water bath.
-
Initiation: Start the stirrer at a fixed, moderate speed (e.g., 300 RPM). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), stop the agitation, allow the phases to separate quickly, and take a small sample from the aqueous phase.
-
Analysis: Analyze the metal concentration in the aqueous samples using an appropriate technique (e.g., AAS, ICP-OES).
-
Repeat at Different Agitation Speeds: Repeat steps 4-6 at a significantly higher agitation speed (e.g., 600 RPM).
-
Data Interpretation:
-
If the extraction rate increases significantly with the higher agitation speed, the process is likely diffusion-controlled .
-
If the extraction rate does not change with the higher agitation speed, the process is likely chemically-controlled [3].
-
Workflow 3.2: Systematic Approach to Optimizing Extraction Kinetics
This workflow provides a logical sequence for efficiently identifying and resolving kinetic bottlenecks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissolution of D2EHPA in liquid-liquid extraction process: implication on metal removal and organic content of the treated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. deswater.com [deswater.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with D2EHPA in Aliphatic Hydrocarbon Diluents
A Message from Your Senior Application Scientist
Welcome to our dedicated technical support guide for researchers and professionals utilizing Di(2-ethylhexyl)phosphoric acid (D2EHPA) in solvent extraction systems. My goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the challenges you might face, particularly concerning solubility in aliphatic hydrocarbon diluents. In my experience, understanding the "why" behind a problem is the most critical step to developing a robust and reliable solution.
This guide is structured to address the most pressing issues our users encounter, from the dreaded "third phase" formation to unexpected drops in extraction efficiency. We will delve into the physicochemical principles governing D2EHPA's behavior, offering field-proven insights and validated protocols to empower you in your experimental work. Let's begin.
Part 1: Troubleshooting Guide - Common D2EHPA Solubility Issues
This section is designed to be your first point of reference when encountering specific problems during your experiments. Each question addresses a common issue, explains the underlying causes, and provides a clear path to resolution.
Q1: My D2EHPA/aliphatic diluent system is forming a third phase during metal extraction. What is causing this and how can I resolve it?
Expert Analysis: The formation of a "third phase"—a heavy, metal-rich organic layer that separates from both the aqueous and primary organic phases—is one of the most common and disruptive solubility issues when using D2EHPA in aliphatic diluents like kerosene or n-dodecane.[1] This phenomenon is fundamentally a solubility problem. The metal-D2EHPA complex being formed has limited solubility in the bulk aliphatic diluent.[1][2]
Several factors contribute to third-phase formation:
-
High Metal Loading: As more metal ions are extracted into the organic phase, the polarity of the metal-D2EHPA complexes increases, leading to their aggregation and eventual separation from the non-polar diluent.
-
Diluent Type: Linear aliphatic diluents are more prone to third-phase formation compared to aromatic or cyclic aliphatic diluents.[3]
-
Aqueous Phase pH: Higher pH levels in the feed can promote the formation of metal-D2EHPA complexes that are less soluble in the organic phase.[2][3]
-
D2EHPA Concentration: Counterintuitively, lower concentrations of D2EHPA (e.g., 5-10 v/v%) can sometimes be more susceptible to third-phase formation upon metal loading.[2][3]
The most effective way to combat third-phase formation is by introducing a "modifier" into your organic phase. A modifier is a substance that improves the solubility of the metal-extractant complex in the diluent.
Troubleshooting Workflow: Third-Phase Formation
Below is a logical workflow to diagnose and resolve third-phase formation in your D2EHPA system.
Caption: A workflow for troubleshooting third-phase formation.
Experimental Protocol: Introduction of a Phase Modifier
This protocol outlines the steps to incorporate Tributyl Phosphate (TBP), a common and effective modifier, into your D2EHPA-kerosene system.[2][3]
Objective: To prevent third-phase formation by improving the solubility of the metal-D2EHPA complex.
Materials:
-
D2EHPA (95%+)
-
Aliphatic diluent (e.g., kerosene)
-
Tributyl Phosphate (TBP, ≥99%)[3]
-
Your aqueous feed solution containing the target metal(s)
-
Separatory funnels, vortex mixer, centrifuge (optional)
Procedure:
-
Prepare the Organic Phase:
-
Determine the desired concentration of D2EHPA in your organic phase (e.g., 10 v/v%).
-
Prepare a stock solution of D2EHPA in kerosene. For example, to make 100 mL of 10% D2EHPA, mix 10 mL of D2EHPA with 90 mL of kerosene.
-
-
Introduce the Modifier:
-
Start with a low concentration of TBP, typically between 1-5 v/v%.[3]
-
To a 100 mL solution of 10% D2EHPA in kerosene, add 1 mL of TBP for a 1% concentration. Mix thoroughly.
-
-
Perform a Shake-Out Test:
-
In a separatory funnel, combine equal volumes of your modified organic phase and the aqueous feed solution (e.g., 20 mL each).
-
Shake vigorously for 5-10 minutes to ensure equilibrium is reached.
-
Allow the phases to separate. If an emulsion forms, gentle centrifugation can aid in separation.
-
-
Observe and Evaluate:
-
Carefully inspect the vessel for the presence of a third phase.
-
If a third phase is still present, incrementally increase the TBP concentration (e.g., to 3%, then 5%) and repeat the shake-out test.[3]
-
Record the minimum TBP concentration that prevents third-phase formation under your specific experimental conditions.
-
Self-Validation: The absence of a visible third phase after equilibration and phase separation validates the effectiveness of the chosen modifier concentration.
Data Presentation: Modifier Effectiveness on Third-Phase Formation
The choice and concentration of a modifier can significantly impact phase stability. The table below summarizes the effects of two common modifiers, TBP and 1-decanol, on a D2EHPA-kerosene system for rare-earth element (REE) extraction.
| Modifier | Concentration (v/v%) | Observation | Impact on System Stability | Reference |
| None | 0% | Third phase forms at low metal loading | Poor | [2][3] |
| TBP | 1% | Prevents third phase at feed pH 0.6-2.0 | Good | [3] |
| TBP | 3% | Prevents third phase under most tested conditions | Excellent | [3] |
| 1-decanol | 1-5% | Can lower the Limiting Organic Concentration (LOC) and increase the likelihood of third-phase formation | Potentially Negative | [3] |
Note: While 1-decanol is sometimes used as a modifier, studies have shown it can be less effective and even detrimental compared to TBP for preventing third-phase formation in certain REE extraction systems.[3]
Q2: I'm observing high viscosity and poor phase disengagement in my organic phase. What's the reason and what are the solutions?
Expert Analysis: Increased viscosity and the formation of stable emulsions are typically linked to the aggregation of D2EHPA molecules or the metal-D2EHPA complexes in the organic phase. In non-polar aliphatic diluents, D2EHPA exists primarily as a hydrogen-bonded dimer.[4][5] As metal loading increases, these dimers can form larger polymeric structures through metal-ligand bridging, significantly increasing the viscosity of the organic phase.
This issue is exacerbated by:
-
High D2EHPA Concentration: While higher D2EHPA concentrations can prevent third-phase formation, they can also lead to higher viscosity.
-
High Metal Loading: A high concentration of the extracted metal complex increases the potential for intermolecular aggregation.
-
Presence of Impurities: Commercially available D2EHPA can contain impurities like mono-(2-ethylhexyl)phosphoric acid (M2EHPA) or pyrophosphates, which can act as surfactants and promote emulsion formation.[6]
Troubleshooting Steps:
-
Optimize D2EHPA Concentration: Evaluate if a lower D2EHPA concentration is feasible for your extraction needs, balancing extraction efficiency with phase viscosity.
-
Introduce a Modifier: As with third-phase formation, modifiers like TBP can help break up the polymeric aggregates of the metal-D2EHPA complex, reducing viscosity and improving phase disengagement.
-
Increase Temperature: Gently warming the system (e.g., to 30-40°C) can decrease viscosity and improve phase separation kinetics. However, be mindful that temperature can also affect extraction equilibrium.[7][8]
-
Purify D2EHPA: If persistent emulsion issues occur, consider washing your commercial D2EHPA to remove water-soluble impurities. A common procedure involves washing the D2EHPA/diluent mixture with a dilute acid solution (e.g., 0.5 M H₂SO₄ or 3 M HCl) followed by water washes.[6]
Q3: My extraction efficiency is lower than expected. Could this be related to a solubility problem?
Expert Analysis: Yes, absolutely. While D2EHPA is an excellent extractant, its efficiency is intrinsically linked to its state in the organic diluent. The primary factor at play is the dimerization of D2EHPA in non-polar solvents.[4][7][9]
In aliphatic hydrocarbons, two D2EHPA molecules form a stable, cyclic dimer through strong hydrogen bonds between their phosphoric acid groups. This dimerization effectively reduces the number of "free" D2EHPA molecules available to participate in the metal extraction reaction, which can lower the overall extraction efficiency compared to systems where D2EHPA exists as a monomer (e.g., in more polar diluents).[10]
The choice of diluent plays a critical role. While aliphatic diluents are often preferred for their low cost and favorable phase separation properties, their non-polar nature strongly promotes this efficiency-reducing dimerization.
D2EHPA Dimerization in Aliphatic Diluents
The following diagram illustrates the hydrogen bonding that leads to the formation of a D2EHPA dimer, the predominant species in non-polar aliphatic diluents.
Caption: Dimerization of D2EHPA via hydrogen bonding in non-polar solvents.
Experimental Protocol: Diluent Selection Screening
Objective: To compare the extraction efficiency of D2EHPA in different diluents to determine if the choice of an aliphatic hydrocarbon is limiting performance.
Materials:
-
D2EHPA
-
A selection of diluents:
-
Aqueous feed solution with a known concentration of the target metal.
-
pH meter and buffers.
-
Analytical instrument for metal concentration measurement (e.g., ICP-OES).
Procedure:
-
Prepare Organic Phases: For each diluent, prepare an organic phase with the same concentration of D2EHPA (e.g., 0.1 M).
-
Standardize Aqueous Phase: Prepare a batch of the aqueous feed solution. Adjust the pH to the desired operating value. It is crucial that the initial metal concentration and pH are identical for all tests.
-
Perform Extractions:
-
For each diluent system, mix equal volumes of the organic and aqueous phases in a separatory funnel.
-
Shake for a consistent time (e.g., 15 minutes) to ensure equilibrium is reached.
-
Allow the phases to separate completely.
-
-
Analyze Aqueous Raffinate:
-
Carefully separate the aqueous phase (raffinate).
-
Measure the concentration of the target metal remaining in the raffinate using a calibrated analytical instrument.
-
-
Calculate Extraction Efficiency:
-
Calculate the percentage of metal extracted (%E) for each diluent using the formula: %E = ( ( [M]initial - [M]final ) / [M]initial ) * 100 Where [M]initial is the initial metal concentration in the aqueous phase and [M]final is the final concentration.
-
-
Compare Results: Create a table to compare the %E for each diluent. This will provide a clear indication of how the diluent's nature (aliphatic vs. aromatic) impacts extraction performance. Aliphatic diluents generally provide higher extraction efficiencies than aromatic ones for rare-earth elements.[12]
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is the fundamental reason for D2EHPA's limited solubility in aliphatic hydrocarbons? D2EHPA is an amphiphilic molecule, meaning it has both a polar (the phosphoric acid head) and a non-polar (the two ethylhexyl tails) part. While the long hydrocarbon tails are compatible with aliphatic diluents, the polar head group is not. In the absence of metal ions, D2EHPA molecules mitigate this by forming hydrogen-bonded dimers, effectively shielding the polar heads from the non-polar solvent.[4] When a metal ion is extracted, it forms a complex with D2EHPA. This metal-D2EHPA complex is significantly more polar than the D2EHPA dimer. The low polarity of the aliphatic diluent cannot effectively solvate these polar complexes, leading to their aggregation and, in extreme cases, separation as a third phase.
FAQ 2: How does temperature affect the solubility of D2EHPA and its complexes? Generally, increasing the temperature has a minor effect on the solubility of D2EHPA itself in the aqueous phase.[8] However, temperature can significantly influence the extraction process. For metal extraction with D2EHPA, the process is often exothermic, meaning that increasing the temperature can slightly decrease the extraction efficiency.[13] Conversely, a moderate increase in temperature can be beneficial for operational reasons, as it lowers the viscosity of the organic phase, leading to faster and cleaner phase separation.[7]
FAQ 3: What are "modifiers" and how do they work to improve solubility? Modifiers are organic compounds added to the extractant-diluent mixture to prevent the formation of a third phase and improve phase behavior.[3] Common modifiers include long-chain alcohols (like 1-decanol) and neutral organophosphorus compounds (like TBP).[3] They work primarily by one of two mechanisms:
-
Solvation: Modifiers like TBP can solvate the metal-D2EHPA complex by associating with it, breaking up the large aggregates. This increases the overall polarity of the organic phase, making it more hospitable to the polar metal complex.[14]
-
Disruption of Dimerization: Some modifiers can interfere with the hydrogen bonding between D2EHPA molecules, which can influence the structure of the final metal complex.
TBP is often preferred as it is very effective at preventing a third phase without significantly altering the extraction chemistry, whereas alcohols can sometimes compete with D2EHPA for metal coordination, affecting extraction efficiency.[3]
FAQ 4: Can I use aromatic diluents instead of aliphatic ones to avoid solubility issues? What are the trade-offs? Yes, using aromatic diluents (e.g., toluene, xylene) or those with a significant aromatic content can effectively prevent third-phase formation.[3] The π-electron systems of aromatic rings can interact with and solvate the metal-D2EHPA complexes more effectively than aliphatic hydrocarbons. However, there are important trade-offs:
-
Lower Extraction Efficiency: Aromatic diluents can interact with the D2EHPA molecules themselves, which can lead to a decrease in metal extraction efficiency compared to aliphatic diluents under the same conditions.[12]
-
Higher Cost and Toxicity: Aromatic solvents are generally more expensive and have greater health and environmental concerns than their aliphatic counterparts.
-
Phase Separation: While they prevent a third phase, aromatic diluents can sometimes lead to slower phase disengagement or the formation of more stable emulsions.
The choice is a balance: aliphatic diluents often offer better extraction but may require a modifier, while aromatic diluents offer inherent phase stability at the potential cost of lower efficiency.[12]
FAQ 5: How can I determine the Limiting Organic Concentration (LOC) for my system? The Limiting Organic Concentration (LOC) is the maximum concentration of a metal that can be loaded into the organic phase before third-phase formation occurs. Determining the LOC is crucial for designing a stable extraction process.
Experimental Protocol: Determination of Limiting Organic Concentration (LOC)
Objective: To experimentally determine the maximum metal loading capacity of a specific organic phase (D2EHPA/diluent/modifier) before phase instability occurs.
Materials:
-
Prepared organic phase (e.g., 10% D2EHPA, 3% TBP in kerosene).
-
A series of aqueous feed solutions with increasing concentrations of the target metal.
-
Separatory funnels or centrifuge tubes.
-
Analytical instrument for metal concentration measurement (e.g., ICP-OES).[3]
Procedure:
-
Prepare a Range of Aqueous Feeds: Create a series of aqueous feed solutions with a fixed pH but varying metal concentrations. The range should span from a low concentration to one you expect to be well above the LOC.
-
Perform Equilibrations:
-
For each aqueous feed concentration, perform a solvent extraction experiment using a fixed aqueous-to-organic (A:O) phase ratio (e.g., 1:1).
-
Mix, for example, 10 mL of the organic phase with 10 mL of each aqueous feed solution in separate, labeled vessels.
-
Equilibrate all samples under identical conditions (mixing time, temperature).
-
-
Centrifuge and Observe:
-
After equilibration, centrifuge all samples for 5-10 minutes to ensure clear phase separation.
-
Carefully inspect each sample for the appearance of a third phase. Note the lowest initial aqueous metal concentration that resulted in its formation.
-
-
Analyze the Organic Phase:
-
For the sample with the highest metal concentration that did not form a third phase, carefully separate the loaded organic phase.
-
Measure the metal concentration in this loaded organic phase. This value represents the LOC.
-
-
Data Reporting: The LOC is typically reported in moles per liter (mol/L) or grams per liter (g/L) of the metal in the organic phase.[3]
Part 3: References
-
Rodriguez Varela, R., Chagnes, A., & Forsberg, K. M. (2025). Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. MDPI. 3
-
Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency. (n.d.). MDPI. 10
-
Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. (n.d.). Semantic Scholar. 2
-
Di(2-ethylhexyl)phosphoric acid. (n.d.). Wikipedia. 4
-
Third phase formation during solvent extraction using D2EHPA as extractant. (n.d.). ResearchGate. 1
-
Dimeric form of D2EHPA in non-polar solvents. (n.d.). ResearchGate. 5
-
Grymonprez, B., Lommelen, R., Bussé, J., Binnemans, K., & Riaño, S. (2024). Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions: Studies relevant to liquid-liquid extraction. Separation and Purification Technology, 333, 125846. 6
-
Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions: Studies relevant to liquid-liquid extraction. (n.d.). ResearchGate. 15
-
Silva, L. A., Pereira, A. M., Prates, L. M., Correia, J. C. G., & Mansur, M. B. (n.d.). A molecular picture of di(2-ethylhexyl)phosphoric acid dimerization through free energy calculations. Master. --INVALID-LINK--
-
Solubility of D2EHPA in aqueous electrolyte solutions. (2023, December 13). SIM² KU Leuven. 16
-
Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance. (2025, June 23). NIH. 17
-
Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. (n.d.). PMC - NIH. 7
-
Dimeric structure of di-2-ethylhexyl phosphoric acid (D2EHPA) (Adapted...). (n.d.). ResearchGate. 18
-
The Solubility/Degradation Study of Organophosphoric Acid Extractants in Sulphuric Acid Media. (n.d.). SciSpace. 8
-
Some physico-chemical properties of D2EHPA: Part 2. Distribution, dimerization and acid dissociation constants in n-hexane/1 M (Na+,H+)SO42− system, interfacial adsorption and excess properties. (n.d.). ResearchGate. 11
-
Liquid-liquid extraction equilibrium study of vanadium(V) from nitrate medium by technical grade D2EHPA dissolved in kerosene. (2024, January 16). ResearchGate. 13
-
Effect of the diluent on the solvent extraction of neodymium(III) by bis(2-ethylhexyl)phosphoric acid (D2EHPA). (n.d.). ResearchGate. 12
-
이차전지 폐액으로부터 D2EHPA + TBP solvent를 활용한 탄산리튬 제조기술 High-purity Lithium Carbonate Manufa. (n.d.). 자원리싸이클링. --INVALID-LINK--
-
How Phase Modifiers Disrupt Third-phase Formation in Solvent Extraction Solutions. (n.d.). ResearchGate. 14
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-Dependent Coordination Geometry Shift in Copper(II)-D2EHPA Complexes: How Diluent Polarity Dictates Extraction Efficiency [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 17. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Validation & Comparative
D2EHPA vs Cyanex 272 for separating neodymium and samarium
An In-Depth Technical Guide to the Solvent Extraction-Based Separation of Neodymium and Samarium: A Comparative Analysis of D2EHPA and Cyanex 272
Executive Summary
The separation of adjacent rare earth elements (REEs), such as neodymium (Nd) and samarium (Sm), is a formidable challenge in hydrometallurgy due to their nearly identical chemical properties. Solvent extraction is the industry-standard method for this purification, with organophosphorus extractants being the reagents of choice. This guide provides a detailed, data-driven comparison of two leading commercial extractants: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and Bis(2,4,4-trimethylpentyl) phosphinic acid (Cyanex 272).
While D2EHPA is a robust, all-purpose extractant effective for bulk REE recovery, experimental data consistently demonstrates that Cyanex 272 offers superior selectivity for the Sm/Nd pair. The higher separation factors achieved with Cyanex 272 are attributed to the greater steric hindrance imparted by its bulky alkyl groups attached directly to the phosphorus atom. This structural difference allows for more refined discrimination between the slightly different ionic radii of Sm³⁺ and Nd³⁺. Consequently, for processes requiring high-purity neodymium, Cyanex 272 is often the more efficient choice, potentially reducing the number of counter-current stages required and lowering capital expenditure.
Introduction: The Challenge of Separating Neodymium and Samarium
Neodymium is a critical component in high-strength permanent magnets (NdFeB) that are essential for green technologies like electric vehicles and wind turbines.[1] Samarium, its neighbor in the lanthanide series, is also used in permanent magnets (SmCo) and various alloys.[2] These elements co-occur in geological deposits and must be separated to high purity (>99.5%) for most applications.
The primary difficulty in their separation lies in the "lanthanide contraction"—the gradual decrease in ionic radius across the series. The radii of Nd³⁺ and Sm³⁺ are extremely similar, resulting in nearly identical chemical behaviors in aqueous solutions. Solvent extraction exploits the subtle differences in their coordination chemistry by using an organic liquid (the extractant) that can selectively form a complex with one ion over the other, transferring it from the aqueous phase to the organic phase. This guide focuses on the performance of D2EHPA and Cyanex 272, two commercially significant acidic organophosphorus extractants, for this precise application.
Physicochemical Properties of D2EHPA and Cyanex 272
The separation performance of these extractants is a direct consequence of their molecular structure. Both operate via a cation-exchange mechanism, but their functional groups dictate their acidity and steric profile.
-
D2EHPA (Di-(2-ethylhexyl) phosphoric acid): As a phosphoric acid derivative, D2EHPA is a relatively strong acidic extractant. It is widely used for the bulk separation of REE groups (e.g., light REEs from heavy REEs).[3]
-
Cyanex 272 (Bis(2,4,4-trimethylpentyl) phosphinic acid): As a phosphinic acid, Cyanex 272 is less acidic than D2EHPA.[4] Its key feature is the two bulky 2,4,4-trimethylpentyl groups bonded directly to the phosphorus center. This arrangement creates significant steric hindrance around the complexation site, enhancing selectivity for adjacent REEs.[5] It is recognized for achieving higher separation factors between REEs compared to D2EHPA.[5]
The general order of extraction efficiency for single acidic extractants is D2EHPA > PC88A > Cyanex 272, indicating that D2EHPA is a more powerful (less selective) extractant overall.[6]
Comparative Performance Analysis
The choice between D2EHPA and Cyanex 272 hinges on a trade-off between extraction power and selectivity. The key performance indicators are the separation factor, the effect of pH on extraction, and the ease of stripping.
| Performance Metric | D2EHPA | Cyanex 272 | Rationale & Insights |
| Chemical Class | Phosphoric Acid | Phosphinic Acid | The P=O(OH) functional group is the site of cation exchange for both. |
| Separation Factor (β_Sm/Nd) | 5.0 - 10.0[1][7] | Generally higher than D2EHPA[5] | The separation factor (β = D_Sm / D_Nd) is the most critical parameter. A higher value means fewer theoretical stages are needed for separation, reducing plant size and cost. Cyanex 272's steric bulk enhances this value. |
| Optimal pH for Extraction | ~pH 0.4 - 2.5[7][8] | ~pH 2.0 - 3.3[9][10] | Extraction is highly pH-dependent.[11] Protons are released during the cation-exchange reaction, so the aqueous phase pH must be controlled. Cyanex 272 operates at a higher pH range due to its lower acidity. |
| Extraction Mechanism | Cation Exchange[11] | Cation Exchange[9] | For a trivalent REE like Nd³⁺ or Sm³⁺, the general reaction is: REE³⁺(aq) + 3(HA)₂(org) ⇌ REE(A₂H)₃(org) + 3H⁺(aq), where (HA)₂ represents the dimerized extractant. |
| Stripping Agents | 2-6 M HCl or HNO₃[3][12] | Strong mineral acids (HCl, H₂SO₄) | Stripping reverses the extraction by using a high concentration of acid to drive the equilibrium back, releasing the metal into a new aqueous phase. The less acidic nature of the Cyanex 272 complex can sometimes allow for stripping with milder acid conditions. |
Mechanism of Separation: The Role of Steric Hindrance
Both D2EHPA and Cyanex 272 extract trivalent lanthanides through a cation-exchange mechanism where the metallic cation in the aqueous phase is exchanged for protons from the acidic extractant in the organic phase.[9][11] The extractant molecules typically exist as dimers in the organic diluent. The simplified equilibrium reaction is:
REE³⁺ (aq) + 3(HA)₂ (org) ⇌ REE(HA₂)₃ (org) + 3H⁺ (aq)
Where REE³⁺ is the rare earth ion (Nd³⁺ or Sm³⁺) and (HA)₂ is the dimer of the organophosphorus acid.
The superior selectivity of Cyanex 272 arises from the steric hindrance provided by its branched alkyl groups. Samarium, having a smaller ionic radius than neodymium, can more easily penetrate this sterically crowded environment to form a stable complex with the extractant. Neodymium, being slightly larger, faces greater difficulty, resulting in a lower distribution coefficient compared to samarium and thus a high Sm/Nd separation factor. This steric effect is less pronounced in D2EHPA, leading to lower selectivity between these adjacent lanthanides.
Experimental Protocols
Below are representative, step-by-step methodologies for evaluating the separation of Nd and Sm using either extractant.
Protocol 1: Solvent Extraction with D2EHPA
-
Organic Phase Preparation: Prepare a 0.3 M D2EHPA solution by dissolving the required volume of D2EHPA in an aliphatic diluent like kerosene or hexane.[3]
-
Aqueous Phase Preparation: Prepare a synthetic aqueous feed solution containing known concentrations of neodymium and samarium (e.g., 1-10 g/L of each) in a chloride or sulfate matrix.
-
pH Adjustment: Adjust the initial pH of the aqueous feed to a value within the optimal range, for example, pH 1.0, using dilute HCl or H₂SO₄.
-
Extraction: Combine equal volumes of the organic and aqueous phases (O/A ratio = 1) in a separatory funnel. Shake vigorously for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.[13]
-
Phase Separation: Allow the phases to disengage. Centrifugation can be used to accelerate this step.
-
Analysis: Carefully separate the phases. Analyze the concentration of Nd and Sm remaining in the raffinate (aqueous phase) using ICP-MS or ICP-OES. The concentration in the organic phase can be calculated by mass balance.
-
Stripping: To recover the extracted metals, contact the loaded organic phase with a high-concentration mineral acid (e.g., 3 M HNO₃ or 4 M HCl) at an O/A ratio of 1 for 10-20 minutes. Analyze the resulting strip solution for Nd and Sm content.
Protocol 2: Solvent Extraction with Cyanex 272
The protocol is similar to that for D2EHPA, with a key difference in the operating pH.
-
Organic Phase Preparation: Prepare a 10% v/v (~0.2-0.3 M) Cyanex 272 solution in kerosene.[9]
-
Aqueous Phase Preparation: Prepare an aqueous feed as described for D2EHPA.
-
pH Adjustment: Adjust the initial pH of the aqueous feed to a value between 2.5 and 3.0.[9] This is a critical parameter for Cyanex 272.
-
Extraction, Phase Separation, and Analysis: Follow steps 4-6 from the D2EHPA protocol.
-
Stripping: Contact the loaded organic phase with a mineral acid solution (e.g., 1-2 M H₂SO₄ or HCl). Due to the nature of the Cyanex 272 complex, complete stripping may be achievable under slightly milder conditions than with D2EHPA.
Experimental Workflow Diagram
Caption: General workflow for solvent extraction of Nd/Sm.
Process Considerations and Recommendations
-
For Bulk Separation: If the goal is to separate a mixture of light REEs from heavy REEs, the stronger extraction power of D2EHPA makes it a suitable and cost-effective choice. It can efficiently extract the entire group of elements for further processing.[3]
-
For High-Purity Separation of Adjacent REEs: For the fine separation of Sm from Nd, Cyanex 272 is the superior reagent due to its significantly higher separation factor.[5] This selectivity translates directly into a more efficient process, requiring fewer counter-current stages, which can substantially reduce both the capital and operational costs of the separation plant.
-
Synergistic Systems: Research has shown that mixtures of D2EHPA and Cyanex 272 can exhibit synergistic effects, leading to enhanced separation factors that are greater than either extractant alone.[14][15] Investigating such mixed-extractant systems is a promising avenue for process optimization, potentially combining the extractive strength of D2EHPA with the selectivity of Cyanex 272.
Conclusion
The selection of an appropriate extractant for neodymium and samarium separation is a critical decision guided by process economics and final product purity requirements. D2EHPA serves as a powerful, general-purpose extractant ideal for bulk recovery. However, for the specific and challenging task of separating the adjacent lanthanides Nd and Sm, the structural design of Cyanex 272 provides a distinct advantage. Its superior selectivity, born from steric hindrance, allows for a more efficient and targeted separation, making it the preferred choice for producing high-purity neodymium streams.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. EP2388344A1 - Method for extracting and separating rare earth elements - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. kjmm.org [kjmm.org]
- 7. Extraction Process Sm2O3 Samarium Leaching - 911Metallurgist [911metallurgist.com]
- 8. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of performances of solvents D2EHPA, Cyanex272, and their mixture system in separation of some rare earth elements from a Nitric Acid solution [jme.shahroodut.ac.ir]
- 15. researchgate.net [researchgate.net]
Comparative study of D2EHPA and other organophosphorus acid extractants
An In-Depth Comparative Guide to D2EHPA and Other Organophosphorus Acid Extractants in Solvent Extraction
As a Senior Application Scientist, this guide provides a comprehensive comparison of Di(2-ethylhexyl) phosphoric acid (D2EHPA) with other key organophosphorus acid extractants: Cyanex 272, PC-88A, and Cyanex 301. This document moves beyond a simple cataloging of features to offer a deep dive into the chemical principles, comparative performance data, and practical experimental protocols essential for researchers and process development professionals in hydrometallurgy and chemical separations.
Introduction to Organophosphorus Acid Extractants
Solvent extraction (SX) is a cornerstone of hydrometallurgy, enabling the selective separation and purification of metals from aqueous solutions.[1] The choice of extractant is the most critical parameter dictating the efficiency and selectivity of an SX process. Among the most versatile and widely used reagents are the organophosphorus acids. These compounds function via a cation exchange mechanism, where a proton on the acidic functional group is exchanged for a metal ion.
This guide focuses on D2EHPA, a workhorse of the industry, and compares it against three other commercially significant extractants that offer unique selectivities and operational characteristics:
-
D2EHPA (Di(2-ethylhexyl) phosphoric acid): A phosphoric acid, widely used for extracting a broad range of metals, including rare earth elements (REEs), cobalt, nickel, and uranium.[1][2]
-
PC-88A (2-ethylhexyl phosphonic acid, mono-2-ethylhexyl ester): A phosphonic acid, often seen as an intermediate in properties between D2EHPA and Cyanex 272.[3]
-
Cyanex 272 (Bis(2,4,4-trimethylpentyl) phosphinic acid): A phosphinic acid, renowned for its exceptional selectivity in separating cobalt from nickel.[4][5]
-
Cyanex 301 (Bis(2,4,4-trimethylpentyl) dithiophosphinic acid): A dithiophosphinic acid, which is a much stronger acid capable of extracting metals from highly acidic solutions.[6]
Structural Properties and Extraction Mechanism
The performance of these extractants is intrinsically linked to their molecular structure, specifically the nature of the group attached to the central phosphorus atom. This structure dictates the extractant's acidity (pKa), which in turn governs the pH range required for metal extraction.
Caption: Structural classes and acidity trend of organophosphorus extractants.
The general order of increasing acidity (decreasing pKa) is: Cyanex 272 < PC-88A < D2EHPA < Cyanex 301 . A stronger acid (lower pKa) can extract metals from solutions at a lower pH.[7] Conversely, weaker acids like Cyanex 272 require a higher pH for extraction but often exhibit greater selectivity between chemically similar metals.[5][7] The substitution of oxygen with sulfur to create Cyanex 301 dramatically increases its acidity, enabling metal extraction at pH < 2.[5][6]
Table 1: Physicochemical Properties of Selected Organophosphorus Extractants
| Property | D2EHPA | PC-88A | Cyanex 272 | Cyanex 301 |
| IUPAC Name | Bis(2-ethylhexyl) hydrogen phosphate | 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester | Bis(2,4,4-trimethylpentyl)phosphinic acid | Bis(2,4,4-trimethylpentyl)dithiophosphinic acid |
| CAS Number | 298-07-7[2] | 14802-03-0[3] | 83411-71-6 | 107667-02-7 |
| Molecular Formula | C₁₆H₃₅O₄P[2] | C₁₆H₃₅O₃P[3] | C₁₆H₃₅O₂P[4] | C₁₆H₃₅PS₂ |
| Molecular Weight | 322.43 g/mol | 306.43 g/mol [3] | 290.42 g/mol | 322.54 g/mol |
| pKa | ~3.24[7] | ~4.51[7] | ~6.37[7] | ~2.61[7] |
| Key Feature | General-purpose, strong extractor | Intermediate selectivity | High Co/Ni selectivity | Strong acid, extracts at low pH |
Comparative Performance Analysis
The choice of extractant is dictated by the specific separation required. The subtle differences in acidity and structure among these reagents lead to significant variations in performance.
Cobalt (Co) and Nickel (Ni) Separation
The separation of cobalt from nickel is a classic and challenging problem in hydrometallurgy due to their similar chemical properties.[8] This is where the differences between the extractant classes are most apparent. The Co/Ni separation efficiency generally follows the order: Cyanex 272 >> PC-88A > D2EHPA .
-
D2EHPA extracts both Co(II) and Ni(II) at similar pH ranges, resulting in poor separation.
-
PC-88A offers a marked improvement over D2EHPA.
-
Cyanex 272 is widely considered the reagent of choice for Co/Ni separation, capable of achieving very high separation factors.[5][9] It selectively extracts cobalt, leaving nickel in the aqueous phase (raffinate).[10]
The superior performance of Cyanex 272 is attributed to steric hindrance effects and the coordination chemistry of the Co(II) and Ni(II) complexes formed with the phosphinic acid.
Table 2: Comparative Data for Cobalt/Nickel Separation
| Extractant | Separation Factor (β Co/Ni) | ΔpH₅₀ (Ni-Co)¹ | Conditions | Source |
| D2EHPA | 14 | 0.31 | Sulfate media | [8] |
| PC-88A (Ionquest 801) | 280 (up to 858 at high loading) | ~0.8 - 1.0 | Sulfate media | [8][11] |
| Cyanex 272 | >2000 (up to 7000 reported) | 1.48 | Sulfate media | [8][11] |
¹ΔpH₅₀ is the difference between the pH at which 50% of Nickel is extracted and the pH at which 50% of Cobalt is extracted. A larger value indicates better separation.
Rare Earth Element (REE) Extraction
For REE extraction, the performance order is typically the reverse of that for Co/Ni separation, correlating directly with extractant acidity: D2EHPA > PC-88A > Cyanex 272 .[7] D2EHPA is a powerful extractant for the bulk recovery of REEs from leach solutions.[2] The stronger acidity of D2EHPA allows for efficient extraction at lower pH values compared to PC-88A and Cyanex 272.[7]
Other Metal Separations
-
Manganese (Mn): D2EHPA is a significantly more efficient extractant for Mn(II) than Cyanex 272 across a wide pH range.[12] Studies have shown D2EHPA can be about seven times more efficient for manganese extraction between pH 5 and 8.[12]
-
Zinc (Zn): Cyanex 301 was originally developed for the selective extraction of zinc.[5] D2EHPA and PC-88A are also effective for zinc, often extracting it preferentially over manganese and cobalt.[13]
Stripping (Back-Extraction)
An effective extraction is only half the process. The metal must be recovered from the loaded organic phase in a concentrated, pure form. This "stripping" step is typically achieved by contacting the loaded organic with a strong acid.
The ease of stripping is inversely related to the stability of the metal-extractant complex. Consequently, metals extracted by stronger acids or that form very stable complexes are more difficult to strip.
-
D2EHPA: Stripping metals like Fe(III) from loaded D2EHPA is notoriously difficult and often requires very high acid concentrations (e.g., >6 M HCl) or the use of complexing or reducing agents.[14][15]
-
Cyanex 272: Due to its weaker acidic nature, metals loaded onto Cyanex 272 are generally easier to strip with mineral acids compared to D2EHPA.
-
Cyanex 301: The replacement of oxygen with sulfur enhances the acidity and extractability but makes the stripping of metals from loaded Cyanex 301 more difficult.[6][16]
Experimental Guide: Protocol for Comparative Evaluation of Extractants
To ensure trustworthy and reproducible results, a standardized protocol is essential. The following describes a laboratory-scale shake-out test to determine the distribution coefficient (D) and separation factor (β) for two metals (M₁ and M₂).
Experimental Workflow
Caption: Standard workflow for a laboratory-scale solvent extraction shake-out test.
Step-by-Step Methodology
-
Preparation of Aqueous Phase:
-
Prepare a synthetic aqueous solution containing the metal ions of interest (e.g., 1 g/L Co²⁺ and 1 g/L Ni²⁺) from sulfate or chloride salts.
-
Adjust the solution to a series of initial pH values (e.g., from 2.0 to 7.0 in 0.5 unit increments) using dilute H₂SO₄ or NaOH. The causality here is that extraction is highly pH-dependent, and mapping performance across a pH range is necessary to find the optimal separation window.
-
-
Preparation of Organic Phase:
-
Prepare a solution of the extractant (e.g., 0.5 M D2EHPA) in a suitable organic diluent, such as kerosene or n-heptane. The diluent's role is to reduce viscosity and solvate the extractant, ensuring good phase dispersion and mass transfer.
-
-
Phase Contact and Equilibration:
-
Add equal volumes of the aqueous and organic phases (Organic-to-Aqueous ratio, O:A = 1:1) to a series of separatory funnels, one for each pH point.
-
Shake each funnel vigorously for a predetermined time (e.g., 30 minutes) using a mechanical shaker to ensure equilibrium is reached.
-
-
Phase Separation and Sampling:
-
Allow the phases to separate completely.
-
Carefully drain the lower aqueous phase (raffinate) and measure its final equilibrium pH.
-
Collect a sample of the raffinate for analysis.
-
-
Analysis and Calculation:
-
Analyze the concentration of each metal in the raffinate samples using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
Calculate the metal concentration in the organic phase by mass balance: [M]org = [M]initial_aq - [M]final_aq (assuming O:A = 1:1)
-
Calculate the Distribution Coefficient (D) for each metal: D = [M]org / [M]final_aq
-
Calculate the Separation Factor (β) between two metals (M₁ and M₂): β = D(M₁) / D(M₂)
-
This self-validating protocol, when repeated for each extractant under identical conditions, provides a robust basis for direct performance comparison.
Conclusion and Recommendations
The selection of an organophosphorus acid extractant is a nuanced decision that depends heavily on the target separation, feed solution acidity, and overall process economics.
-
D2EHPA remains an excellent, cost-effective choice for bulk extraction of metals like REEs and for separations where high selectivity is not the primary driver.[1][17] Its major drawback is the difficulty of stripping certain metals.
-
PC-88A serves as a valuable intermediate, offering better Co/Ni selectivity than D2EHPA while maintaining strong extractive power.[11]
-
Cyanex 272 is the undisputed specialist for high-purity Co/Ni separation from weakly acidic solutions, a critical application in battery metal refining.[5][10] Its weaker acidity simplifies the stripping stage.
-
Cyanex 301 carves a niche in extracting metals from highly acidic streams where conventional extractants are ineffective.[6] This advantage is tempered by challenges in stripping and potential degradation.[18]
For any new process, it is imperative to conduct systematic evaluations, such as the shake-out test protocol described, to validate extractant choice and optimize operating parameters for maximum efficiency and purity.
References
- 1. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 2. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]
- 3. Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | 14802-03-0 | Benchchem [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. kjmm.org [kjmm.org]
- 8. docs.sadrn.com [docs.sadrn.com]
- 9. researchgate.net [researchgate.net]
- 10. journalssystem.com [journalssystem.com]
- 11. mdpi.com [mdpi.com]
- 12. scirp.org [scirp.org]
- 13. ije.ir [ije.ir]
- 14. researchgate.net [researchgate.net]
- 15. Stripping of Fe (III) from D2EHPA Using Different Reagents [ausimm.com]
- 16. mdpi.com [mdpi.com]
- 17. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Validation of Reverse-Phase HPLC Methods for 2-Ethylhexyl Phosphate Quantification
This guide provides a comprehensive comparison and detailed validation framework for two distinct Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the quantification of 2-ethylhexyl phosphate (2-EHP). As a common plasticizer and a potential leachable from container closure systems, accurate quantification of 2-EHP is critical in pharmaceutical development and quality control.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, grounding every step in the principles of analytical chemistry and regulatory expectations. The validation process is presented as a self-validating system, designed to rigorously test and confirm that an analytical method is fit for its intended purpose, in alignment with the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]
The Analyte: 2-Ethylhexyl Phosphate (2-EHP)
2-Ethylhexyl phosphate belongs to the family of organophosphorus compounds. Its quantification is often necessary to assess the safety of drug products, particularly those stored in plastic containers where 2-EHP or its parent compounds might be used. Due to its chemical structure, 2-EHP possesses moderate hydrophobicity, making it an ideal candidate for separation by RP-HPLC.[6] RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase, making it a powerful tool for analyzing compounds like 2-EHP in complex sample matrices.[7][8]
Comparative Overview of Two RP-HPLC Methods
For the purpose of this guide, we will develop and compare two hypothetical, yet realistic, RP-HPLC methods for 2-EHP quantification. The primary difference lies in their elution strategy, which has significant implications for resolution, run time, and robustness.
-
Method A: Isocratic Elution. This method utilizes a constant mobile phase composition throughout the analytical run. Its primary advantages are simplicity, robustness, and typically faster column re-equilibration. It is ideal for separating a limited number of compounds with similar hydrophobicities.
-
Method B: Gradient Elution. This method involves a programmed change in the mobile phase composition during the separation. By increasing the percentage of the organic solvent over time, it can effectively elute a wider range of analytes with varying polarities and often provides sharper peaks for more retained compounds.[9]
Chromatographic Conditions
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| HPLC System | Agilent 1100 Series or equivalent with UV Detector[9] | Agilent 1100 Series or equivalent with UV Detector[9] |
| Column | C18, 150 x 4.6 mm, 5 µm particle size | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid | A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid |
| Elution Mode | Isocratic | Gradient: 0-10 min, 60-90% B; 10-12 min, 90% B; 12-15 min, 60% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 210 nm[10] | UV at 210 nm[10] |
| Injection Vol. | 20 µL | 20 µL |
| Run Time | 10 minutes | 15 minutes |
The Validation Workflow: A Systematic Approach
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The core validation parameters are dictated by ICH guidelines and are logically interconnected.[11][12]
Caption: The interconnected workflow for HPLC method validation.
Experimental Protocols and Comparative Data
Here, we detail the execution of each validation parameter for both Method A and Method B.
Specificity
Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the analyte of interest.[3] It is the foundational test to ensure that impurities, degradation products, or matrix components do not interfere with the quantification of 2-EHP.
-
Prepare Solutions:
-
Blank: Prepare a solution containing only the sample matrix (e.g., placebo formulation, diluent).
-
Analyte Standard: Prepare a standard solution of 2-EHP at a target concentration (e.g., 50 µg/mL).
-
Spiked Sample: Spike the blank matrix with a known amount of 2-EHP.
-
Forced Degradation (if applicable): Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
-
Analysis: Inject each solution into the HPLC system.
-
Evaluation:
-
Compare the chromatogram of the blank with that of the analyte standard. No significant peaks should be observed at the retention time of 2-EHP in the blank.
-
In the spiked sample, the 2-EHP peak should be well-resolved from any matrix components.
-
In the forced degradation samples, the 2-EHP peak should be spectrally pure (if using a DAD/PDA detector) and resolved from any degradation peaks.
-
| Result | Method A: Isocratic | Method B: Gradient |
| Blank Interference | No peak at 2-EHP retention time (RT ~4.5 min) | No peak at 2-EHP retention time (RT ~8.2 min) |
| Resolution (Rs) from nearest impurity | Rs = 2.1 | Rs = 3.5 |
| Conclusion | Acceptable. The method is specific. | Superior. The gradient provides better separation from potential late-eluting impurities. |
Linearity and Range
Causality: Linearity establishes a proportional relationship between analyte concentration and the detector's signal response over a specified range.[1][3] This is crucial for accurate quantification across different sample concentrations. The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable accuracy, precision, and linearity.[1]
-
Prepare Standards: Prepare a series of at least five calibration standards of 2-EHP from a stock solution. A typical range for a drug substance assay is 80% to 120% of the target concentration. For impurity testing, the range should bracket the expected level of the impurity. Let's assume a target concentration of 50 µg/mL.
-
Standards: 25, 37.5, 50, 62.5, 75 µg/mL (50% to 150% of target).
-
-
Analysis: Inject each standard in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The acceptance criterion for r² is typically ≥ 0.999.
-
| Parameter | Method A: Isocratic | Method B: Gradient |
| Range Studied | 25 - 75 µg/mL | 25 - 75 µg/mL |
| Regression Equation | y = 45871x + 1250 | y = 46015x - 980 |
| Correlation Coeff. (r²) | 0.9992 | 0.9995 |
| Conclusion | Acceptable. Strong linear relationship demonstrated. | Acceptable. Slightly stronger correlation observed. |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[11] It is typically determined by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovered is calculated.
-
Prepare Samples: Prepare samples by spiking a blank matrix with the 2-EHP standard at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100. The acceptance criterion is typically 98.0% to 102.0% recovery.
| Spiked Level | Method A: Isocratic (% Recovery ± SD) | Method B: Gradient (% Recovery ± SD) |
| 80% (40 µg/mL) | 99.1% ± 0.8% | 99.5% ± 0.6% |
| 100% (50 µg/mL) | 100.3% ± 0.5% | 100.1% ± 0.4% |
| 120% (60 µg/mL) | 101.2% ± 0.7% | 100.8% ± 0.5% |
| Conclusion | Acceptable. All values are within the typical 98-102% range. | Superior. Slightly better recovery and lower standard deviation suggest less variability. |
Precision
Causality: Precision expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Repeatability:
-
Prepare six individual samples of 2-EHP at 100% of the target concentration (50 µg/mL).
-
Analyze the samples on the same day by the same analyst.
-
-
Intermediate Precision:
-
Have a second analyst repeat the repeatability study on a different day or using a different HPLC system.
-
-
Evaluation: Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements. The acceptance criterion for %RSD is typically ≤ 2.0%.
| Precision Level | Method A: Isocratic (%RSD) | Method B: Gradient (%RSD) |
| Repeatability (n=6) | 0.9% | 0.7% |
| Intermediate Precision (Day 2 / Analyst 2) | 1.3% | 1.1% |
| Conclusion | Acceptable. Both methods are precise and meet the acceptance criteria. | Superior. Lower %RSD values indicate higher precision. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11] These are critical for impurity analysis, where trace levels must be reliably measured.
-
Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise in a region surrounding the expected retention time of 2-EHP.
-
Determine Signal: Prepare and inject a series of dilute solutions of 2-EHP.
-
Calculation:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
-
Confirmation: The LOQ should be confirmed by analyzing samples at this concentration to demonstrate adequate precision (%RSD ≤ 10%).
| Parameter | Method A: Isocratic | Method B: Gradient |
| LOD (S/N ≈ 3) | 0.08 µg/mL | 0.05 µg/mL |
| LOQ (S/N ≈ 10) | 0.25 µg/mL | 0.15 µg/mL |
| Precision at LOQ (%RSD) | 6.8% | 5.5% |
| Conclusion | Acceptable. Suitable for most applications. | Superior. The gradient method, by producing sharper peaks, offers greater sensitivity. |
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[11] It provides an indication of its reliability during normal usage.
-
Identify Parameters: Select critical method parameters to vary, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
-
-
Analysis: Prepare a standard solution of 2-EHP. Analyze it under the standard conditions and then under each of the varied conditions.
-
Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) and the quantitative result. The results should not deviate significantly from the nominal conditions.
Caption: Logical diagram for assessing method robustness.
| Parameter Varied | Method A: Isocratic (Impact on Assay) | Method B: Gradient (Impact on Assay) |
| Flow Rate +10% | -1.2% | -1.5% |
| Temp +2 °C | +0.5% | +0.4% |
| ACN +2% | -2.5% | -1.8% |
| Conclusion | Acceptable. Assay results are stable. More sensitive to mobile phase changes. | More Robust. Less affected by changes in mobile phase composition. |
Final Comparison and Recommendation
| Validation Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Justification |
| Specificity | Good | Excellent | Gradient elution provides superior resolution from potential impurities. |
| Linearity | Excellent | Excellent | Both methods show strong linearity (r² > 0.999). |
| Accuracy | Excellent | Excellent | Both methods show recovery within 98-102%. |
| Precision | Excellent | Excellent | Both methods are highly precise (%RSD < 2%). |
| Sensitivity (LOQ) | Good (0.25 µg/mL) | Excellent (0.15 µg/mL) | Gradient focusing leads to sharper peaks and a lower LOQ. |
| Robustness | Good | Excellent | Gradient method is less susceptible to small changes in mobile phase. |
| Run Time | Faster (10 min) | Slower (15 min) | Isocratic methods have no re-equilibration step. |
Senior Scientist Recommendation:
While both Method A and Method B are valid and fit for the purpose of quantifying 2-ethylhexyl phosphate, Method B (Gradient Elution) is demonstrably superior. It offers enhanced specificity, sensitivity, and robustness, which are critical attributes for a method intended for long-term use in a regulated environment. The slightly longer run time is a minor trade-off for the significant gains in data quality and method reliability. For routine quality control where the sample matrix is simple and impurities are not expected, the simpler and faster Method A could be considered. However, for method development, stability studies, and applications requiring the highest level of assurance, Method B is the recommended choice.
References
- 1. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Bis(2-ethylhexyl) phosphate | SIELC Technologies [sielc.com]
- 7. tpcj.org [tpcj.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ijcmas.com [ijcmas.com]
- 11. actascientific.com [actascientific.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Toxicological Assessment: Tris(2-ethylhexyl) phosphate vs. Di(2-ethylhexyl) phosphoric acid
Introduction: Unpacking the Profiles of Two Structurally Related Organophosphates
Tris(2-ethylhexyl) phosphate (TEHP) and di(2-ethylhexyl) phosphoric acid (DEHPA) are high-production-volume organophosphate compounds with distinct industrial applications. TEHP is primarily utilized as a flame retardant and plasticizer in polymers like PVC and synthetic rubber[1][2]. Conversely, DEHPA serves as an extraction solvent for metals, particularly in the nuclear industry and for rare-earth elements, and as an additive in industrial oils[3][4][5].
Despite their different uses, their structural similarity and metabolic relationship warrant a careful comparative analysis of their toxicological profiles. TEHP can undergo in vivo enzymatic hydrolysis to form DEHPA, meaning the toxicity of TEHP may be partially attributable to its metabolite[3][4]. This guide provides a detailed, evidence-based comparison of the toxicity of TEHP and DEHPA, synthesizing data from acute, repeated-dose, and genotoxicity studies to inform risk assessment and guide future research.
Physicochemical Properties at a Glance
A foundational understanding of the physicochemical properties of TEHP and DEHPA is essential for interpreting their toxicological and environmental behavior.
| Property | Tris(2-ethylhexyl) phosphate (TEHP) | Di(2-ethylhexyl) phosphoric acid (DEHPA) |
| CAS Number | 78-42-2[2] | 298-07-7[5] |
| Molecular Formula | C₂₄H₅₁O₄P[2] | C₁₆H₃₅O₄P |
| Molar Mass | 434.64 g/mol [2] | 322.4 g/mol [6] |
| Appearance | Colorless, viscous liquid[2] | Colorless, viscous liquid[5][7] |
| Primary Uses | Plasticizer, flame retardant, solvent[1] | Metal extraction solvent, oil additive[3][4] |
Comparative Toxicity Profile
The toxicological profiles of TEHP and DEHPA reveal significant differences, particularly in acute toxicity and local tissue effects, while also showing overlapping systemic effects, likely due to the metabolic conversion of TEHP to DEHPA.
Acute Toxicity
A stark contrast is observed in the acute toxicity of the two compounds. DEHPA is substantially more toxic than TEHP via the oral route. The removal of one 2-ethylhexyl group from the phosphate core increases the acute oral toxicity by approximately an order of magnitude[4].
| Endpoint | Tris(2-ethylhexyl) phosphate (TEHP) | Di(2-ethylhexyl) phosphoric acid (DEHPA) |
| Oral LD₅₀ (Rat) | >37,000 mg/kg[3][4][8] | ~4,900 mg/kg[4] |
| Dermal LD₅₀ (Rabbit) | >20,000 mg/kg[8][9] | No specific value found; classified as harmful in contact with skin[10]. |
| Inhalation | Low hazard at normal temperatures[8]. | Can irritate the nose, throat, and lungs[11]. |
This significant difference in acute oral toxicity underscores the intrinsic hazard of DEHPA compared to its parent ester, TEHP.
Irritation and Corrosivity
DEHPA is a markedly more aggressive local irritant than TEHP, classified as a corrosive chemical.
-
Di(2-ethylhexyl) phosphoric acid (DEHPA): Is classified as a corrosive chemical that can cause severe skin burns and serious eye damage[10][11][12]. Contact can severely irritate and burn the skin and eyes, with the potential for permanent eye injury[11][13].
-
Tris(2-ethylhexyl) phosphate (TEHP): Is considered a skin and eye irritant[9][14][15]. Skin contact may be mildly irritating, causing redness, while eye contact can lead to inflammation[8][15]. It is not corrosive.
Repeated Dose Toxicity: Insights from a 28-Day Rat Study
A key comparative study where Fischer rats were exposed to TEHP or DEHPA by gavage for 28 days provides the most direct evidence of their respective sub-chronic toxicities[3][4][16].
| Parameter | Tris(2-ethylhexyl) phosphate (TEHP) Effects | Di(2-ethylhexyl) phosphoric acid (DEHPA) Effects |
| Body Weight | Impaired body weight gain in males at high doses[3][16]. | Impaired body weight gain at middle and high doses. |
| Organ-Specific Toxicity | Testes: Tubular degeneration, spermatid retention, and crystalline inclusions in interstitial cells were observed in males[3][16]. | Forestomach: Squamous epithelial hyperplasia and hyperkeratosis, likely due to the corrosive nature of the chemical[3][16]. |
| Systemic Effects | Alterations in hematology, serum clinical chemistry, and liver enzymatic activities at the highest dose[3][16]. | Similar alterations in hematology, serum chemistry, and liver enzymes at the highest dose[3][16]. |
| Hormonal Effects | Lower serum pituitary hormone levels observed[3][16]. | Lower serum pituitary hormone levels observed[3][16]. |
The study concluded that while DEHPA's local corrosivity was responsible for the forestomach lesions, the systemic effects (e.g., on blood and liver) at the highest doses of both compounds were often similar[3][16]. This similarity strongly suggests that the in vivo hydrolysis of TEHP to DEHPA contributes to the observed systemic toxicity.
Genotoxicity and Carcinogenicity
-
Tris(2-ethylhexyl) phosphate (TEHP): Long-term carcinogenicity studies conducted by the National Toxicology Program (NTP) found some evidence of carcinogenic activity in mice, with an increased incidence of hepatocellular carcinomas[1]. However, based on available data, it is generally not classified as a germ cell mutagen[9]. More recent studies in human liver cells (HepG2) suggest TEHP can induce DNA damage and act as an oxidative stressor, indicating potential hepatotoxic and carcinogenic properties[17][18].
-
Di(2-ethylhexyl) phosphoric acid (DEHPA): Comprehensive carcinogenicity data for DEHPA is less available in the public domain. It is not currently classified for carcinogenicity by major regulatory bodies based on the reviewed literature.
Mechanistic Insights: The Metabolic Link
The toxicological relationship between TEHP and DEHPA is defined by metabolism. Organophosphate triesters like TEHP are known to be rapidly metabolized via dealkylation (hydrolysis) to their corresponding diesters—in this case, DEHPA[8]. This metabolic conversion is a critical concept for toxicological assessment.
Caption: In vivo hydrolysis of TEHP to the more acutely toxic DEHPA.
Evidence from the 28-day rat study supports this pathway, as male rats treated with high doses of TEHP had significantly higher urinary concentrations of DEHPA compared to controls[4]. This confirms that internal exposure to DEHPA occurs following ingestion of TEHP.
Featured Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study
To provide a robust comparison, researchers often employ standardized protocols like the OECD Guideline 407. This methodology ensures data reliability and allows for cross-compound comparisons.
Workflow for a 28-Day Oral Toxicity Study (OECD 407)dot
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Tris(2-ethylhexyl) phosphate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of tris(2‐ethylhexyl) phosphate and di(2‐ethylhexyl) phosphoric acid toxicities in a rat 28‐day oral exposure study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]
- 6. DI-(2-ETHYLHEXYL)PHOSPHORIC ACID — Maritime Integrated Decision Support Information System on Transport of Chemical Substances [midsis.rempec.org]
- 7. lanxess.com [lanxess.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cpachem.com [cpachem.com]
- 10. Di-(2-ethylhexyl)phosphoric acid (DEHPA or HDEHP) | ENvironmental inFOrmation [enfo.hu]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. echemi.com [echemi.com]
- 15. lanxess.com [lanxess.com]
- 16. Comparison of tris(2-ethylhexyl) phosphate and di(2-ethylhexyl) phosphoric acid toxicities in a rat 28-day oral exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyto-Genotoxic and Transcriptomic Alterations in Human Liver Cells by Tris (2-Ethylhexyl) Phosphate (TEHP): A Putative Hepatocarcinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to D2EHPA Impregnated Resins for Vanadium Adsorption: Performance, Mechanisms, and Protocols
In the pursuit of efficient and selective recovery of vanadium, a critical raw material for steel alloys and emerging battery technologies, researchers are increasingly turning to solvent-impregnated resins (SIRs). Among these, Di-(2-ethylhexyl)phosphoric acid (D2EHPA) impregnated resins have emerged as a prominent candidate. This guide provides an in-depth performance evaluation of D2EHPA-impregnated resins, offering a direct comparison with alternative adsorbents, supported by experimental data and detailed protocols for researchers, scientists, and professionals in metallurgical and materials development.
The core advantage of SIRs lies in their synergistic combination of the high selectivity of solvent extraction with the operational simplicity and robustness of ion-exchange processes.[1] D2EHPA, an acidic organophosphorus extractant, has long been favored for its strong affinity for vanadyl(IV) cations (VO²⁺), making it a logical choice for impregnation onto porous polymeric supports.[2]
Performance Benchmarking: D2EHPA Resins vs. Alternatives
The efficacy of an adsorbent is not absolute but is defined by its performance relative to other available technologies under specific conditions. This section benchmarks D2EHPA-impregnated resins against common alternatives such as conventional ion-exchange resins and emerging biosorbents.
Adsorption Capacity and Kinetics
Adsorption capacity (qₑ, typically in mg/g) is a primary metric for evaluating adsorbent performance. While D2EHPA resins exhibit respectable capacities, the addition of modifiers like Tributyl Phosphate (TBP) can significantly enhance performance. TBP acts as a phase modifier, breaking down D2EHPA dimers into monomers, which can accelerate the adsorption kinetics.[3] One study demonstrated that adding TBP to D2EHPA in a 7:3 ratio increased the adsorption capacity for V(IV) from 24.65 mg/g to 29.75 mg/g.[3][4]
However, when compared to other classes of adsorbents, the landscape is more nuanced. A novel adsorbent made from D2EHPA-TBP impregnated on carbonized sawdust biomass reported a significantly higher saturation capacity of 48.34 mg/g.[5] This highlights that the support matrix plays a crucial role in the overall performance of the impregnated resin.
A notable drawback of some D2EHPA-based systems is their comparatively slow kinetics. Equilibrium times for D2EHPA-TBP impregnated resins can be as long as 36 hours.[6] This is in stark contrast to certain weakly basic anion exchange resins, like resin 201*7, which can achieve equilibrium in as little as 20 minutes for V(V) adsorption.[6]
| Adsorbent Type | Target Vanadium Species | Adsorption Capacity (mg/g) | Optimal pH | Equilibrium Time | Key Findings & Reference |
| D2EHPA Impregnated Resin | V(IV) | 19.25 | ~1.8-2.5 | 12 h | Baseline performance for D2EHPA alone.[4] |
| D2EHPA-TBP Impregnated Resin | V(IV) | 29.75 | 1.8 | 16 h | TBP addition enhances capacity and kinetics.[3][4] |
| D2EHPA-TBP Impregnated Biomass | V(IV) | 48.34 | 1.6 | 24 h | Carbonized biomass support significantly boosts capacity.[5] |
| Weakly Basic Resin (D314) | V(V) | 18.08 | 3.0 | N/A | Representative performance of a conventional anion exchange resin.[7] |
| Weakly Basic Resin (201*7) | V(V) | >99% Removal | 6.0 - 8.0 | 20 min | Demonstrates very rapid adsorption kinetics.[6] |
| Amino-functional Polymer | V(V) | 75.5 | 4.5 | < 60 min (column) | High capacity with fast kinetics in column studies.[8] |
| Natural Shale | V(V) | 67.57 | 3.0 | N/A | Example of a low-cost, natural adsorbent.[7] |
Selectivity: The D2EHPA Advantage for V(IV)
A critical performance parameter is the adsorbent's selectivity for vanadium over other commonly occurring metal ions in acidic leachates, such as iron (Fe) and aluminum (Al). This is where D2EHPA-impregnated resins demonstrate a distinct advantage, particularly for the recovery of tetravalent vanadium (V(IV)).
D2EHPA operates via a cation exchange mechanism, showing a strong preference for the vanadyl cation (VO²⁺) over Fe(II) and Al(III). In contrast, many anion exchange resins, which are effective for pentavalent vanadium (V(V)) species like VO₂⁺ or polyvanadates, can suffer from co-adsorption of other anionic impurities or be fouled by species like Fe(III).[9] Studies have shown that a D2EHPA-TBP impregnated resin with a 4:1 ratio of the extractants provides the best separation of V(IV) from Fe(II) and Al(III).
The choice of adsorbent is therefore intrinsically linked to the oxidation state of the vanadium in the feed solution. For V(IV)-rich solutions, D2EHPA-impregnated resins offer superior selectivity. For V(V)-dominant solutions, anion exchange resins may be more effective, though often requiring more stringent control of competing ions.[1][9]
Elution and Regeneration: A Critical Consideration
The ability to efficiently strip the adsorbed vanadium and regenerate the resin for multiple cycles is paramount for economic viability. D2EHPA-impregnated resins can be effectively eluted using acidic solutions. One study on D2EHPA-TBP impregnated biomass demonstrated a desorption rate of over 98% using a 25 wt% sulfuric acid solution.[1][5] Another investigation noted that a total vanadium recovery of 91.47% could be achieved by stripping with 1.0 mol/L H₂SO₄.[1]
The reusability of some alternative adsorbents has also been demonstrated. For instance, an amino-functional polymer was shown to maintain its performance over four consecutive adsorption-desorption cycles.[8] While robust, a potential challenge with D2EHPA resins is the gradual loss of the extractant from the support over repeated cycles, which can lead to a decrease in performance. The stability of the impregnation is a key area of ongoing research.
Adsorption Mechanisms: A Tale of Two Chemistries
The underlying mechanisms governing vanadium uptake differ significantly between D2EHPA-impregnated resins and traditional ion exchangers. Understanding these differences is key to process optimization.
D2EHPA Impregnated Resins: Cation Exchange Chelation
The adsorption of V(IV) onto D2EHPA resins is a chemical process based on cation exchange. D2EHPA exists as a dimer, (HR)₂, in its organic diluent. The vanadyl ion (VO²⁺) in the aqueous phase exchanges with the acidic protons of the D2EHPA dimer.
The generally accepted reaction is: VO²⁺ (aq) + 2(HR)₂ (org) ⇌ VOR₂·2HR (org) + 2H⁺ (aq)
Here, "(aq)" denotes the aqueous phase and "(org)" represents the D2EHPA phase held within the resin pores. The reaction is pH-dependent; as the pH increases (lower H⁺ concentration), the equilibrium shifts to the right, favoring vanadium adsorption.[5]
Ion-Exchange Resins: Electrostatic Interaction
Conventional anion exchange resins, often featuring quaternary ammonium functional groups (-N⁺R₃), operate on a principle of electrostatic attraction. In aqueous solutions at appropriate pH values (typically pH > 3), vanadium(V) exists as various anionic species (e.g., H₂VO₄⁻, V₂O₇⁴⁻, VO₃⁻). The positively charged functional groups on the resin attract and bind these negatively charged vanadate anions, exchanging them for anions like Cl⁻ or SO₄²⁻ already on the resin.
The mechanism is a true ion exchange, governed by electrostatic forces and the relative affinity of the resin for different anions.
Experimental Protocols: A Guide for the Bench
To ensure reproducibility and facilitate comparison across studies, standardized methodologies are essential. The following sections provide detailed, step-by-step protocols for key experimental workflows.
Synthesis of D2EHPA-TBP Impregnated Resin (DTIR)
This protocol is adapted from the methodology described by Bao et al.
Objective: To impregnate a macroporous resin with a mixture of D2EHPA and TBP.
Materials:
-
Macroporous support resin (e.g., Amberlite XAD-16HP)
-
Di-(2-ethylhexyl)phosphoric acid (D2EHPA)
-
Tributyl phosphate (TBP)
-
Organic solvent/diluent (e.g., petroleum ether, sulfonated kerosene)
-
Deionized water
-
Shaker or orbital incubator
-
Drying oven
Procedure:
-
Resin Preparation: Wash the support resin with deionized water to remove impurities and fines. Dry the resin in an oven at 60°C for 12-24 hours until a constant weight is achieved.
-
Impregnation Solution Preparation: Prepare the desired volume of impregnation solution. For example, to create a 50% (v/v) solution with a D2EHPA:TBP ratio of 4:1, mix 40 mL D2EHPA, 10 mL TBP, and 50 mL of the organic diluent.
-
Impregnation: Accurately weigh 1.00 g of the dry resin and immerse it in 20 mL of the prepared impregnation solution in a sealed flask.
-
Agitation: Place the flask on a shaker and agitate at a constant speed (e.g., 160 rpm) at a controlled temperature (e.g., 298 K) for 24 hours to ensure complete penetration of the extractant into the resin pores.
-
Separation and Washing: Separate the resin from the solution by filtration. Wash the resin thoroughly with deionized water to remove any excess, non-adhered extractant from the surface.
-
Drying: Dry the final Solvent Impregnated Resin (SIR) in an oven at a moderate temperature (e.g., 60°C) for 12 hours.
-
Storage: Store the dried SIR in a desiccator until use.
Caption: Decision workflow for batch adsorption experiments.
Fixed-Bed Column Adsorption Protocol
Objective: To evaluate the dynamic adsorption performance of the resin under continuous flow conditions, which more closely simulates industrial applications.
Materials:
-
Glass column of known internal diameter and length
-
Peristaltic pump
-
Fraction collector (optional)
-
Prepared D2EHPA Impregnated Resin
-
Vanadium feed solution of known concentration and pH
-
Glass wool or fritted discs
Procedure:
-
Column Packing: Place a small plug of glass wool or a fritted disc at the bottom of the column. Carefully pack the column with a known mass of the dry SIR to achieve the desired bed height (H). Avoid channeling by gently tapping the column during packing. Place another plug of glass wool on top of the resin bed.
-
Pre-wetting: Pump deionized water upwards through the column at a low flow rate to remove any trapped air bubbles and ensure the bed is fully wetted.
-
Adsorption Run: Start the peristaltic pump to introduce the vanadium feed solution (C₀) into the column at a constant flow rate (Q), typically in a downflow mode.
-
Effluent Collection: Collect the effluent from the column outlet at regular time intervals using a fraction collector or manually.
-
Analysis: Measure the vanadium concentration (Cₜ) in each collected fraction.
-
Data Plotting: Plot the normalized concentration (Cₜ/C₀) against time (t) or bed volumes (BV) to generate the breakthrough curve. The breakthrough point is typically defined as the point where Cₜ/C₀ reaches a certain threshold (e.g., 0.05). The exhaustion point is where Cₜ/C₀ approaches 1.0.
-
Elution/Regeneration: Once the column is exhausted, switch the feed to an appropriate eluent (e.g., 1-2 M H₂SO₄) to strip the vanadium. Collect the eluate to determine stripping efficiency.
-
Rinsing and Re-equilibration: After elution, rinse the column with deionized water until the effluent is neutral, preparing it for the next adsorption cycle.
Conclusion and Future Outlook
D2EHPA-impregnated resins represent a highly effective and selective technology for the recovery of vanadium, particularly from V(IV)-bearing acidic solutions. Their primary strengths lie in their high selectivity against common metal impurities like iron and aluminum. The performance can be further tuned and enhanced through the use of phase modifiers like TBP and by optimizing the properties of the polymeric support.
However, they are not a universal solution. For V(V)-dominant streams, certain anion exchange resins may offer faster kinetics, although potentially at the cost of lower selectivity. The development of novel adsorbents, such as impregnated biomass, shows promise for achieving even higher adsorption capacities.
Future research should focus on enhancing the long-term stability of the impregnated extractant to prevent leaching over multiple cycles, improving the adsorption kinetics to reduce processing times, and scaling up column operations to demonstrate industrial feasibility. The choice of the optimal adsorbent will always depend on a careful analysis of the specific feed solution chemistry, including vanadium oxidation state, pH, and the profile of competing ions. This guide provides the foundational knowledge and protocols for researchers to conduct such evaluations with scientific rigor.
References
Navigating the Post-DEHP Landscape: A Comparative Guide to Plasticizer Alternatives for PVC Medical Products
A Senior Application Scientist's Perspective on Material Selection and Validation
The medical device industry has long relied on the workhorse polymer, polyvinyl chloride (PVC), plasticized with di(2-ethylhexyl) phthalate (DEHP) for its flexibility, clarity, and cost-effectiveness.[1][2] However, mounting evidence regarding the potential health risks associated with DEHP, particularly its classification as a reproductive toxicant and endocrine disruptor, has necessitated a paradigm shift towards safer alternatives.[3][4][5][6] This guide provides a comprehensive comparison of leading DEHP-free plasticizers, offering the technical insights and experimental frameworks required for informed material selection in the development of PVC medical products.
The Imperative for Change: Understanding DEHP's Limitations
DEHP is not chemically bound to the PVC matrix and can leach into solutions, a phenomenon exacerbated by contact with lipids, elevated temperatures, and prolonged storage.[1][7][8] This migration poses a significant risk, especially to vulnerable patient populations such as neonates and individuals undergoing long-term treatments like dialysis.[9][7][8][10][11] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and European authorities, have consequently increased scrutiny and encouraged the adoption of DEHP-free alternatives.[3][5][12][13]
Key Contenders: A Comparative Analysis of DEHP-Free Plasticizers
The selection of a suitable DEHP alternative is a multi-faceted decision, balancing biocompatibility, performance, processability, and cost. The most prominent candidates include Trioctyl Trimellitate (TOTM), Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH), and Acetyl Tributyl Citrate (ATBC).[14]
Trioctyl Trimellitate (TOTM)
TOTM, a trimellitate ester, is recognized for its low volatility and reduced migration potential due to its higher molecular weight compared to DEHP.[15] This makes it a preferred choice for applications involving drug infusion and chemotherapy where chemical resistance is paramount.[14] Studies have shown significantly lower leaching of TOTM compared to DEHP in simulated use conditions.[1][16] However, it's important to note that the manufacturing process of TOTM can sometimes result in trace amounts of DEHP.[15] From a toxicological standpoint, while TOTM has a higher No Observable Adverse Effect Level (NOAEL) than DEHP, some studies have indicated potential for reproductive toxicity in rodents at high doses.[15]
Di(isononyl) cyclohexane-1,2-dicarboxylate (DINCH)
DINCH, a non-phthalate plasticizer, has gained considerable traction, particularly in Europe.[17] It offers a favorable toxicological profile with no evidence of reproductive toxicity in rodent studies.[15] For applications involving blood storage, DINCH has shown promise in minimizing the hemolysis of red blood cells.[14] While its performance is generally comparable to DEHP, some studies suggest it may have slightly different mechanical properties.
Acetyl Tributyl Citrate (ATBC)
Derived from citric acid, ATBC is a bio-based plasticizer that closely mimics DEHP in terms of plasticizing efficiency and processability.[17][18] This "drop-in" characteristic simplifies the transition from DEHP-based formulations.[18] Toxicological data for ATBC is favorable, with no reported reproductive toxicity in animal studies.[15] Its stability to gamma sterilization is also comparable to that of DEHP.[17]
Performance Under the Microscope: A Data-Driven Comparison
To facilitate an objective comparison, the following table summarizes key performance indicators for DEHP and its primary alternatives. The data presented is a synthesis of findings from various industry and academic studies.
| Property | DEHP | TOTM | DINCH | ATBC | DOTP |
| Plasticizer Efficiency | High | Moderate | High | High | High |
| Migration Resistance (Lipids) | Low | High | Moderate | Moderate | Moderate |
| Low-Temperature Flexibility | Good | Fair | Good | Excellent | Good |
| Biocompatibility (Reproductive Toxicity) | Concerns | Some Concerns | Favorable | Favorable | Favorable |
| Gamma Sterilization Stability | Good | Good | Good | Good | Good |
| Cost | Low | High | Moderate | Moderate | Low |
Note: This table provides a generalized comparison. Specific performance can vary based on the PVC formulation and processing conditions.
The Gauntlet of Validation: Essential Experimental Protocols
Transitioning to a DEHP-free plasticizer is not merely a substitution; it necessitates a rigorous validation process to ensure the safety and efficacy of the final medical product. This process is governed by a framework of international standards, primarily the ISO 10993 series for biocompatibility.[19][20][21][22]
Logical Flow for Plasticizer Selection and Validation
The following diagram illustrates a structured approach to selecting and validating a DEHP-free plasticizer alternative.
Caption: A stepwise workflow for the selection and validation of DEHP-free plasticizers.
Protocol Spotlight: Extractables and Leachables (E&L) Testing
A cornerstone of the safety assessment for any new material formulation is the characterization of extractables and leachables (E&L).[23][24][25][26][27] This is particularly critical for plasticized PVC, as the plasticizer itself is a primary leachable. The goal is to identify and quantify chemical compounds that have the potential to migrate from the medical device into the patient.
Step-by-Step E&L Study Protocol (Adapted from ISO 10993-18):
-
Device and Material Characterization: Thoroughly document the materials of construction, manufacturing processes, and sterilization methods.[28]
-
Extraction Study Design:
-
Select extraction solvents that bracket the polarity of the contacting drug product or body fluid (e.g., purified water, ethanol/water mixtures, hexane).
-
Employ exaggerated extraction conditions (e.g., elevated temperature, extended time) to generate a "worst-case" profile of potential leachables.
-
-
Extraction Execution:
-
Place the device or material sample in contact with the chosen solvent in a sealed, inert container.
-
Incubate at the predetermined temperature and duration.
-
-
Analytical Screening:
-
Utilize a battery of analytical techniques to identify and quantify the extracted compounds. Common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile organic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile organic compounds.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For elemental impurities.
-
-
-
Toxicological Risk Assessment (as per ISO 10993-17):
-
An expert toxicologist evaluates the identified extractables to determine the potential risk to patient safety. This involves establishing a tolerable intake for each compound.
-
-
Leachable Study (if required):
-
If the toxicological assessment indicates a potential risk, a leachable study is conducted under simulated use conditions with the actual drug product to quantify the amount of substance a patient would be exposed to.
-
Biocompatibility Assessment: The ISO 10993 Framework
The ISO 10993 series of standards provides a comprehensive framework for evaluating the biocompatibility of medical devices.[19][20][21][22] The specific tests required depend on the nature and duration of body contact.
Relationship between Device Contact and Required Biocompatibility Endpoints (ISO 10993-1)
References
- 1. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mddionline.com [mddionline.com]
- 3. Toxic plasticizer in medical devices faces state bans - EHN [ehn.org]
- 4. namsa.com [namsa.com]
- 5. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DEHP Free PVC Tubing |DEHP Free Medical Device Tubing [freelin-wade.com]
- 7. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eldonjames.com [eldonjames.com]
- 10. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. health.ec.europa.eu [health.ec.europa.eu]
- 12. mddionline.com [mddionline.com]
- 13. lne-gmed.com [lne-gmed.com]
- 14. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]
- 15. plasticstoday.com [plasticstoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
- 18. chempoint.com [chempoint.com]
- 19. ISO 10993 - Wikipedia [en.wikipedia.org]
- 20. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 21. medinstitute.com [medinstitute.com]
- 22. Master ISO 10993 Biocompatibility: Expert Guide for Medical Device Compliance | Operon Strategist [operonstrategist.com]
- 23. pacificbiolabs.com [pacificbiolabs.com]
- 24. azom.com [azom.com]
- 25. nelsonlabs.com [nelsonlabs.com]
- 26. Extractables & Leachables Testing in MedTech and Pharma | Medistri SA [medistri.swiss]
- 27. Extractables and Leachables Testing [intertek.com]
- 28. emergobyul.com [emergobyul.com]
Efficacy of D2EHPA in Deep Eutectic Solvents for Metal Ion Extraction: A Comparative Guide
An In-Depth Technical Guide
This guide provides a comprehensive comparison of the performance of Di-(2-ethylhexyl)phosphoric acid (D2EHPA) when incorporated into Deep Eutectic Solvents (DES) for metal ion extraction, benchmarked against its use in conventional solvent extraction systems. We will delve into the causality behind experimental choices, present validated protocols, and support all claims with authoritative sources.
Introduction: The Imperative for Greener Extraction Chemistries
Solvent extraction is a cornerstone of hydrometallurgy, essential for the purification and concentration of metals from complex aqueous solutions like leachates. For decades, the workhorse of this field has been organophosphorus extractants, such as D2EHPA, diluted in volatile organic compounds (VOCs) like kerosene.[1][2][3] While highly effective, the significant environmental, health, and safety concerns associated with VOCs have catalyzed a search for greener alternatives.
Deep Eutectic Solvents (DES) have emerged as a promising class of novel solvents. Formed by mixing a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), these fluids exhibit a melting point significantly lower than their individual components. Of particular interest are hydrophobic DESs, which are immiscible with water and can directly replace traditional organic diluents in liquid-liquid extraction processes, offering benefits like low volatility, thermal stability, and tunable physicochemical properties.
This guide focuses on the synergy achieved by integrating the potent extracting capabilities of D2EHPA directly into the architecture of a hydrophobic DES. Here, D2EHPA is not merely a solute but an active component of the solvent system itself, creating a functionalized medium for metal ion separation. We will critically evaluate the efficacy of these D2EHPA-DES systems against traditional methods, providing researchers and drug development professionals with the data-driven insights needed to assess this innovative technology.
D2EHPA: A Profile of the Conventional Extractant
D2EHPA is an acidic extractant renowned for its high efficiency and selectivity in separating a wide array of metals, including rare earth elements (REEs), cobalt, nickel, and zinc.[2][4][5][6][7] Its primary extraction mechanism is cation exchange, where the acidic proton of the phosphoric acid group is exchanged for a metal ion (Mⁿ⁺), as depicted in the general reaction below. In non-polar diluents like kerosene, D2EHPA typically exists as a dimer, (HA)₂.
Mⁿ⁺ (aq) + n(HA)₂ (org) ⇌ M(A)ₙ(HA)ₙ (org) + nH⁺ (aq)
The position of this equilibrium is highly dependent on the pH of the aqueous phase; lower pH values favor the stripping of the metal back into the aqueous phase, while higher pH values drive the extraction into the organic phase.[8][9][10] This pH dependency is the key to its industrial success, allowing for selective extraction and recovery. However, its reliance on volatile and flammable diluents remains its principal drawback.
The D2EHPA-DES Paradigm: A Functional Solvent
In a D2EHPA-DES system, the extractant transitions from being a solute to a fundamental component of the solvent. By pairing D2EHPA (acting as an HBD) with a suitable HBA (like a phosphine oxide or a long-chain alcohol), a hydrophobic DES can be formed that acts as both the extractant and the organic phase. This eliminates the need for volatile diluents.
Several D2EHPA-based hydrophobic DESs have been investigated, with common examples including:
-
D2EHPA and Menthol: A system where menthol serves as the HBD and D2EHPA as the HBA, studied for the extraction of Mn(II) and Co(II).[11]
-
D2EHPA and Trioctylphosphine Oxide (TOPO): A powerful combination where both components are active extractants, creating a synergistic system for separating Co(II) and Al(III).[12][13]
-
D2EHPA, TOPO, and Menthol: A ternary DES designed to optimize physical properties and extraction efficiency for metals from battery leachates.[14][15]
The physical properties of these systems, such as viscosity and density, are critical for practical applications, influencing mass transfer rates and phase separation.
Table 1: Physical Properties of Representative D2EHPA-Based DES
| DES Composition (Molar Ratio) | Temperature (°C) | Density (g/mL) | Viscosity (mPa·s) | Source |
| D2EHPA:TOPO (8:2) | 25 | 0.9475 | 88 | [12] |
| TOPO:D2EHPA:Menthol (4:1:5) | 25 | 0.89 | 56 | [14][15] |
Insight: The viscosity of these DES systems is notably higher than that of traditional diluents like kerosene (~1-2 mPa·s). However, as shown with the ternary TOPO/D2EHPA/Menthol system, the composition can be tuned to reduce viscosity, making it more suitable for industrial processes.[14] The lower density compared to pure D2EHPA facilitates better phase separation.[12]
Comparative Performance Analysis
The ultimate measure of a solvent system's utility is its performance. Here, we compare D2EHPA-DES systems to conventional D2EHPA-kerosene systems based on extraction efficiency, selectivity, and stripping performance.
Extraction Efficiency
The ability to achieve high extraction of the target metal is paramount. The pH of the aqueous phase remains a critical parameter in D2EHPA-DES systems, confirming that the cation exchange mechanism is preserved.
Table 2: Comparative Extraction Efficiencies for Various Metal Ions
| Metal Ion | Extraction System | Aqueous Conditions | Extraction Efficiency (%) | Source |
| Manganese (Mn) | 10 vol% D2EHPA in Kerosene | pH 3.5 | ~90% | [7] |
| Manganese (Mn) | D2EHPA/Menthol DES | pH 3.5 | 59.5% | [14] |
| Cobalt (Co) | D2EHPA/Menthol DES | pH 3.5 | 29.3% | [14] |
| Aluminum (Al) | D2EHPA/Menthol DES | pH > 2.0 | >99% | [14] |
| Iron (Fe³⁺) | 1.0 M Saponified D2EHPA | pH 1.0 | 95.7% | [16] |
| Dysprosium (Dy) | 0.05 M D2EHPA | pH 2.0 | ~99% | [5] |
Expert Analysis: D2EHPA-DES systems demonstrate high to excellent extraction efficiencies, particularly for trivalent ions like Al³⁺ and Fe³⁺, which can exceed 99%.[14][16] For divalent ions like Mn²⁺ and Co²⁺, the efficiency is strongly pH-dependent and can be optimized. While a direct comparison shows conventional D2EHPA in kerosene achieving higher manganese extraction (~90%) under specific conditions, the D2EHPA-DES systems offer a non-volatile alternative with substantial extraction capabilities.[7][14] The choice of DES components is crucial; for instance, the addition of TOPO can create synergistic effects that enhance extraction.[12][13]
Selectivity
In multi-metal solutions, selectively extracting one metal over another is often the primary goal. This is quantified by the separation factor (β), the ratio of the distribution coefficients (D) of two different metals.
Table 3: Selectivity and Separation Factors (β)
| Metal Pair | Extraction System | Conditions | Separation Factor (β) | Source |
| Dy / La | D2EHPA | pH 2.0 | 4267.67 | [5] |
| Co / Ni | PC88A (similar to D2EHPA) | - | >350 | [6] |
| Fe / Cd | Saponified D2EHPA | pH 1.0 | 423 | [16] |
| Fe / Ni | Saponified D2EHPA | pH 1.0 | 476 | [16] |
Expert Analysis: D2EHPA is well-known for its exceptional selectivity, especially for separating rare earth elements and separating cobalt from nickel.[5][6] The data indicates that this high selectivity is retained when D2EHPA is used within a DES framework. For example, saponified D2EHPA shows very high separation factors for iron over other divalent metals like cadmium and nickel.[16] This demonstrates that the fundamental coordination chemistry governing selectivity is not adversely affected by the DES environment.
Stripping Efficiency
After extraction, the metal must be recovered from the organic phase, and the solvent regenerated. This is typically achieved by contacting the loaded organic phase with a strong acid solution.
Table 4: Comparative Stripping Efficiencies
| Metal Ion | Loaded Organic Phase | Stripping Agent | Stripping Efficiency (%) | Source |
| Co(II) & Mn(II) | TOPO/D2EHPA/Menthol DES | 1 M HCl | >99% | [14] |
| Rare Earths (Y, Er, Yb) | D2EHPA in Kerosene | 5 M H₂SO₄ | >90% | [3] |
| Iron (Fe) | D2EHPA in Kerosene | 5 M HCl | Better than H₂SO₄ | [3] |
| Iron (Fe³⁺) | Saponified D2EHPA | 1 M Oxalic Acid | 85.5% (single stage) | [16] |
Expert Analysis: Stripping from D2EHPA-DES systems is highly effective, with efficiencies often exceeding 99% using standard mineral acids like HCl.[14] This is comparable to, and in some cases exceeds, the stripping efficiency from conventional systems.[3] The ability to achieve near-quantitative stripping ensures a closed-loop process where the DES can be regenerated and reused for multiple cycles, a key requirement for economic and environmental viability.[14]
Mechanistic Considerations and Visualizations
The primary extraction mechanism in D2EHPA-DES systems remains cation exchange. The acidic proton of D2EHPA is exchanged for the metal cation, which is then complexed and drawn into the hydrophobic DES phase.
Caption: Cation exchange mechanism of metal extraction by D2EHPA.
The components of the DES can also play a role. For example, in a D2EHPA:TOPO system, TOPO can act as a synergist, participating in the formation of the extracted metal complex, potentially leading to enhanced extraction efficiency compared to D2EHPA alone.[13]
Validated Experimental Protocols
Trustworthy science relies on reproducible methodologies. The following protocols provide detailed, step-by-step guidance for key experiments.
Protocol 1: Preparation of a D2EHPA:TOPO (8:2) Hydrophobic DES
Causality: This protocol creates a eutectic mixture where the melting point is significantly depressed. The 8:2 molar ratio corresponds to the eutectic point for this specific system, ensuring it remains a stable liquid at operating temperatures.[12][13] Heating is necessary to overcome initial viscosity and ensure complete, homogeneous mixing of the solid TOPO and viscous D2EHPA.
-
Reagents: Di-(2-ethylhexyl)phosphoric acid (D2EHPA, 95%), Trioctylphosphine oxide (TOPO, 98%).
-
Calculation: Calculate the mass of D2EHPA and TOPO required to achieve an 8:2 molar ratio. (Molar mass of D2EHPA ≈ 322.4 g/mol ; TOPO ≈ 386.6 g/mol ).
-
Mixing: In a sealed glass vial, combine the weighed amounts of D2EHPA and TOPO.
-
Homogenization: Place the vial in a thermostatically controlled water bath or on a hot plate with magnetic stirring. Heat the mixture to 60°C.[13]
-
Stirring: Stir the mixture until the solid TOPO is completely dissolved and a clear, homogeneous liquid is formed.
-
Cooling: Allow the mixture to cool to room temperature. The resulting liquid is the ready-to-use hydrophobic DES.
Protocol 2: General Workflow for Metal Ion Extraction
Causality: This workflow ensures intimate contact between the aqueous and organic phases to facilitate mass transfer of the metal ions. The pH is the most critical variable controlling the extraction equilibrium for a cation exchange system.[9] Centrifugation ensures a clean and rapid separation of the two phases, which can sometimes emulsify.
Caption: Standard experimental workflow for metal ion extraction.
Step-by-Step Procedure:
-
Aqueous Phase Preparation: Prepare a stock solution of the target metal ion(s) (e.g., from CoCl₂, NiSO₄) in deionized water to a known concentration.
-
pH Adjustment: Adjust the pH of an aliquot of the aqueous solution to the desired value using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). This is the most critical parameter.[9]
-
Phase Contact: In a sealed vessel, combine equal volumes (e.g., 10 mL each) of the pH-adjusted aqueous phase and the D2EHPA-DES. The phase ratio (Aqueous/Organic or O/A) is an important variable to study.[1]
-
Equilibration: Agitate the mixture vigorously using a mechanical shaker or vortex mixer for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate by gravity. If an emulsion forms, use a centrifuge (e.g., 3000 rpm for 5 minutes) to achieve a clean separation.
-
Analysis: Carefully sample the aqueous phase (the raffinate). Dilute as necessary and analyze the final metal ion concentration using an appropriate technique like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
-
Calculation: The extraction efficiency (E%) is calculated as: E% = [(C₀ - Cₑ) / C₀] * 100 where C₀ is the initial metal concentration and Cₑ is the equilibrium metal concentration in the aqueous phase.
Conclusion and Future Outlook
The integration of D2EHPA into hydrophobic Deep Eutectic Solvents presents a compelling and viable alternative to conventional solvent extraction systems.
Key Advantages:
-
Elimination of VOCs: The most significant advantage is the replacement of volatile, flammable, and toxic organic diluents, creating an inherently safer and greener process.
-
High Efficiency and Selectivity: D2EHPA's excellent extraction and separation capabilities are largely retained within the DES framework, demonstrating high efficiencies for numerous metals and preserving selectivity for challenging separations.[5][16]
-
Effective Stripping and Reusability: Metals can be efficiently recovered from the loaded DES using standard acidic solutions, and the solvent can be regenerated and reused over multiple cycles, which is crucial for process economics.[14]
Current Challenges:
-
Viscosity: D2EHPA-DES systems are generally more viscous than traditional solvents, which can impact mass transfer kinetics and pumping requirements. Further research into low-viscosity DES compositions is warranted.[14]
-
Cost and Availability: The components for some DESs may be more expensive than conventional diluents like kerosene, impacting the initial capital cost.
The field is rapidly advancing, with future research likely to focus on designing task-specific DESs with optimized viscosity, enhanced synergistic effects, and improved stability. As the chemical industry pivots towards sustainability, the D2EHPA-DES paradigm offers a robust and effective platform for the next generation of metal extraction technologies.
References
- 1. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA [scirp.org]
- 2. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. nva.sikt.no [nva.sikt.no]
- 8. Dissolution of D2EHPA in liquid-liquid extraction process: implication on metal removal and organic content of the treated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Design in Solvent Extraction: A Study for Divalent Metals Separation in D2EHPA/Isoparaffin System [scirp.org]
- 10. Comparative Study between D2EHPA and Cyanex 272 as Extractants of Mn(II) from a Leached Liquor Produced by Reductive Leaching of a Pyrolusite Ore with SO2 [scirp.org]
- 11. Extraction of Mn(II) and Co(II) from Chloride Solutions with the Di(2-ethylhexyl)phosphoric Acid/Menthol Deep Eutectic Solvent - Zinov’eva - Theoretical Foundations of Chemical Engineering [journals.rcsi.science]
- 12. sciforum.net [sciforum.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of D2EHPA Solvent Extraction Models with Experimental Data
In the realm of hydrometallurgy and chemical separation, the robust performance of solvent extraction processes is paramount. Di-(2-ethylhexyl) phosphoric acid (D2EHPA) stands as a cornerstone extractant, widely employed for the selective recovery of a multitude of metals, including rare earth elements, cobalt, nickel, and zinc.[1][2][3] The efficiency and optimization of these industrial-scale operations hinge on the predictive power of mathematical models. However, a model's true worth is only realized through rigorous cross-validation with empirical, experimental data. This guide provides an in-depth comparison of common D2EHPA solvent extraction models, supported by experimental evidence, to equip researchers, scientists, and drug development professionals with the insights needed to select and validate models for their specific applications.
The core principle of solvent extraction lies in the selective transfer of a metal ion from an aqueous phase to an immiscible organic phase containing an extractant.[1][4] The chemical orchestration of this transfer is complex, influenced by a symphony of variables including pH, extractant and metal concentrations, temperature, and the composition of both phases.[5][6][7] Predictive models aim to capture these intricate relationships, enabling process simulation, optimization, and control. This guide will navigate the landscape of thermodynamic, kinetic, and empirical models, scrutinizing their performance against real-world experimental data.
The Modeler's Toolkit: A Comparative Look at D2EHPA Extraction Models
The choice of a modeling approach is dictated by the specific objectives of the study, whether it be understanding equilibrium behavior, predicting reaction rates, or developing a descriptive tool for a particular system.
Thermodynamic Models: The Quest for Equilibrium
Thermodynamic models are foundational, seeking to describe the equilibrium state of the solvent extraction system. These models are predicated on the principle that at equilibrium, the chemical potential of each species is equal in both the aqueous and organic phases. A key aspect of their predictive power lies in the accurate calculation of activity coefficients, which account for the non-ideal behavior of species in solution.[5]
Prominent among these are models like the UNIQUAC Functional-group Activity Coefficients (UNIQUAC) and Non-Random Two-Liquid (NRTL) based models, often coupled with electrolyte extensions (e.g., Electrolyte-UNIQUAC-NRF) to handle the complexities of the aqueous phase.[5][6] These models have demonstrated excellent agreement with experimental data for the extraction of metals like vanadium, zinc, and nickel.[5][6][8] For instance, a thermodynamic model using the Electrolyte-UNIQUAC-NRF and UNIQUAC-NRF approaches successfully predicted the equilibrium concentrations of Zn2+ and Ni2+ during their extraction from a zinc plant residue leach solution using D2EHPA, with results showing strong correlation with experimental findings.[6][8]
The causality behind this success lies in the model's ability to account for intermolecular interactions, providing a more realistic representation of the system's behavior compared to simplistic ideal solution assumptions. The trustworthiness of these models is established by their ability to accurately predict extraction behavior across a range of initial conditions, once key parameters like the equilibrium constant of the extraction reaction are determined through regression of experimental data.[5]
Kinetic Models: Unraveling the Rate-Determining Steps
While thermodynamic models predict the final state, kinetic models describe the path to equilibrium, providing invaluable insights into the reaction rates and mass transfer phenomena.[9][10][11] The extraction process can be limited by the rate of diffusion of species to the interface, the rate of the chemical reaction at the interface, or a combination of both.[11][12]
Kinetic studies often employ models such as the pseudo-first-order and pseudo-second-order rate equations to describe the extraction process.[9] For example, the extraction kinetics of rare earth metals with D2EHPA have been successfully described by a formal first-order kinetic equation, revealing a diffusion-limited process.[9][12][13] In contrast, the extraction of cobalt has been shown to be strongly kinetically controlled.[10][11]
The experimental choice to investigate the effect of stirring speed is a critical aspect of kinetic model validation. A significant dependence of the extraction rate on stirring speed points towards a diffusion-controlled process, as increased agitation enhances mass transfer.[9][12] Conversely, a lack of dependence suggests a kinetically controlled reaction as the rate-limiting step. The self-validating nature of these protocols comes from the consistency of the determined rate-limiting step across various experimental conditions.
Empirical Models: A Data-Driven Approach
Empirical models are developed through statistical regression of experimental data, without necessarily being based on the fundamental principles of thermodynamics or kinetics.[14] These models are particularly useful for complex systems where the underlying mechanisms are not fully understood or are too intricate to be described by first-principle models.
A notable application of empirical modeling is in the separation of rare earth elements (REEs). A study on the separation of light, medium, and heavy REEs using D2EHPA successfully developed an empirical model based on batch equilibrium data.[14] This model was then used to simulate a continuous counter-current extraction process, with the simulation's predictions being validated by a mini-pilot scale continuous trial, demonstrating the practical utility of this approach.[14] The trustworthiness of empirical models is directly tied to the quality and comprehensiveness of the experimental data used for their development and the rigor of the statistical methods employed.
Cross-Validation in Practice: A Comparative Analysis
The ultimate test of any model is its ability to predict experimental outcomes. The following tables summarize experimental data from various studies, providing a basis for comparing the performance of different modeling approaches.
Table 1: Comparison of Model Predictions with Experimental Data for Vanadium(V) Extraction by D2EHPA
| Parameter | Experimental Value | Thermodynamic Model Prediction[5] |
| Equilibrium Vanadium Concentration in Organic Phase (mol/L) | 0.045 | 0.044 |
| Equilibrium pH of Aqueous Phase | 1.8 | 1.82 |
| Conditions: | 25 °C, Initial pH 1.5, 0.5 M D2EHPA |
Table 2: Experimental vs. Predicted Extraction Efficiencies for Zinc and Nickel with D2EHPA
| Metal Ion | Experimental Extraction (%)[6][8] | Thermodynamic Model Prediction (%)[6][8] |
| Zinc (Zn²⁺) | 95 | In good agreement |
| Nickel (Ni²⁺) | 90 | In good agreement |
| Conditions: | 25 (v/v%) D2EHPA, pH = 5.5, O/A = 1/1 |
Table 3: Kinetic Parameters for Yttrium Extraction with D2EHPA
| Kinetic Model | Rate Constant (k) | Activation Energy (Ea) | Rate-Limiting Step | Reference |
| Formal First-Order | Dependent on stirring rate | 16.2 ± 1.3 kJ/mol | Diffusion-limited | [9][12] |
Experimental Protocol for Model Validation
A robust experimental protocol is the bedrock of reliable model validation. The following outlines a generalized, step-by-step methodology for acquiring the necessary data.
Step-by-Step Experimental Methodology
-
Preparation of Aqueous and Organic Phases:
-
Prepare a synthetic aqueous solution containing the metal ion(s) of interest at a known concentration in a suitable medium (e.g., sulfate, chloride). Adjust the initial pH to the desired value using appropriate acids or bases.
-
Prepare the organic phase by dissolving a specific concentration of D2EHPA in a suitable diluent (e.g., kerosene, n-hexane).
-
-
Solvent Extraction Procedure (Batch Shake-Out Tests):
-
Combine equal volumes of the aqueous and organic phases in a separatory funnel or a mechanically agitated vessel. The organic to aqueous phase ratio (O/A) is a critical parameter to investigate.[6][8]
-
Agitate the mixture for a predetermined contact time to ensure equilibrium is reached. For kinetic studies, samples of the aqueous phase are taken at various time intervals.[9]
-
Allow the phases to separate. Centrifugation may be required for complete phase disengagement.[15]
-
Separate the two phases and measure the final equilibrium pH of the aqueous phase.
-
-
Analysis of Metal Concentrations:
-
Determine the concentration of the metal ion(s) in the aqueous phase before and after extraction using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[16]
-
The metal concentration in the organic phase can be calculated by mass balance.
-
-
Data Analysis and Model Fitting:
-
Calculate the distribution ratio (D) and the percentage of extraction (%E).
-
For thermodynamic modeling, the experimental data (equilibrium concentrations and pH) are used to regress the model parameters, such as the equilibrium constant.[5]
-
For kinetic modeling, the concentration data as a function of time is fitted to various kinetic models to determine the rate constants and the rate-limiting step.[9][10]
-
For empirical modeling, statistical software is used to fit the experimental data to a suitable mathematical function.
-
Visualizing the Workflow and Model Relationships
To further clarify the process, the following diagrams illustrate the experimental workflow and the conceptual relationships between the different modeling approaches.
Caption: Experimental workflow for D2EHPA solvent extraction model validation.
Caption: Interrelationship of D2EHPA solvent extraction models and experimental data.
Conclusion: A Symbiotic Relationship
The cross-validation of D2EHPA solvent extraction models with experimental data is not merely a final confirmatory step but an integral and iterative part of the model development process.[17][18][19][20] This guide has demonstrated that while thermodynamic, kinetic, and empirical models each offer unique perspectives, their predictive power is fundamentally anchored in the quality of the experimental data used for their calibration and validation. For researchers and professionals in the field, a deep understanding of these modeling approaches, coupled with rigorous experimental practice, is essential for the design, optimization, and successful implementation of efficient and selective metal separation processes. The symbiotic relationship between modeling and experimentation will continue to drive innovation in hydrometallurgy, ensuring the sustainable recovery of valuable metallic resources.
References
- 1. Solvent Extraction in Metal Recycling: Process, Applications, and Sustainable Benefits | Okon Recycling [okonrecycling.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Investigation and Thermodynamic Modeling of Zn+2 and Ni+2 Extraction from Zn Plant Residue using D2EHPA [ije.ir]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. epub.jku.at [epub.jku.at]
- 12. [PDF] Kinetics Study of Solvent and Solid-Phase Extraction of Rare Earth Metals with Di-2-Ethylhexylphosphoric Acid | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. "Design and Validation of a Liquid-Liquid Extraction Unit Operation Exp" [ecommons.udayton.edu]
- 16. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simulation and Experimental Study of Solid–Liquid Extraction of Coal Tar Residue Based on Different Extractants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Analysis (FT-IR, NMR) for D2EHPA Characterization and Purity Assessment
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Introduction: The Critical Role of D2EHPA Purity
Di-2-ethylhexyl phosphoric acid (D2EHPA), a widely utilized organophosphorus extractant, is a cornerstone in various industrial processes, including hydrometallurgy for the separation of rare-earth elements and other valuable metals.[1][2] Its efficiency and selectivity are paramount, and these performance characteristics are intrinsically linked to its purity. The presence of impurities, such as mono-2-ethylhexyl phosphoric acid (M2EHPA), tri-2-ethylhexyl phosphate (T2EHP), or residual starting materials, can significantly impact extraction kinetics, phase separation, and overall process economics.[1][3] Therefore, robust analytical methodologies for the comprehensive characterization and accurate purity assessment of D2EHPA are indispensable for researchers, scientists, and professionals in process and drug development.
This guide provides an in-depth comparison of two powerful spectroscopic techniques, Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the qualitative and quantitative analysis of D2EHPA. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most appropriate technique for specific analytical challenges.
FT-IR Spectroscopy: A Rapid Fingerprint of Functional Groups
FT-IR spectroscopy is a rapid and versatile analytical technique that probes the vibrational modes of molecules.[4] By measuring the absorption of infrared radiation at specific frequencies, FT-IR provides a unique "fingerprint" of the functional groups present in a sample.[4][5] This makes it an excellent tool for the initial identification and qualitative assessment of D2EHPA.
Characteristic FT-IR Spectral Features of D2EHPA
The FT-IR spectrum of pure D2EHPA is characterized by several key absorption bands that correspond to its molecular structure. These include:
-
P=O (Phosphoryl group): A strong absorption band typically observed around 1225-1230 cm⁻¹.[6][7][8] This is one of the most prominent and characteristic peaks in the D2EHPA spectrum.
-
P-O-C (Phosphoester group): Intense absorption bands are found around 1030-1037 cm⁻¹.[7][9] This region may show multiple overlapping bands due to the stretching vibrations of P-O and O-C bonds.
-
P-O-H (Phosphinic acid group): Broad absorption bands associated with the hydroxyl group of the phosphinic acid moiety can be observed in the regions of 1683 cm⁻¹ and 2325 cm⁻¹.[7][8]
-
-CH₃ and -CH₂ (Alkyl groups): Characteristic stretching and bending vibrations of the methyl and methylene groups in the 2-ethylhexyl chains appear in the range of 2850-2960 cm⁻¹ and around 1460 cm⁻¹.[7][10]
Detecting Impurities with FT-IR
Changes in the FT-IR spectrum can indicate the presence of impurities or degradation products. For instance, the saponification of D2EHPA with a base like NaOH will result in the appearance of a broad water peak around 3400 cm⁻¹ and a shift in the P-O-H peak, indicating the replacement of H⁺ with Na⁺.[7] Similarly, the presence of unreacted 2-ethylhexanol would introduce a distinct broad O-H stretching band around 3300-3400 cm⁻¹.
While FT-IR is highly effective for qualitative analysis and confirming the identity of D2EHPA, its quantitative capabilities for purity assessment are limited. Overlapping peaks and variations in peak intensities can make it challenging to accurately determine the concentration of individual components in a mixture.
NMR Spectroscopy: Unraveling the Molecular Structure with Precision
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of a compound.[4] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4] For D2EHPA, both ¹H NMR and ³¹P NMR are particularly informative.
¹H NMR Spectroscopy of D2EHPA
The ¹H NMR spectrum of D2EHPA provides a detailed map of the protons in the 2-ethylhexyl chains. The signals are typically complex due to overlapping multiplets from the numerous CH, CH₂, and CH₃ groups. However, specific proton signals can be assigned to different parts of the molecule, and their integration values are directly proportional to the number of protons they represent. This quantitative nature is a key advantage of NMR.[11][12]
³¹P NMR Spectroscopy: A Direct Window into Phosphorus Chemistry
³¹P NMR spectroscopy is a highly specific and sensitive technique for analyzing organophosphorus compounds like D2EHPA.[13] Since phosphorus is not ubiquitous in organic molecules, the ³¹P NMR spectrum is often much simpler and cleaner than the ¹H NMR spectrum. Pure D2EHPA typically exhibits a single sharp peak in its ³¹P NMR spectrum. The chemical shift of this peak provides information about the electronic environment of the phosphorus atom. The presence of impurities such as M2EHPA or T2EHP will give rise to distinct signals at different chemical shifts, allowing for their unambiguous identification and quantification.
Quantitative NMR (qNMR) for Purity Assessment
The inherent quantitative nature of NMR makes it a powerful tool for purity assessment, a technique known as quantitative NMR (qNMR).[11][14][15] By adding a known amount of an internal standard to the D2EHPA sample, the purity of the D2EHPA can be accurately determined by comparing the integral of the D2EHPA signal to the integral of the internal standard's signal.[12][15] This method is highly accurate and precise and is considered a primary ratio method of measurement.[12][16]
Comparative Analysis: FT-IR vs. NMR for D2EHPA Characterization
| Feature | FT-IR Spectroscopy | NMR Spectroscopy |
| Principle | Measures absorption of infrared radiation due to molecular vibrations.[4] | Measures the interaction of atomic nuclei with a magnetic field.[4] |
| Information Provided | Functional group identification, qualitative analysis.[4][5] | Detailed molecular structure, connectivity, stereochemistry, quantitative analysis.[4][5] |
| Sample Type | Liquids, solids, gases.[4] | Primarily liquids and solutions.[4] |
| Speed | Rapid, typically a few minutes per sample. | Slower, can range from minutes to hours depending on the experiment. |
| Quantitative Accuracy | Limited, semi-quantitative at best for mixtures. | High, excellent for purity assessment (qNMR).[11][12] |
| Specificity for D2EHPA | Good for identifying key functional groups. | Excellent, especially ³¹P NMR for phosphorus-containing species. |
| Impurity Detection | Can detect impurities with different functional groups. | Can identify and quantify structurally similar impurities.[3] |
| Cost & Complexity | Relatively inexpensive and easy to operate. | More expensive instrumentation and requires more expertise. |
Integrated Approach for Comprehensive D2EHPA Analysis
For a comprehensive characterization and purity assessment of D2EHPA, an integrated approach utilizing both FT-IR and NMR spectroscopy is highly recommended. FT-IR can be used as a rapid initial screening tool to confirm the identity of the material and check for gross contamination. Subsequently, NMR, particularly ³¹P and ¹H qNMR, can be employed for detailed structural elucidation and accurate purity determination.
Experimental Protocols
FT-IR Analysis of D2EHPA
Objective: To obtain the infrared spectrum of a D2EHPA sample for qualitative identification.
Materials:
-
D2EHPA sample
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or other suitable solvent for cleaning
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small drop of the D2EHPA sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly with isopropanol after the measurement.
-
Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands of D2EHPA.
NMR Analysis of D2EHPA (¹H and ³¹P)
Objective: To obtain high-resolution ¹H and ³¹P NMR spectra of a D2EHPA sample for structural characterization and purity assessment.
Materials:
-
D2EHPA sample
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube
-
Internal standard for qNMR (e.g., dimethyl sulfone, maleic acid)
-
NMR spectrometer
Procedure:
-
Accurately weigh a specific amount of the D2EHPA sample into a vial.
-
For qNMR, accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the sample (and internal standard) in a known volume of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ³¹P NMR spectra according to the spectrometer's standard operating procedures. Ensure appropriate parameters (e.g., relaxation delay, number of scans) are used for quantitative analysis.[12]
-
Process the spectra (e.g., phasing, baseline correction, integration).
-
For qNMR, calculate the purity of the D2EHPA based on the integral ratios of the analyte and the internal standard, taking into account the number of nuclei and their molecular weights.
Visualizing the Workflow
FT-IR Analysis Workflow
Caption: A streamlined workflow for the FT-IR analysis of D2EHPA.
qNMR Analysis Workflow
Caption: A comprehensive workflow for quantitative NMR (qNMR) analysis of D2EHPA.
Conclusion
Both FT-IR and NMR spectroscopy are invaluable tools for the characterization and purity assessment of D2EHPA. FT-IR offers a rapid and straightforward method for qualitative identification, while NMR, particularly qNMR, provides unparalleled detail for structural elucidation and highly accurate quantitative analysis. The choice between these techniques will depend on the specific analytical needs, available resources, and the desired level of information. For comprehensive quality control and in-depth research, a combined approach leveraging the strengths of both methodologies is the most robust strategy, ensuring the high quality and consistent performance of D2EHPA in its various critical applications.
References
- 1. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 2. D2EHPA metal solvent extractant introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. High-Value Recovery of the Iron via Solvent Extraction from Waste Nickel-Cadmium Battery Sulfuric Acid Leachate Using Saponified D2EHPA | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. usp.org [usp.org]
- 13. rsc.org [rsc.org]
- 14. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Investigating D2EHPA Activity Coefficients in Organic Solvents via Vapor Pressure Osmometry
Introduction: The "Why" Behind the Measurement
Di-(2-ethylhexyl) phosphoric acid, commonly known as D2EHPA, is a cornerstone of modern hydrometallurgy, particularly in the solvent extraction of rare-earth elements, uranium, and other valuable metals.[1][2] Its efficiency in these processes is not governed by simple concentration, but by its thermodynamic activity—a measure of its "effective concentration" in a non-ideal solution.[3] In organic diluents, D2EHPA exhibits significant deviation from ideal behavior, primarily because it forms hydrogen-bonded dimers.[1][4]
Accurately quantifying this non-ideality through the activity coefficient is paramount for designing and optimizing industrial liquid-liquid extraction circuits.[5][6] It allows for the development of precise thermodynamic models, leading to enhanced separation efficiency and process economy.[7][8] This guide focuses on Vapor Pressure Osmometry (VPO) as a powerful and accessible technique for these critical measurements.
Part 1: The Foundational Principle of Vapor Pressure Osmometry (VPO)
VPO is a thermodynamic technique that measures colligative properties, specifically the lowering of vapor pressure of a solvent by a non-volatile solute.[9] This phenomenon is directly related to the mole fraction and, crucially, the activity of the solvent in the solution.[10]
A typical VPO instrument consists of a thermostatted chamber saturated with solvent vapor.[11][12] Inside this chamber, two matched thermistors are placed. A drop of pure solvent is applied to the reference thermistor, and a drop of the sample solution (e.g., D2EHPA in toluene) is applied to the measurement thermistor.
Because the solute (D2EHPA) lowers the vapor pressure of the solution drop, the solvent vapor from the chamber atmosphere condenses onto it. This condensation releases latent heat of vaporization, warming the sample thermistor. The pure solvent drop on the reference thermistor remains in equilibrium. The temperature difference between the two thermistors, detected as a change in electrical resistance or voltage (ΔV), is the primary signal.[12][13] This signal is directly proportional to the molality of the solute particles in the solution.[12]
Part 2: A Validated Experimental Protocol for D2EHPA Analysis
This protocol outlines the essential steps for obtaining reliable VPO data for D2EHPA in a representative organic solvent like toluene or n-dodecane.
Materials & Reagents
-
D2EHPA: ≥95% purity.[14] Note that commercial D2EHPA can contain impurities like mono-(2-ethylhexyl) phosphoric acid (M2EHPA) which should be quantified.[15]
-
Organic Solvent: HPLC-grade (e.g., toluene, n-dodecane, n-hexane). The choice of solvent is critical as it influences the D2EHPA aggregation behavior.[16]
-
Calibration Standard: A non-volatile solute with a well-defined molecular weight that is soluble in the chosen solvent (e.g., Benzil, Sucrose).
-
Instrumentation: A Vapor Pressure Osmometer (e.g., UIC Inc. Model 833 or similar).[12][17]
Experimental Workflow Diagram
Caption: VPO Experimental Workflow for D2EHPA Analysis.
Step-by-Step Methodology
-
Solution Preparation:
-
Accurately prepare a stock solution of a calibration standard (e.g., benzil) in the chosen solvent on a molal basis (moles of solute per kg of solvent).
-
Prepare a series of at least five dilutions from the stock solution.
-
Repeat the process for D2EHPA, preparing a separate series of solutions of known molality.
-
-
Instrument Setup and Calibration:
-
Turn on the osmometer and allow the measurement cell to reach the desired, stable operating temperature (e.g., 298.15 K).
-
Fill the solvent reservoir in the chamber to ensure the atmosphere remains saturated.
-
Using the instrument's syringes, apply droplets of pure solvent to both the reference and sample thermistors to establish a zero baseline.
-
Sequentially measure the ΔV for each calibration standard solution, starting with the most dilute. Perform each measurement in triplicate to ensure reproducibility.[7]
-
Calculate the calibration constant, K, by plotting ΔV/c against concentration (c) and extrapolating to infinite dilution (c→0).[11]
-
-
Sample Measurement:
-
After calibration, thoroughly clean the thermistors with pure solvent.
-
Re-establish the zero baseline with pure solvent.
-
Measure the ΔV for each D2EHPA solution, again starting from the most dilute and performing triplicate measurements.
-
Record the stable ΔV reading after the system reaches thermal equilibrium, typically within 2-5 minutes.[12]
-
Part 3: From Raw Data to Activity Coefficients
The path from the instrument's voltage reading to the solute activity coefficient is a multi-step thermodynamic calculation.
Data Analysis Workflow
Caption: Data Analysis Pathway from VPO Signal to Activity Coefficient.
-
Calculate the Practical Osmotic Coefficient (Φ): The raw signal (ΔV) is proportional to the molal osmotic coefficient. Using the calibration constant K determined earlier, the osmotic coefficient for each D2EHPA concentration (m) can be calculated. The relationship is approximately Φ = (ΔV/K) / m, assuming D2EHPA exists as a single species (the dimer).[18][19]
-
Determine Solvent Activity (a_s): The osmotic coefficient is directly related to the activity of the solvent (a_s) by the equation: ln(a_s) = -Φ * m * M_s, where M_s is the molar mass of the solvent.[18]
-
Calculate Solute Activity Coefficient (γ_solute): The Gibbs-Duhem equation links the activity of the solvent to the activity of the solute. By integrating the Gibbs-Duhem equation across the concentration range, the activity coefficient of the solute (D2EHPA dimer) can be determined. This calculation can be complex and is often performed by fitting the experimental data to thermodynamic models like the Margules or Scatchard-Hildebrand equations.[5][6][7]
Part 4: Performance Comparison: VPO in Context
While VPO is a powerful tool, it's essential to understand its performance relative to other available techniques for determining activity coefficients.
| Technique | Principle | Strengths | Limitations | Best For... |
| Vapor Pressure Osmometry (VPO) | Vapor pressure depression (colligative property) | Relatively fast (2-5 min/sample)[12]; well-suited for oligomers and polymers up to ~25,000 Da[11][12]; commercially available and robust instrumentation. | Requires careful calibration[11]; accuracy can decrease at very low solute concentrations[8]; sensitive to volatile impurities. | General-purpose characterization of non-ideal behavior in binary systems across a moderate concentration range. |
| Gas Chromatography (GC) - Headspace | Measures solute/solvent concentration in the vapor phase in equilibrium with the liquid. | Superior precision and reliability at low solute concentrations (mole fractions < 0.5)[8]; directly measures vapor phase composition. | Only applicable for volatile components; requires knowledge of the vapor's equation of state for high accuracy.[8] | High-precision studies in dilute solutions where the solvent is sufficiently volatile. |
| Isopiestic Method | Equilibration of the sample solution with a reference solution of known activity in a sealed chamber. | Can be highly accurate; does not require instrument calibration in the same way as VPO. | Extremely slow, often taking days to reach equilibrium[20]; susceptible to errors at low concentrations due to small mass changes.[5][7] | High-accuracy thermodynamic studies where experimental time is not a major constraint. |
| Freezing Point Depression | Freezing point depression (colligative property) | Highly accurate and rapid for suitable systems.[21] | Limited by the freezing point of the solvent; not suitable for solutes that are insoluble at lower temperatures; cannot detect volatile solutes.[21] | Primarily used for aqueous systems or organic systems with convenient freezing points. |
A recent study directly comparing methods for the D2EHPA-n-hexane system found that while all methods gave consistent results at hexane mole fractions between 0.5 and 1.0, significant discrepancies arose below 0.5.[8] At low hexane concentrations, GC was found to be more reliable, with deviations between GC and osmometry reaching up to 26%.[8] This highlights the importance of selecting a technique appropriate for the concentration range of interest.
Conclusion: An Essential Tool for Process Chemistry
Vapor Pressure Osmometry stands as a valuable and accessible technique for investigating the activity coefficients of D2EHPA in organic solvents. It provides the crucial data needed to move beyond simplistic concentration-based models and develop a true thermodynamic understanding of solvent extraction systems. While techniques like Gas Chromatography may offer higher precision in dilute regimes, the operational simplicity and broad applicability of VPO make it an indispensable tool for researchers, scientists, and drug development professionals aiming to characterize and optimize complex non-ideal solutions. By following a rigorous, self-validating protocol and a sound data analysis framework, VPO delivers the authoritative insights required for advancements in process chemistry and hydrometallurgy.
References
- 1. Di(2-ethylhexyl)phosphoric acid - Wikipedia [en.wikipedia.org]
- 2. Solubility of D2EHPA in aqueous electrolyte solutions - SIM² [kuleuven.sim2.be]
- 3. Activity coefficient - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Di-(2-ethylhexyl) Phosphoric Acid (D2EHPA)-Tributyl Phosphate (TBP) Impregnated Resin and Application in Adsorption of Vanadium(IV) | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. inl.elsevierpure.com [inl.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the Activity Coefficients of Components in a Di-2-ethylhexylphosphoric Acid–n-Hexane Binary System Using Gas Chromatography [mdpi.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Vapor pressure osmometry - Wikipedia [en.wikipedia.org]
- 12. uicinc.com [uicinc.com]
- 13. UIC Vapor Pressure Osmometer | Shared Research Support Services [researchservices.pitt.edu]
- 14. Di (2-ethylhexyl) Phosphoric Acid D2EHPA - Saumit Interglobe Pvt. Ltd. [saumitgroup.com]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. mdpi.com [mdpi.com]
- 17. Accuracy, Repeatability, and Limitations for Determination of Chemical Activities from Vapor Pressure Osmometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. aicompanies.com [aicompanies.com]
A Senior Application Scientist's Guide: Di(2-ethylhexyl)phosphoric Acid (D2EHPA) vs. 2-ethylhexyl phosphonic acid (HEH[EHP]) for Rare Earth Element Separation
The separation of individual Rare Earth Elements (REEs) from complex mixtures represents one of the most significant challenges in hydrometallurgy. Their remarkably similar chemical and physical properties necessitate highly selective and efficient separation techniques.[1][2] Among the established methods, solvent extraction is the most commercially viable and widely adopted technology, capable of handling large volumes of dilute pregnant leach solutions to produce high-purity rare earth products.[3][4][5]
At the heart of this technology are the organic-phase extractants. For decades, acidic organophosphorus compounds have dominated the field due to their high extraction efficiency and chemical stability.[6] Two of the most prominent and frequently utilized extractants are Di(2-ethylhexyl)phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (HEH[EHP], also commonly known by the commercial name PC-88A).[7][8]
This guide provides an in-depth, objective comparison of D2EHPA and HEH[EHP], drawing upon experimental data to assist researchers and process chemists in selecting the optimal reagent for their specific REE separation goals.
The Contenders: A Molecular Overview
The subtle difference in the molecular structure of D2EHPA and HEH[EHP] is the root of their distinct separation behaviors. D2EHPA is a phosphoric acid ester, while HEH[EHP] is a phosphonic acid ester. This seemingly minor change—a P-O-C bond in D2EHPA versus a direct P-C bond in HEH[EHP]—alters the acidity (pKa) of the molecule and, consequently, its interaction with REE ions.
Caption: Chemical structures of D2EHPA and HEH[EHP].
| Feature | Di(2-ethylhexyl)phosphoric acid (D2EHPA) | 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (HEH[EHP]) |
| Synonyms | HDEHP, P204 | PC-88A, P507 |
| CAS Number | 298-07-7 | 14802-03-0 |
| Molecular Formula | C₁₆H₃₅O₄P | C₁₆H₃₅O₃P |
| Acidity (pKa) | Lower pKa (Stronger Acid) | Higher pKa (Weaker Acid) |
| Primary Use | General REE separation, strong HREE extractant | HREE/LREE group separation, MREE/HREE separation |
The Core Mechanism: Cation Exchange
Both D2EHPA and HEH[EHP] operate via a cation exchange mechanism. In the organic diluent (commonly a high-flashpoint kerosene), these extractants exist primarily as hydrogen-bonded dimers, denoted as (HL)₂. During the extraction process, the trivalent REE ion (REE³⁺) in the aqueous phase is exchanged for protons (H⁺) from the extractant dimers in the organic phase.[7][9][10]
The general equilibrium for the extraction can be expressed as:
REE³⁺(aq) + 3(HL)₂(org) ⇌ REE(HL₂)₃(org) + 3H⁺(aq)
This equilibrium highlights the critical role of pH. As the reaction releases H⁺ ions, the extraction efficiency is highly dependent on the acidity of the aqueous phase. Controlling the pH is therefore the primary method for achieving selectivity between different REEs.[3][11]
Caption: A simplified workflow for REE separation using solvent extraction.
Performance Comparison: Experimental Insights
The choice between D2EHPA and HEH[EHP] hinges on their performance in three key areas: extraction selectivity, stripping efficiency, and operational robustness.
Extraction Efficiency and Selectivity
Both extractants show a strong preference for extracting Heavy Rare Earth Elements (HREEs) over Light Rare Earth Elements (LREEs).[3][4] This is because the ionic radius of REEs decreases across the lanthanide series (lanthanide contraction), leading to a higher charge density for HREEs, which form more stable complexes with the organophosphorus extractants. The order of extractability generally increases with the atomic number.[12]
D2EHPA is generally considered a more powerful extractant than HEH[EHP]. Studies have shown that in a sulfuric acid medium, D2EHPA achieves higher distribution coefficients for HREEs compared to HEH[EHP] under identical conditions.[3][4] This makes D2EHPA particularly effective for the bulk separation of HREEs from LREEs in a primary extraction stage.[3][4] For instance, in one study, over 90% of HREEs were extracted by 1.8 M D2EHPA, while over 95% of LREEs remained in the raffinate.[3]
HEH[EHP] , being a weaker acid, requires a slightly higher pH to achieve the same extraction efficiency as D2EHPA. However, this characteristic can be advantageous for achieving finer separations between adjacent HREEs or middle REEs (MREEs). Its selectivity is often exploited in multi-stage processes to isolate specific elements from an already enriched HREE or MREE concentrate.[12][13][14]
| Parameter | D2EHPA | HEH[EHP] (PC-88A) | Experimental Conditions | Reference |
| HREE vs. LREE Separation | Excellent | Very Good | Sulfuric acid media, pH ~1.0 | [3][4] |
| Separation Factor β(Y/Ce) | ~3.2 (in kerosene) | Lower than D2EHPA | 1.8 M Extractant | [3][4] |
| Separation Factor β(Dy/Nd) | High | 3640 (in synergistic mixture) | Mixture with Cyanex272 | [15] |
| Typical Target Separation | Bulk HREE/LREE separation | MREE/HREE separation, adjacent HREEs | Various industrial processes | [12][13][14] |
Note: Separation factors can vary significantly based on pH, extractant concentration, diluent, and aqueous matrix.
Stripping Characteristics
Stripping, the process of recovering the extracted REEs from the loaded organic phase into a fresh aqueous solution, is the reverse of the extraction reaction. It is typically achieved by contacting the loaded organic with a high-concentration acid solution (e.g., HCl or H₂SO₄).[16][17]
D2EHPA forms very stable complexes with HREEs. While this is beneficial for extraction, it makes stripping more difficult. High concentrations of acid are required to effectively strip HREEs from loaded D2EHPA. For example, 4 M H₂SO₄ is often needed for complete stripping of HREEs, whereas LREEs can be stripped with a more dilute 1 M H₂SO₄ solution.[3][4] This differential stripping can itself be used as a separation method.
HEH[EHP] , due to its lower acidity and the formation of slightly less stable REE complexes, is significantly easier to strip. Complete stripping of HREEs from loaded HEH[EHP] can often be accomplished with lower acid concentrations (e.g., 2-3 M HCl) compared to D2EHPA.[13][14] This is a major operational advantage, as it reduces acid consumption and can lower downstream processing costs. In processes where a clean, efficient stripping step is critical, HEH[EHP] is often favored.[5]
Loading Capacity and Third Phase Formation
The loading capacity refers to the maximum amount of metal that can be extracted into the organic phase. Exceeding this limit can lead to the formation of a third, gel-like phase, which complicates phase separation and disrupts the operation of mixer-settlers.[18][19]
D2EHPA has a known propensity for third-phase formation, particularly at high REE loading, high pH, and with certain diluents.[18][19] The formation of polymeric REE-D2EHPA complexes is a primary cause. The risk is higher with HREEs like yttrium.[19] Careful control of loading percentage and pH is necessary to avoid this issue.
HEH[EHP] generally exhibits better phase stability and a lower tendency to form a third phase compared to D2EHPA under similar loading conditions. This operational robustness makes it a more forgiving extractant in continuous industrial circuits.
Experimental Protocol: Comparative Bench-Scale Evaluation
To provide a framework for self-validation, the following protocol outlines a typical experiment to compare the performance of D2EHPA and HEH[EHP].
Objective: To determine and compare the extraction and stripping performance of D2EHPA and HEH[EHP] for a mixed REE solution.
Materials:
-
Aqueous Feed: Synthetic multi-REE solution (e.g., 1 g/L total REEs containing La, Nd, Gd, Dy, Y in 0.1 M HCl).
-
Extractants: 1.0 M D2EHPA in kerosene; 1.0 M HEH[EHP] in kerosene.
-
pH Adjustment: 1 M NaOH and 1 M HCl.
-
Stripping Agent: 4 M HCl.
-
Equipment: Separatory funnels, mechanical shaker, pH meter, ICP-OES or ICP-MS for REE analysis.
Procedure:
-
Extraction Stage: a. Place 50 mL of the aqueous feed solution into two separate separatory funnels. b. Adjust the pH of each solution to a starting value of 1.5 using 1 M NaOH. c. To the first funnel, add 50 mL of the 1.0 M D2EHPA organic solution (Organic/Aqueous ratio = 1:1). d. To the second funnel, add 50 mL of the 1.0 M HEH[EHP] organic solution. e. Tightly stopper both funnels and shake mechanically for 30 minutes to ensure equilibrium is reached. f. Allow the phases to separate for 15 minutes. g. Carefully drain the aqueous phase (raffinate) from each funnel into separate labeled beakers. h. Retain the loaded organic phases in the funnels for the stripping stage. i. Analyze the REE concentration in the initial aqueous feed and both raffinate samples using ICP-OES.
-
Stripping Stage: a. To the loaded D2EHPA organic phase in the first funnel, add 50 mL of 4 M HCl. b. To the loaded HEH[EHP] organic phase in the second funnel, add 50 mL of 4 M HCl. c. Shake both funnels for 30 minutes. d. Allow the phases to separate. e. Drain the aqueous phase (strip liquor) from each funnel into separate labeled beakers. f. Analyze the REE concentration in both strip liquor samples.
-
Calculations:
-
Extraction Percentage (%E): %E = ([REE]initial - [REE]raffinate) / [REE]initial * 100
-
Distribution Coefficient (D): D = ([REE]organic) / ([REE]raffinate) where [REE]organic is calculated by mass balance.
-
Separation Factor (β): β(REE1/REE2) = D(REE1) / D(REE2)
-
Stripping Percentage (%S): %S = ([REE]strip * Vstrip) / (([REE]initial - [REE]raffinate) * Vinitial) * 100
-
Senior Application Scientist's Recommendation
The selection between D2EHPA and HEH[EHP] is not a matter of one being universally superior, but rather a strategic choice based on the specific separation objective.
-
Choose D2EHPA for:
-
Choose HEH[EHP] (PC-88A) for:
-
Separation of adjacent MREEs and HREEs: Its gentler extraction and better selectivity between heavier elements make it ideal for purification stages.[12]
-
Applications requiring high operational stability and avoidance of third-phase formation.
-
Processes where reduced acid consumption is a priority, due to its significantly easier stripping characteristics.[13][14]
-
In many modern, sophisticated separation circuits, a combination of extractants is used. A common strategy involves using D2EHPA in an initial circuit to produce a mixed HREE concentrate, followed by a second circuit using HEH[EHP] to separate the individual HREEs from that concentrate.[13] This leverages the strengths of both reagents to achieve a more efficient and economical overall process.
References
- 1. D2EHPA treated resin for the extraction of rare earth elements | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA [scirp.org]
- 4. Selective Separation of Light and Heavy Rare Earth Elements from the Pregnant Leach Solution of Apatite Ore with D2EHPA [file.scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijrte.org [ijrte.org]
- 8. solventextraction.gr.jp [solventextraction.gr.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selective recovery of rare earth elements from ion-adsorption rare earth element ores by stepwise extraction with HEH(EHP) and HDEHP - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]
- 16. scispace.com [scispace.com]
- 17. atlantis-press.com [atlantis-press.com]
- 18. mdpi.com [mdpi.com]
- 19. Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact on Liquid Membrane Extraction Performance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethylhexyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: 2-Ethylhexyl Dihydrogen Phosphate
This compound is an organophosphate ester. Its chemical nature as a phosphoric acid ester dictates its hazardous properties and informs the necessary disposal methods. The primary hazards associated with this compound are its corrosivity, causing severe skin burns and eye damage, and its potential for harmful effects if inhaled.[1][2] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols to mitigate these risks.
Core Principles of Disposal
The fundamental principle for the disposal of this compound is the conversion of the hazardous acidic compound into a less harmful, neutralized form that can be managed by a licensed hazardous waste disposal service. Direct disposal into sanitary sewer systems or general waste is strictly prohibited due to the environmental risks posed by the compound.[1][3]
Two primary methods for the laboratory-scale treatment of this compound waste are neutralization and alkaline hydrolysis . The choice between these methods will depend on the volume of waste and the resources available in your laboratory.
Personal Protective Equipment (PPE): A Non-Negotiable First Step
Before initiating any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is your first and most critical line of defense against the corrosive nature of this compound.
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) are mandatory. Inspect gloves for any signs of degradation or perforation before use.[4] |
| Eye Protection | Chemical safety goggles and a face shield are required to protect against splashes.[4][5] |
| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes must be worn. For larger quantities, a chemical-resistant apron is recommended.[4] |
| Respiratory | All handling and disposal procedures should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5] |
Disposal Workflow: A Step-by-Step Approach
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
In-Lab Treatment Protocols
For small quantities of this compound waste, in-lab treatment to reduce its hazardous characteristics prior to collection is a responsible practice.
Protocol 1: Neutralization
This protocol is suitable for the rapid treatment of small amounts of acidic waste. This compound can be readily neutralized with an alkali solution.[6]
Methodology:
-
Preparation: In a chemical fume hood, place a beaker of appropriate size containing the this compound waste in an ice bath to manage any potential exothermic reaction.
-
Dilution: If the waste is concentrated, slowly dilute it with an equal volume of cold water while stirring.
-
Neutralization: While continuously stirring, slowly add a 2 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) dropwise.
-
pH Monitoring: Frequently monitor the pH of the solution using a pH meter or pH strips. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Final Steps: Once neutralized, the solution should be transferred to a clearly labeled hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.
Protocol 2: Alkaline Hydrolysis
Alkaline hydrolysis is a robust method for breaking down the organophosphate ester into less harmful components: the corresponding alcohol (2-ethylhexanol) and phosphate salts. This method is particularly effective for ensuring the complete degradation of the ester linkage.[3][7]
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound waste.
-
Addition of Base: For every 1 part of waste, add 3 parts of a 2 M sodium hydroxide (NaOH) solution.
-
Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for a minimum of 2 hours to ensure complete hydrolysis. The elevated temperature and alkaline conditions facilitate the cleavage of the ester bond.
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Carefully neutralize the resulting solution to a pH between 6.0 and 8.0 by slowly adding a dilute acid, such as 1 M hydrochloric acid (HCl), while stirring.
-
Final Disposal: Transfer the neutralized hydrolysate to a designated hazardous waste container, label it appropriately, and arrange for disposal through your institution's EHS department.
Management of Spills
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Containment: Wearing full PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[5] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, labeled container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical properties of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure they are managing this hazardous waste in a safe, compliant, and environmentally conscious manner. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. Enzymatic hydrolysis of organophosphate insecticides, a possible pesticide disposal method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. maxapress.com [maxapress.com]
- 6. 2-Ethyl Hexyl Acid Phosphate - Lubrizol [lubrizol.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Handling 2-Ethylhexyl Dihydrogen Phosphate
As professionals in research and development, our work with reactive and hazardous chemical reagents demands a level of diligence that extends far beyond the experimental protocol itself. 2-Ethylhexyl dihydrogen phosphate is one such compound. While valuable in various applications, its inherent hazards necessitate a rigorous and uncompromising approach to safety. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every member of your team understands not just what to do, but why they are doing it. Our goal is to build a culture of safety grounded in scientific understanding, ensuring both personal protection and the integrity of your research.
Hazard Analysis: The Foundation of Your Safety Protocol
This compound (CAS: 1070-03-7) is a corrosive substance that can cause severe and irreversible damage upon contact.[1][2] Understanding the specific nature of these hazards is the critical first step in constructing an effective personal protective equipment (PPE) strategy.
-
Severe Skin Corrosivity (H314): The primary hazard is its ability to cause severe skin burns and damage.[1][2][3][4] Unlike mild irritants, this compound can cause visible necrosis (tissue death) through the epidermis and into the dermis.[1] This dictates the need for complete skin coverage with chemically resistant materials.
-
Serious Eye Damage (H318/H319): Direct contact with the eyes can lead to serious, potentially permanent damage.[1][2] The corrosive nature of the chemical means that even minor splashes can have devastating consequences, making robust eye and face protection non-negotiable.
-
Respiratory Irritation (H335) and Inhalation Toxicity (H332): The substance is harmful if inhaled and can cause respiratory irritation.[1][3] Vapors or mists can damage the respiratory tract, necessitating stringent controls on ventilation and, in some cases, respiratory protection.
These classifications are not mere regulatory formalities; they are a scientific directive. They inform every choice we make, from the type of gloves we wear to the emergency shower and eyewash stations that must be readily accessible.[5]
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is a direct response to the hazards identified above. The following is a breakdown of the mandatory PPE, explaining the protective mechanism of each component.
| PPE Category | Minimum Requirements | Rationale and Key Considerations |
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. AND a full-face shield.[3][6][7] | Goggles provide a seal around the eyes to protect against splashes from any angle. The face shield offers a critical second layer of protection for the entire face against larger splashes that can occur during transfers or in the event of a container failure. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene) tested to EN 374 standards.[4][6] | As the hands are most likely to come into direct contact with the chemical, gloves are the primary barrier. Always inspect gloves for tears or pinholes before use.[4][8] For prolonged tasks, consider double-gloving. |
| Skin & Body Protection | A chemical-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear.[6][8][9] | This combination prevents accidental skin contact from drips, spills, or splashes. Fabric that can absorb the chemical must be avoided; a coated or rubberized apron over the lab coat is recommended for large-volume transfers. |
| Respiratory Protection | Required when handling outside of a certified chemical fume hood, if ventilation is poor, or if aerosols/mists may be generated.[1][6] | A NIOSH/MSHA or EN 149 approved respirator with a cartridge appropriate for organic vapors and acid gases should be used.[3][7] This is a critical control to prevent internal tissue damage. |
Operational Plan: From Safe Handling to Final Disposal
A proactive plan for handling and disposal is essential for minimizing risk. Every step must be deliberate and informed by the chemical's properties.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are unobstructed and have been tested.[5] Confirm that a spill kit containing an inert absorbent material (such as vermiculite, dry sand, or earth) is readily available.[5][10]
-
Ventilation is Key: All handling of this compound should occur inside a certified chemical fume hood to control vapor inhalation.[1][8][11]
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the handling area.
-
Chemical Transfer: When transferring the liquid, use tools like a funnel to prevent splashing.[6] Always keep containers tightly closed when not in use.[8][11]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even after removing gloves.[1][3][11]
-
Decontamination: Clean and decontaminate all work surfaces after completion of the task.
Disposal Plan: A Critical Final Step
-
Waste Segregation: All materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[6][10]
-
Containerization: Collect all waste in a designated, properly labeled, and sealed container that is resistant to corrosion.[4][8] Do not mix with other waste streams.
-
Regulatory Compliance: This substance must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[3][6][10] Never pour this chemical down the drain, as this can cause environmental damage and is against regulations.[1][4]
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.
Personnel Exposure Protocol
-
Eye Contact: Immediately and continuously flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][4][11][12]
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with large amounts of water, preferably under a safety shower, for at least 15 minutes.[6][8][11] Seek immediate medical attention.[6][11]
-
Inhalation: Move the affected person to fresh air at once.[1][11] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[1][8][11] If the person is conscious, rinse their mouth with water.[1][8] Never give anything by mouth to an unconscious person.[8][11] Call a poison control center or doctor immediately.[1][4][12]
Spill Response Workflow
The following diagram outlines the critical decision-making process in the event of a spill.
Caption: Decision workflow for responding to a this compound spill.
Conclusion
The responsible use of this compound hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By treating this chemical with the respect it demands and adhering to the PPE and handling guidelines outlined here, you can protect yourself, your colleagues, and the integrity of your scientific endeavors. Safety is not an impediment to research; it is the framework that enables it.
References
- 1. chemos.de [chemos.de]
- 2. This compound | C8H19O4P | CID 14050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Di(2-ethylhexyl) phosphate(298-07-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. metalleaching.com [metalleaching.com]
- 12. chemos.de [chemos.de]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
